molecular formula C8H14O B1353312 (R)-(+)-1-Octyn-3-ol CAS No. 32556-70-0

(R)-(+)-1-Octyn-3-ol

Cat. No.: B1353312
CAS No.: 32556-70-0
M. Wt: 126.2 g/mol
InChI Key: VUGRNZHKYVHZSN-QMMMGPOBSA-N
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Description

(R)-(+)-1-Octyn-3-ol is a chiral secondary alcohol that serves as a valuable intermediate and reference standard in synthetic organic chemistry and chemical ecology research. This compound is a key precursor in the asymmetric synthesis of complex molecules, with documented procedures demonstrating its production via asymmetric reduction of 1-octyn-3-one using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (R-Alpine-Borane), achieving high enantiomeric excess . The compound's structure, featuring both a hydroxyl group and a terminal alkyne, makes it a versatile chiral building block for constructing more complex, enantiomerically enriched targets.Researchers value this compound for its role in studying stereoselective processes. Its specific rotation is documented as ( [\alpha]_{D}^{25} +7.50° ) (neat) . The (R)-enantiomer of its structural analog, 1-octen-3-ol, is of significant interest in chemical ecology, where it is a known ligand for the conserved odorant receptor OR8 in insects . This receptor exhibits high sensitivity and enantioselectivity for the (R)-enantiomer, making this compound a useful non-metabolized analog or synthetic precursor for probing such biological interactions and signaling pathways without implying any human therapeutic application.Furthermore, the core 1-octen-3-ol structure is identified as a volatile organic compound (VOC) marker in mycology and food safety research, associated with fungal contamination in agricultural products like maize . Studies on the related compound 1-octen-3-ol have also demonstrated antimicrobial activities against various food-related bacteria and pathogenic fungi, suggesting potential research applications in developing antimicrobial agents or protective coatings, with the mechanism potentially involving alteration of microbial cell membrane permeability . This product is presented for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-oct-1-yn-3-ol
Source PubChem
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InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGRNZHKYVHZSN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426439
Record name (3R)-oct-1-yn-3-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32556-70-0
Record name 1-Octyn-3-ol, (3R)-
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Record name (3R)-oct-1-yn-3-ol
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Record name (R)-(+)-1-Octyn-3-ol
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Record name 1-OCTYN-3-OL, (3R)-
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Foundational & Exploratory

(R)-(+)-1-Octyn-3-ol chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-(+)-1-Octyn-3-ol: Properties, Reactivity, and Application in Modern Synthesis

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount.[1][2] The stereochemistry of a molecule can dramatically influence its pharmacological activity, making access to specific stereoisomers a critical challenge in drug development.[3] this compound has emerged as a versatile and valuable chiral building block, prized for its bifunctional nature, containing both a terminal alkyne and a stereodefined secondary alcohol.[] This unique combination allows for a diverse range of subsequent chemical transformations, enabling the construction of complex molecular architectures with precise stereochemical control.

This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of prostaglandins and other bioactive molecules.[5][6] The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chiral intermediate.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in the laboratory. These data serve as the primary means of identification, purity assessment, and quality control.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature. Its key physical properties are summarized in the table below, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O[7][8]
Molecular Weight 126.20 g/mol [8][9]
Density 0.866 g/mL[5]
Boiling Point 100°C at 20 mmHg[5]
Flash Point 63°C (145°F)[5]
Optical Rotation +9.9° (Neat)[5]
Refractive Index 1.442[5]
CAS Registry Number 32556-70-0[8]
Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is indispensable for its characterization.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the two key functional groups. A strong, sharp absorption is observed around 3300 cm⁻¹ , corresponding to the C-H stretch of the terminal alkyne. The C≡C triple bond stretch typically appears as a weaker absorption around 2110 cm⁻¹ . A broad and prominent absorption in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretch of the alcohol functional group.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is highly informative. The terminal alkyne proton (≡C-H) typically appears as a triplet around 2.4 ppm . The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is a multiplet found around 4.3 ppm . The hydroxyl proton itself (-OH) is a broad singlet whose chemical shift is concentration-dependent. The remaining protons of the pentyl chain appear as multiplets in the upfield region of the spectrum (approx. 0.9-1.6 ppm).[10]

    • ¹³C NMR : The carbon spectrum shows distinct signals for the alkynyl carbons, typically around 85 ppm (for the substituted carbon) and 72 ppm (for the terminal carbon). The carbon atom attached to the hydroxyl group (-C(OH)-) resonates at approximately 62 ppm .[8]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 126 may be observed.[7] Common fragmentation patterns involve the loss of water (M-18) and cleavage adjacent to the alcohol, leading to characteristic fragment ions.[10]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct and predictable reactivity of its alcohol and alkyne functionalities. The presence of a chiral center at C-3 allows for the transfer of stereochemical information into more complex products.

G cluster_main cluster_alkyne Alkyne Reactions cluster_alcohol Alcohol Reactions main This compound deprotonation Deprotonation (e.g., n-BuLi) main->deprotonation sonogashira Sonogashira Coupling (Pd/Cu catalysis) main->sonogashira hydration Hydration (HgSO₄, H₂SO₄) main->hydration oxidation Oxidation (e.g., PCC, Swern) main->oxidation esterification Esterification (Ac₂O, pyridine) main->esterification protection Protection (e.g., TBDMSCl) main->protection alkyne_products Functionalized Alkynes, Metal Acetylides, Methyl Ketones deprotonation->alkyne_products sonogashira->alkyne_products hydration->alkyne_products alcohol_products Ynones, Esters, Protected Alcohols oxidation->alcohol_products esterification->alcohol_products protection->alcohol_products G start Start: (+)-α-pinene + 9-BBN reagent_prep Step 1: Reagent Preparation Form Alpine-Borane® in THF start->reagent_prep reduction Step 2: Asymmetric Reduction Add 1-octyn-3-one at 0°C, warm to RT for 8h reagent_prep->reduction quench Step 3: Quench Excess Reagent Add propionaldehyde reduction->quench workup Step 4: Workup & Isolation Add ethanolamine, extract with ether quench->workup purification Step 5: Purification Distillation under reduced pressure workup->purification product Final Product: This compound (High e.e.) purification->product

Caption: Workflow for the asymmetric synthesis of this compound.

Step-by-Step Experimental Protocol

(Adapted from Organic Syntheses, Coll. Vol. 7, p.403, 1990) [11]

  • Reagent Preparation : In a flame-dried, nitrogen-purged 500-mL flask equipped with a magnetic stirrer, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF). Cool the solution to 0°C and add (+)-α-pinene dropwise. Allow the mixture to stir at room temperature for 2-3 hours to ensure the complete formation of the B-3-pinanyl-9-BBN reducing agent.

  • Asymmetric Reduction : Cool the flask containing the chiral reducing agent back to 0°C in an ice bath. Add 1-octyn-3-one (0.285 mol) dropwise to the solution. An initial exothermic reaction will be observed. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitoring and Completion : Stir the reaction for approximately 8 hours. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction mixture typically changes from a light yellow to a darker red color upon completion.

  • Quenching : Destroy the excess reducing agent by adding freshly distilled propionaldehyde (0.3 mol) and stirring for an additional hour at room temperature.

  • Workup and Isolation : Add ethanolamine to the reaction mixture to complex with the boron byproducts. Stir for 15 minutes. Add diethyl ether and water, then separate the organic layer. Wash the organic layer sequentially with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude product by vacuum distillation to yield pure this compound.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Hazards : this compound is a combustible liquid. It is harmful if swallowed and may cause skin, eye, and respiratory irritation. [8][12]* Handling : Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. [12]* Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and oxidation. It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides. [5][12]

Conclusion

This compound stands out as a powerful and versatile chiral building block in asymmetric synthesis. Its bifunctional nature, coupled with the stereodefined alcohol center, provides a reliable platform for the enantioselective synthesis of complex molecules, most notably prostaglandins. The well-established protocols for its synthesis and the predictable reactivity of its functional groups make it an indispensable tool for chemists in drug discovery and development. By understanding its core properties and reactivity, researchers can confidently and effectively incorporate this valuable intermediate into their synthetic strategies to access novel and potent chemical entities.

References
  • Midland, M. M., & Kazubski, A. (1990). This compound. Organic Syntheses, Coll. Vol. 7, 403. [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol. In PubChem. Retrieved January 22, 2026, from [Link]

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(10). [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol, (3R)-. In PubChem. Retrieved January 22, 2026, from [Link]

  • Ihara, M., & Kibayashi, C. (1993). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 51(3), 200-211. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. [Link]

Sources

(R)-(+)-1-Octyn-3-ol spectroscopic data (NMR, IR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-(+)-1-Octyn-3-ol

Introduction: The Molecular Portrait of a Chiral Propargyl Alcohol

This compound is a chiral secondary alcohol featuring a terminal alkyne. Its structure, comprising a hydroxyl group at a stereogenic center adjacent to a carbon-carbon triple bond, makes it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical and fine chemical industries. The precise three-dimensional arrangement of atoms—its (R)-configuration—is critical to its function and reactivity in stereoselective reactions.[1][2]

Therefore, unambiguous structural confirmation and purity assessment are paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into not just the data itself, but the underlying principles that dictate experimental choices and data interpretation, ensuring a robust and trustworthy characterization.

It is crucial to note that while these standard spectroscopic methods are powerful for structural elucidation, they do not differentiate between enantiomers like (R)- and (S)-1-octyn-3-ol in an achiral environment.[3] Enantiomeric purity is typically determined using specialized techniques such as chiral chromatography or polarimetry. This guide focuses on confirming the molecular connectivity and functional groups.

Workflow for Spectroscopic Analysis

The logical flow for characterizing an organic molecule like this compound involves a multi-technique approach to assemble a complete structural picture. Each method provides a unique piece of the puzzle.

G cluster_techniques Spectroscopic Techniques cluster_info Information Obtained IR IR Spectroscopy IR_info Functional Groups (O-H, C≡C, C≡C-H) IR->IR_info Provides MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern MS->MS_info Provides NMR NMR (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework & Connectivity NMR->NMR_info Provides Structure Final Structure Confirmation IR_info->Structure MS_info->Structure NMR_info->Structure

Caption: Workflow of spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals detailed information about the chemical environment and connectivity of atoms.

Expertise in Practice: Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar analytes like 1-octyn-3-ol. It is an excellent solvent and its residual proton signal (at ~7.26 ppm) and carbon triplet (at ~77 ppm) are well-known, preventing interference with the analyte signals.[4] Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and how they are coupled to their neighbors.

G image_node

Caption: Structure of 1-Octyn-3-ol.

Table 1: ¹H NMR Spectroscopic Data for 1-Octyn-3-ol (400 MHz, CDCl₃) [5]

Position (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-1~2.45Doublet (d)~2.1Terminal Alkyne Proton (≡C-H )
H-3~4.35Triplet (t)~6.6Carbinol Proton (-CH(OH)-)
H-4~1.65Multiplet (m)-Methylene Protons (-CH₂-)
H-5, H-6, H-7~1.30-1.50Multiplet (m)-Methylene Protons (-CH₂CH₂CH₂-)
H-8~0.90Triplet (t)~7.0Terminal Methyl Protons (-CH₃)
OHVariable (e.g., ~1.9-2.2)Broad Singlet (br s)-Hydroxyl Proton (-OH )

Interpretation:

  • H-8 (δ ~0.90): The upfield triplet is characteristic of a terminal methyl group coupled to an adjacent methylene (CH₂) group.

  • H-5, H-6, H-7 (δ ~1.30-1.50): This complex multiplet represents the overlapping signals of the three methylene groups in the pentyl chain.

  • H-4 (δ ~1.65): These methylene protons are adjacent to the chiral center and appear as a distinct multiplet.

  • H-1 (δ ~2.45): The signal for the terminal alkyne proton is a doublet due to coupling with the H-3 proton across the triple bond.

  • H-3 (δ ~4.35): This downfield triplet corresponds to the proton on the carbon bearing the electronegative oxygen atom. It is coupled to both the H-1 proton and the H-4 methylene protons.

  • OH (Variable): The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR Spectrum: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count and revealing their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for 1-Octyn-3-ol (CDCl₃)

Position (Label)Chemical Shift (δ, ppm)Assignment
C1~84.6Alkynyl Carbon (C ≡CH)
C2~71.5Alkynyl Carbon (C≡C H)
C3~61.5Carbinol Carbon (-C H(OH)-)
C4~38.5Methylene Carbon (-C H₂-)
C5~24.8Methylene Carbon (-C H₂-)
C6~31.3Methylene Carbon (-C H₂-)
C7~22.5Methylene Carbon (-C H₂-)
C8~13.9Terminal Methyl Carbon (-C H₃)

Interpretation:

  • Alkynyl Carbons (C1, C2): The signals at δ ~84.6 and ~71.5 are characteristic of sp-hybridized carbons.[4][6] C1 is further downfield as it is substituted by the alkyl chain.

  • Carbinol Carbon (C3): The peak at δ ~61.5 is in the typical range for a carbon bonded to an oxygen atom.[4]

  • Alkyl Chain Carbons (C4-C8): The remaining signals between δ ~13.9 and ~38.5 correspond to the sp³-hybridized carbons of the pentyl chain, with the terminal methyl group (C8) being the most upfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an exceptionally reliable method for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for 1-Octyn-3-ol [7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400 (broad, strong)O-H stretchAlcohol (-OH)
~3300 (sharp, strong)≡C-H stretchTerminal Alkyne
~2930-2860 (strong)C(sp³)-H stretchAlkyl Chain
~2120 (weak to medium)C≡C stretchAlkyne
~1050-1150 (strong)C-O stretchSecondary Alcohol

Interpretation: The IR spectrum provides a definitive fingerprint for 1-octyn-3-ol.

  • The presence of a broad, strong absorption around 3300-3400 cm⁻¹ is irrefutable evidence of the hydroxyl group (O-H), with the broadening caused by hydrogen bonding.[8]

  • Overlapping this, a sharp, strong peak at ~3300 cm⁻¹ confirms the presence of a terminal alkyne's ≡C-H bond.[8]

  • The absorption at ~2120 cm⁻¹ is due to the C≡C triple bond stretch. This peak is often weak because the vibration causes only a small change in the bond's dipole moment.[8][9][10]

  • Strong absorptions in the 2860-2930 cm⁻¹ region are characteristic of C-H stretching in the pentyl chain.

  • The strong band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, creating a positively charged molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular weight and provides structural clues based on the fragmentation pattern.[11]

The molecular weight of 1-octyn-3-ol (C₈H₁₄O) is 126.20 g/mol .[12][13]

Fragmentation Pathway of 1-Octyn-3-ol

The fragmentation of alcohols is often driven by cleavage of the bond alpha to the oxygen atom.[14][15]

G M [C₈H₁₄O]⁺• Molecular Ion m/z = 126 F1 [C₃H₅O]⁺ m/z = 57 (Base Peak) M->F1 α-cleavage F2 [M - H₂O]⁺• [C₈H₁₂]⁺• m/z = 108 M->F2 Dehydration F3 [M - C₂H₃]⁺ [C₆H₁₁O]⁺ m/z = 99 M->F3 Loss of vinyl radical Radical1 •C₅H₁₁ (Pentyl radical)

Caption: Primary fragmentation pathways for 1-octyn-3-ol in EI-MS.

Table 4: Key Ions in the Mass Spectrum of 1-Octyn-3-ol [13][16]

m/zProposed FragmentSignificance
126[C₈H₁₄O]⁺•Molecular Ion (M⁺•). Often weak or absent for alcohols.
108[M - H₂O]⁺•Loss of water (dehydration), common for alcohols.
99[M - C₂H₃]⁺Loss of a vinyl radical.
57[CH(OH)C≡CH]⁺ or [C₄H₉]⁺Base Peak . Result of α-cleavage (loss of the pentyl radical).

Interpretation:

  • Molecular Ion (m/z 126): The peak for the intact molecular ion is expected to be of low intensity, a common characteristic for secondary alcohols which fragment readily.[14]

  • Base Peak (m/z 57): The most abundant ion (base peak) at m/z 57 is the result of a characteristic alpha-cleavage. This involves the breaking of the C3-C4 bond, which expels a pentyl radical and leaves a stable, resonance-stabilized cation.

  • Dehydration Peak (m/z 108): A significant peak corresponding to the loss of a water molecule (18 mass units) from the molecular ion is typical for alcohols.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time is required due to the low natural abundance of ¹³C; typically, several hundred to a few thousand scans are necessary.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra by setting the TMS peak to 0.00 ppm.

Protocol 2: IR Spectrum Acquisition (ATR-FTIR)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and solvent absorptions.

  • Sample Application: Apply a single drop of neat this compound liquid directly onto the ATR crystal.

  • Acquisition: Obtain the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Protocol 3: Mass Spectrum Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or hexane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., hold at 50°C for 1 min, then ramp to 250°C at 10°C/min).

  • Ionization: As the compound elutes from the GC column, it enters the EI source where it is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of 1-octyn-3-ol. Identify the molecular ion and major fragment ions.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atom connectivity. IR spectroscopy validates the presence of the key alcohol and terminal alkyne functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural support through a predictable fragmentation pattern. This multi-faceted spectroscopic dossier serves as an authoritative confirmation of the molecule's identity, essential for its application in research and development.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1-Octen-3-ol-d3: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18827, 1-Octen-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13166, 1-Octyn-3-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol in NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). 1-Octen-3-ol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

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A Comprehensive Technical Guide to the Stability and Storage of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-Octyn-3-ol is a critical chiral building block in the synthesis of various pharmacologically active molecules, including prostaglandins.[1] Its chemical and chiral integrity is paramount to ensure the efficacy and safety of the final drug product. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into its chemical and physical properties, explore potential degradation pathways, and provide actionable protocols for storage, handling, and stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and purity of this vital synthetic intermediate.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

Chiral propargyl alcohols, such as this compound, are versatile intermediates in organic synthesis. The presence of both a chiral secondary alcohol and a terminal alkyne functional group allows for a wide array of chemical transformations, making it a valuable precursor for complex molecular architectures.[2] Its primary application lies in the synthesis of prostaglandins and their analogues, a class of compounds with diverse therapeutic effects.[1] Given its role in the production of active pharmaceutical ingredients (APIs), ensuring the stability and enantiomeric purity of this compound is not merely a matter of good laboratory practice but a critical component of regulatory compliance and drug safety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

PropertyValueSource
Molecular Formula C₈H₁₄O[3]
Molecular Weight 126.20 g/mol [3]
Appearance Colorless to pale yellow liquidGeneral knowledge
Boiling Point 83 °C at 19 mmHgSigma-Aldrich
Density 0.864 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.441Sigma-Aldrich
Chirality (R)-enantiomer, dextrorotatory (+)General knowledge

Core Directive: Understanding the Stability Profile

The stability of this compound is dictated by the reactivity of its two key functional groups: the secondary alcohol and the terminal alkyne. Degradation can occur through several pathways, compromising both the chemical purity and the critical enantiomeric excess of the material.

Potential Degradation Pathways

The primary routes of degradation for this compound are oxidation, polymerization, and potentially racemization under certain conditions.

  • Oxidation: The secondary alcohol is susceptible to oxidation, particularly in the presence of oxidizing agents or exposure to atmospheric oxygen over prolonged periods, which would yield the corresponding ketone, 1-octyn-3-one.[4][5][6][7][8] This is the most likely degradation pathway under aerobic storage conditions.

  • Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of transition metal impurities, heat, or light.[9][10] This can lead to the formation of higher molecular weight oligomers and polymers, reducing the purity of the starting material.

  • Racemization: While generally stable, chiral alcohols can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures.[11] This would involve the formation of a carbocation or enolate intermediate, leading to a loss of enantiomeric purity.[11][12]

Below is a diagram illustrating the primary degradation pathways.

G A This compound B 1-Octyn-3-one A->B Oxidation (O₂, Oxidizing Agents) C Oligomers/Polymers A->C Polymerization (Heat, Light, Metal Impurities) D (S)-(-)-1-Octyn-3-ol A->D Racemization (Harsh Acid/Base, High Temp.)

Caption: Potential degradation pathways for this compound.

Factors Influencing Stability

Several environmental factors can accelerate the degradation of this compound:

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation and polymerization. Therefore, storage at low temperatures is crucial.

  • Light: UV light can provide the energy to initiate free-radical polymerization of the alkyne. Amber or opaque containers are recommended to protect the compound from light.

  • Atmosphere: The presence of oxygen can lead to the oxidation of the alcohol functionality. Storing under an inert atmosphere (e.g., argon or nitrogen) is a key preventative measure.

  • Moisture: While not directly reactive, moisture can facilitate certain degradation reactions and should be minimized.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides are incompatible and should not be stored in proximity.[1]

Recommended Storage and Handling Protocols

To ensure the long-term stability and maintain the high purity of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Minimizes rates of degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the secondary alcohol.
Container Tightly sealed, amber glass bottleProtects from atmospheric moisture and light.
Location Cool, dry, well-ventilated areaEnsures a stable external environment.
Incompatibilities Store away from oxidizing agents, strong acids, and bases.Prevents accidental contact and reaction.
Handling Workflow

The following workflow should be adopted when handling this compound to minimize exposure to detrimental conditions.

G A Remove from refrigerated storage B Allow to equilibrate to room temperature in a desiccator A->B C Open container under an inert atmosphere (glove box or nitrogen blanket) B->C D Dispense the required amount C->D E Purge container headspace with inert gas D->E F Seal container tightly E->F G Return to refrigerated storage F->G

Caption: Recommended handling workflow for this compound.

Stability Assessment: Analytical Methodologies

Regular assessment of the purity and stability of this compound is essential, particularly for lots stored for extended periods or used in cGMP processes. A robust stability-indicating method should be able to separate and quantify the parent compound from its potential degradation products and enantiomer.[13][14]

Purity Assessment (Chemical)

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable technique for assessing the chemical purity of this compound. A non-polar capillary column can effectively separate the parent compound from volatile impurities and the primary oxidation product, 1-octyn-3-one.

Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (e.e.) of this compound.[15][16][17] A chiral stationary phase (CSP), often based on polysaccharide derivatives, is required for the separation of the (R)- and (S)-enantiomers.[15]

Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies should be performed.[16] This involves subjecting the compound to stress conditions to intentionally generate degradation products.

Protocol for Forced Degradation Study:

  • Acidic Hydrolysis: Dissolve a sample in a solution of 0.1 M HCl and heat gently (e.g., 60 °C) for a defined period. Neutralize before analysis.

  • Basic Hydrolysis: Dissolve a sample in a solution of 0.1 M NaOH and heat gently. Neutralize before analysis.

  • Oxidative Degradation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid or neat liquid sample to elevated temperatures (e.g., 80 °C).

  • Photolytic Degradation: Expose a sample to UV light (e.g., 254 nm) in a photostability chamber.

The stressed samples should then be analyzed by both the GC and chiral HPLC methods to ensure that all degradation products are resolved from the parent peak and its enantiomer.

Conclusion: A Commitment to Quality

The chemical and chiral stability of this compound is a critical parameter that directly impacts the quality of downstream pharmaceutical products. By understanding its inherent chemical liabilities and implementing the rigorous storage and handling protocols outlined in this guide, researchers and manufacturers can ensure the integrity of this vital chiral intermediate. A proactive approach to stability, including the implementation of robust analytical monitoring, is the cornerstone of producing safe and effective medicines.

References

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(R)-(+)-1-Octyn-3-ol material safety data sheet (MSDS) analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-(+)-1-Octyn-3-ol

Introduction: Beyond the Checklist

For the modern researcher and drug development professional, a Material Safety Data Sheet (MSDS), or its globally harmonized successor, the Safety Data Sheet (SDS), is more than a regulatory formality. It is the foundational document for a dynamic risk assessment, a critical first step in the experimental design process. This guide moves beyond a simple recitation of SDS sections to provide a senior scientist's perspective on interpreting and applying the safety data for this compound (CAS No. 32556-70-0). This chiral acetylenic alcohol is a valuable building block in organic synthesis, notably as an intermediate for prostaglandins and other complex molecules.[1][2] Its utility, however, is paired with a specific hazard profile that demands a nuanced understanding to ensure laboratory safety and experimental integrity.

This document is structured to follow the logical workflow of a researcher: understanding the inherent chemical character, identifying potential hazards, implementing robust control measures, and preparing for contingencies.

Part 1: Physicochemical and Hazard Profile

A thorough understanding of a chemical's properties is the bedrock of its safe handling. These are not merely numbers but predictors of behavior under various laboratory conditions. This compound is a colorless to light yellow liquid and is classified as an acetylenic alcohol, meaning it possesses both a hydroxyl (-OH) group and a carbon-carbon triple bond.[2][3] This dual functionality dictates its reactivity and its hazards.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties gathered from various safety data sheets and chemical databases.

PropertyValueSource(s)
CAS Number 32556-70-0[4]
Molecular Formula C₈H₁₄O[4][5]
Molecular Weight 126.20 g/mol [2][4][5]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point ~169.6 °C @ 760 mmHg[2][6]
Flash Point ~63.9 °C (147 °F)[6]
Solubility Moderately soluble in water (3.4 g/L at 20 °C)[2]; Soluble in alcohol[7][2][7]
Vapor Pressure 0.5 mmHg @ 25 °C (estimated)[6]

Causality Insight: The flash point of ~64°C classifies this compound as a combustible liquid (as per OSHA/GHS, a flammable liquid has a flash point < 60°C).[7][8] This is a critical distinction. While not as volatile as acetone or ethanol, it can still form a flammable vapor mixture with air if heated above its flash point. This directly informs the requirement to avoid heating with open flames or on standard hotplates that can spark.

GHS Hazard Identification and Toxicological Summary

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS CodeSignal WordHazard StatementSource(s)
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed[4][5]
Acute Toxicity, Dermal Category 4WarningH312: Harmful in contact with skin[4]
Acute Toxicity, Inhalation Category 4WarningH332: Harmful if inhaled[4]
Flammable Liquids Category 4WarningH227: Combustible liquid

Toxicological Data:

  • Oral LD50 (mouse): 460 mg/kg (for the racemic mixture)[9]

  • Oral LD50 (rat): 340 mg/kg (for the related 1-octen-3-ol)[10]

Expert Interpretation: The "Harmful" classification (Category 4) across oral, dermal, and inhalation routes indicates systemic toxicity is a primary concern.[4] Unlike corrosive or immediately irritating substances, the adverse effects of exposure may not be instantly apparent. The LD50 values are moderate, but they underscore that ingestion of even small amounts (on the order of grams for an adult) could be dangerous. The dermal and inhalation toxicity necessitates moving beyond basic splash protection to a more comprehensive exposure control strategy, as detailed in the following sections.

Part 2: The Self-Validating Safety Workflow

A truly robust safety protocol is not a static checklist but a dynamic, self-validating system. This involves a continuous cycle of hazard assessment, control implementation, and procedural verification.

Risk Assessment and Mitigation Workflow

Before any new procedure involving this compound, a formal risk assessment should be conducted. The following workflow provides a structured approach.

cluster_plan Phase 1: Planning & Assessment cluster_control Phase 2: Implementation of Controls cluster_verify Phase 3: Verification & Response A Review SDS & Literature B Identify Hazards (Toxicity, Combustibility) A->B C Analyze Experimental Steps (Heating, Transfer, Quench) B->C D Assess Exposure Risk (Inhalation, Dermal, Ingestion) C->D E Engineering Controls (Fume Hood, Ventilation) D->E F Administrative Controls (SOPs, Training, Labeling) E->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->G H Pre-use Check (Hood sash height? PPE correct?) G->H I Monitor During Use (Any odors? Spills?) H->I J Post-use Decontamination I->J K Emergency Plan Ready? (Spill Kit, Eyewash, Shower) J->K

Caption: Risk Assessment and Control Workflow for this compound.

Detailed Protocol: Safe Dispensing in a Laboratory Setting

This protocol demonstrates a self-validating system for a common laboratory task.

Objective: To safely transfer 5 mL of this compound from a stock bottle to a reaction flask.

Materials:

  • This compound stock bottle

  • Reaction flask

  • Appropriate-sized syringe with needle or glass pipette and bulb

  • Beaker for secondary containment

  • Waste container for contaminated consumables

Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.[8][11]

  • Hand Protection: Nitrile or neoprene gloves.[10]

  • Body Protection: Flame-resistant lab coat.

Procedure:

  • Preparation & Verification (Administrative Control):

    • Confirm that the work area is inside a certified chemical fume hood.[11][12]

    • Verify the fume hood sash is at the indicated operational height.

    • Ensure the locations of the nearest safety shower, eyewash station, and ABC-type fire extinguisher are known and unobstructed.[12]

    • Place absorbent, plastic-backed pads on the fume hood work surface to contain minor drips.

  • Staging (Engineering Control):

    • Place the stock bottle of this compound and the reaction flask inside a secondary container (e.g., a shallow plastic tray or large beaker) within the fume hood. This contains any potential spills.

    • Remove the cap from the stock bottle and place it on the absorbent pad.

  • Dispensing (Procedural Control):

    • Withdraw slightly more than 5 mL of the liquid using the syringe or pipette.

    • Dispense the 5 mL of liquid directly into the reaction flask, keeping the tip of the dispensing tool below the flask opening to minimize splashing.

    • Dispense any excess liquid back into the stock bottle.

  • Securing & Cleanup:

    • Securely cap the stock bottle and the reaction flask.

    • Rinse the syringe or pipette with a suitable solvent (e.g., acetone) into a designated waste container.

    • Place all contaminated disposable materials (pipette tips, absorbent pads) into a sealed, labeled hazardous waste bag.

  • Final Verification:

    • Wipe down the exterior of the stock bottle and reaction flask before removing them from the fume hood.

    • Return the stock bottle to its designated storage location.[1][8]

    • Remove gloves using the proper technique and wash hands thoroughly with soap and water.

Part 3: Emergency and Disposal Protocols

Preparedness is the final pillar of a comprehensive safety strategy.

First Aid and Emergency Response

In the event of an exposure, immediate and correct action is critical. All personnel must be trained on these procedures.

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][11]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[8][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][13]

In Case of Fire:

  • Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8][10]

  • Since it is a combustible liquid, containers may explode when heated. Use a water spray to cool unopened containers.[8][14]

Spill and Waste Management Workflow

Proper management of spills and waste prevents wider contamination and ensures regulatory compliance.

Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size (Minor vs. Major) Alert->Assess Minor Minor Spill (<100 mL, Contained) Assess->Minor Minor Major Major Spill (>100 mL, Uncontained) Assess->Major Major PPE Don Appropriate PPE Minor->PPE EHS Contact Emergency/ Environmental Health & Safety (EHS) Major->EHS Contain Contain with Absorbent (Sand, Vermiculite) PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Decon Decontaminate Area Collect->Decon Waste Seal in Labeled Waste Container Decon->Waste Report Report to EHS Waste->Report

Caption: Spill Response and Waste Management Workflow.

Causality Insight: The use of non-sparking tools for cleanup is crucial. While the liquid itself is not highly flammable at room temperature, the process of cleaning could generate static or a spark, which could ignite vapors if the spill is large or in a poorly ventilated area.[15] All waste generated from the use of this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8]

Conclusion

The safe and effective use of this compound in a research and development setting hinges on a proactive and intelligent approach to safety. By treating the Safety Data Sheet not as a static document but as the first step in a dynamic risk management process, scientists can mitigate hazards, protect themselves and their colleagues, and ensure the integrity of their work. The principles of understanding causality, implementing self-validating protocols, and preparing for contingencies are the hallmarks of a superior safety culture.

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  • BOC. (n.d.). Acetylene safety. Retrieved from [Link]

Sources

The Solubility Profile of (R)-(+)-1-Octyn-3-ol: A Comprehensive Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of (R)-(+)-1-Octyn-3-ol, a chiral propargyl alcohol with significant applications as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This document delineates the theoretical principles governing its solubility, presents a predictive solubility profile in a range of common organic solvents based on Hansen Solubility Parameters, and provides detailed experimental protocols for practical solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the informed use of this compound in their work.

Introduction: The Significance of this compound in Organic Synthesis

This compound is a valuable chiral intermediate in the synthesis of a variety of bioactive molecules. Its utility stems from the presence of two key functional groups: a terminal alkyne and a secondary alcohol on a stereogenic center. The terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, as well as click chemistry, enabling the facile introduction of molecular complexity. The chiral hydroxyl group provides a handle for further functionalization and is often a crucial element for biological activity.

The efficiency of synthetic transformations and the ease of product purification are intrinsically linked to the solubility of the starting materials, intermediates, and final products. A thorough understanding of the solubility of this compound in different organic solvents is therefore not merely academic but a critical factor in the practical application of this important building block. This guide aims to provide a comprehensive resource on this topic, combining theoretical predictions with practical experimental guidance.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Clear, colorless to yellowish liquid[2]
Density 0.864 g/mL at 25 °C[3]
Boiling Point 83 °C at 19 mmHg[3]
Water Solubility 3.4 g/L at 20 °C (Sparingly soluble)[2]
Hydrogen Bond Donor 1[4]
Hydrogen Bond Acceptor 1[4]

The molecule possesses a polar hydroxyl (-OH) group capable of both donating and accepting a hydrogen bond, and a nonpolar eight-carbon chain. This amphiphilic nature is the primary determinant of its solubility characteristics. The long hydrocarbon tail significantly limits its solubility in water, as observed by its low water solubility value.[5]

Theoretical Framework for Solubility: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" provides a fundamental, qualitative guideline for predicting solubility.[6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility in a given solvent will be dictated by the balance of its ability to engage in hydrogen bonding via its hydroxyl group and the van der Waals interactions of its hydrocarbon chain.

For a more quantitative and predictive approach, Hansen Solubility Parameters (HSP) offer a powerful tool.[7] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of miscibility.

Estimated Hansen Solubility Parameters for this compound

Based on its structure (a secondary alcohol, a terminal alkyne, and a C5 alkyl chain), the estimated HSP values for this compound are:

  • δD ≈ 16.5 MPa⁰·⁵

  • δP ≈ 6.0 MPa⁰·⁵

  • δH ≈ 11.5 MPa⁰·⁵

These estimated values reflect a molecule with significant contributions from dispersion forces, moderate polarity, and a strong capacity for hydrogen bonding.

Predicted Solubility of this compound in Common Organic Solvents

The following table presents the predicted solubility of this compound in a range of common organic solvents, based on the calculated Hansen Solubility Parameter distance (Ra). A smaller Ra value suggests a higher likelihood of miscibility.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (Predicted)Predicted Solubility
Alcohols
Methanol15.112.322.311.2Likely Miscible
Ethanol15.88.819.48.5Highly Miscible
Isopropanol15.86.116.45.3Highly Miscible
n-Butanol16.05.715.84.7Highly Miscible
Ketones
Acetone15.510.47.06.5Highly Miscible
Methyl Ethyl Ketone16.09.05.17.6Highly Miscible
Ethers
Diethyl Ether14.52.95.18.1Highly Miscible
Tetrahydrofuran (THF)16.85.78.04.1Highly Miscible
Esters
Ethyl Acetate15.85.37.25.1Highly Miscible
Chlorinated Solvents
Dichloromethane18.26.36.16.1Highly Miscible
Chloroform17.83.15.77.3Highly Miscible
Aromatic Hydrocarbons
Toluene18.01.42.011.0Likely Miscible
Benzene18.40.02.012.0Sparingly Soluble
Aliphatic Hydrocarbons
Hexane14.90.00.014.4Likely Immiscible
Heptane15.30.00.013.9Likely Immiscible

Disclaimer: These are predicted solubilities based on a theoretical model. Experimental verification is recommended.

The predictions suggest that this compound will be highly miscible with a wide range of polar and moderately polar organic solvents, particularly those capable of hydrogen bonding such as alcohols, ketones, and ethers. Its solubility is predicted to be lower in non-polar aromatic solvents and very low in non-polar aliphatic hydrocarbons.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, experimental verification is crucial for any critical application. The following protocols provide a straightforward approach to qualitatively and quantitatively determine the solubility of this compound.

Qualitative Solubility Determination (Miscibility)

This method provides a rapid assessment of whether the compound is miscible, partially miscible, or immiscible in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)

  • Small, clean, and dry test tubes with stoppers

  • Graduated pipettes or micropipettes

Procedure:

  • Add 1 mL of the chosen organic solvent to a clean, dry test tube.

  • Add 1 mL of this compound to the same test tube.

  • Stopper the test tube and shake vigorously for 30 seconds.

  • Allow the mixture to stand for at least 5 minutes and observe.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Partially Miscible: The solution appears cloudy or two phases are present, but the volume of each phase has changed.

    • Immiscible: Two distinct, clear layers are observed.

Diagram of Miscibility Determination Workflow:

G start Start: Select Solvent add_solvent Add 1 mL of Solvent to Test Tube start->add_solvent add_solute Add 1 mL of this compound add_solvent->add_solute shake Stopper and Shake Vigorously (30s) add_solute->shake observe Allow to Stand and Observe shake->observe miscible Result: Miscible (Single Clear Phase) observe->miscible Homogeneous? partially_miscible Result: Partially Miscible (Cloudy or Two Phases with Volume Change) observe->partially_miscible Cloudy/Phase Change? immiscible Result: Immiscible (Two Distinct Layers) observe->immiscible Separate Layers? G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add Excess Solute to Known Volume of Solvent prep2 Seal and Equilibrate (24h at constant T) prep1->prep2 analysis1 Filter Supernatant prep2->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 Analyze by GC analysis2->analysis3 analysis4 Calculate Solubility analysis3->analysis4

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-Octyn-3-ol is a chiral propargyl alcohol with significant applications as a key intermediate in the synthesis of prostaglandins and other complex bioactive molecules. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is fundamental for process optimization, safety assessments, and computational modeling of reaction mechanisms and kinetics. This in-depth technical guide provides a comprehensive framework for both the experimental determination and computational prediction of these critical thermochemical parameters. In the absence of publicly available experimental data for this compound, this document serves as a procedural whitepaper, detailing validated methodologies to empower researchers to generate this vital information. We will explore the nuances of bomb calorimetry for liquid samples and delve into the robust workflows of modern computational chemistry.

Introduction: The Significance of Thermochemical Data for a Chiral Building Block

This compound, with its defined stereochemistry and reactive alkyne and alcohol functionalities, is a valuable chiral pool starting material. The energy landscape of reactions involving this molecule dictates product distributions, reaction rates, and potential thermal hazards. Accurate thermochemical data is therefore not merely academic; it is a cornerstone of rational process development and scalable synthesis.

  • Standard Enthalpy of Formation (ΔfH°) : This value quantifies the energy stored within the molecule's chemical bonds. It is indispensable for calculating the heat of reaction (ΔrH°) for any process involving this compound, enabling engineers to design appropriate thermal management systems for manufacturing processes.

  • Standard Molar Entropy (S°) : Entropy data is crucial for determining the Gibbs free energy of formation (ΔfG°) and, consequently, the equilibrium constants of reactions.

  • Heat Capacity (Cp) : This property is essential for calculating the change in enthalpy and entropy with temperature, allowing for the modeling of reaction outcomes under various thermal conditions.

A noteworthy aspect of this compound is its chirality. While the thermochemical properties of enantiomers are identical in an achiral environment, there can be measurable differences in the properties of an enantiopure substance versus its racemic mixture, particularly in the condensed phase, due to differences in intermolecular interactions and crystal packing.[1][2]

Experimental Determination of the Enthalpy of Combustion and Formation

The primary experimental route to determining the standard enthalpy of formation of an organic compound is through the measurement of its enthalpy of combustion (ΔcH°) using bomb calorimetry.[3]

The Principle of Bomb Calorimetry

Bomb calorimetry is a constant-volume calorimetric technique. The sample is completely combusted in an excess of high-pressure oxygen within a sealed, robust container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is precisely measured.

The fundamental relationship is:

qrxn = -CcalΔT

where:

  • qrxn is the heat of reaction at constant volume (ΔU).

  • Ccal is the heat capacity of the calorimeter system.

  • ΔT is the measured temperature change.

Experimental Protocol: ASTM D240 as a Methodological Framework

The following protocol is adapted from the principles outlined in ASTM D240, a standard test method for determining the heat of combustion of liquid hydrocarbon fuels.[4][5][6]

2.2.1. Calibration of the Calorimeter

  • Standard Substance : The heat capacity of the calorimeter (Ccal) must be determined by combusting a known mass of a certified standard, typically benzoic acid.

  • Procedure :

    • A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.

    • A fuse wire is attached to the electrodes, with the wire in contact with the pellet.

    • 1 mL of deionized water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter jacket.

    • The initial temperature is recorded after thermal equilibrium is reached.

    • The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and begins to fall.

    • The temperature rise is corrected for heat exchange with the surroundings.

  • Calculation : Ccal is calculated using the known heat of combustion of benzoic acid.

2.2.2. Combustion of this compound

  • Sample Preparation : As this compound is a liquid, it must be contained in a suitable capsule (e.g., a gelatin capsule) of known mass and heat of combustion. An auxiliary substance, such as mineral oil, may be used to ensure complete combustion.

  • Procedure :

    • A known mass of the encapsulated this compound is placed in the crucible.

    • The procedure follows that of the calibration (steps 2.2.1.2.2 to 2.2.1.2.8).

  • Data Analysis :

    • The total heat released is calculated from Ccal and the corrected ΔT.

    • Corrections are made for the heat of combustion of the capsule, any auxiliary substance, and the fuse wire.

    • A correction is also made for the formation of nitric acid from residual nitrogen in the bomb.

    • This yields the constant volume heat of combustion (ΔU°comb).

Conversion to Standard Enthalpy of Formation

The standard enthalpy of combustion (ΔH°comb) is calculated from the constant volume heat of combustion (ΔU°comb) using the following equation:

ΔH°comb = ΔU°comb + ΔngasRT

where Δngas is the change in the number of moles of gas in the balanced combustion reaction.

The balanced combustion reaction for 1-octyn-3-ol (C₈H₁₄O) is:

C₈H₁₄O(l) + 11O₂(g) → 8CO₂(g) + 7H₂O(l)

From this, Δngas = (moles of gaseous products) - (moles of gaseous reactants) = 8 - 11 = -3.

Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law:

ΔH°comb = ΣΔfH°(products) - ΣΔfH°(reactants)

ΔfH°(C₈H₁₄O) = [8 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - ΔH°comb

The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established reference values.

Data Summary Table (Template)

PropertySymbolExperimental Value (kJ/mol)
Constant Volume Heat of CombustionΔU°combTo be determined
Standard Enthalpy of CombustionΔH°combTo be calculated
Standard Enthalpy of FormationΔfH°To be calculated

Computational Prediction of Thermochemical Properties

Quantum chemical calculations provide a powerful in silico alternative for obtaining thermochemical data, especially when experimental determination is challenging or unavailable. High-level composite methods or well-benchmarked Density Functional Theory (DFT) methods can yield results with high accuracy.[7]

The Computational Workflow

The general workflow involves several key steps, designed to accurately model the molecule and its energetic properties.

computational_workflow cluster_input Input Generation cluster_conf_search Conformational Analysis cluster_qm_calc Quantum Mechanical Calculations cluster_analysis Thermochemical Analysis mol_build Build Molecule ((R)-1-Octyn-3-ol) conf_search Force Field Conformational Search (e.g., MMFF94) mol_build->conf_search low_energy_conformers Identify Low-Energy Conformers conf_search->low_energy_conformers geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) low_energy_conformers->geom_opt freq_calc Frequency Calculation (for ZPE & Thermal Corrections) geom_opt->freq_calc single_point High-Level Single Point Energy (e.g., G4 or CCSD(T)) freq_calc->single_point boltzmann Boltzmann Averaging of Conformers single_point->boltzmann atomization Atomization or Isodesmic Reaction Scheme boltzmann->atomization final_data Calculate ΔfH°, S°, Cp atomization->final_data

Caption: Computational workflow for thermochemical data prediction.

Step-by-Step Computational Protocol

3.2.1. Conformational Analysis

Due to the flexible pentyl chain, this compound can exist in numerous conformations. It is crucial to identify the lowest energy conformers as they will contribute most significantly to the overall thermodynamic properties.

  • Initial Search : A molecular mechanics force field (e.g., MMFF94) is used to perform a systematic or stochastic search of the conformational space.[8] This is computationally inexpensive and provides a good set of initial geometries.

  • Filtering : The identified conformers are filtered based on an energy window (e.g., within 10-15 kJ/mol of the global minimum) to select a manageable number for higher-level calculations.

3.2.2. Quantum Chemical Calculations

For each low-energy conformer, the following calculations are performed:

  • Geometry Optimization : The geometry of each conformer is optimized using a reliable DFT method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)).[9]

  • Frequency Calculation : A frequency calculation is performed at the same level of theory as the optimization. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • High-Accuracy Single-Point Energy : To achieve higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated method.

    • Composite Methods : Gaussian-4 (G4) theory is a highly accurate composite method that approximates a high-level calculation through a series of steps and empirical corrections.[9][10][11]

    • High-Level Ab Initio : Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set can also be used for very accurate energies.

3.2.3. Calculation of Thermochemical Properties

  • Boltzmann Averaging : The thermochemical properties of the individual conformers are averaged based on their Boltzmann populations at the desired temperature (e.g., 298.15 K) to obtain the overall properties for the molecule.

  • Enthalpy of Formation Calculation : The gas-phase enthalpy of formation is typically calculated using an atomization scheme or an isodesmic reaction scheme.

    • Atomization : ΔfH°(gas) = E_elec(molecule) + ZPVE - ΣE_elec(atoms) + Σ[H_298(atom) - H_0(atom)] + ΣΔfH°_298(atoms)

    • Isodesmic Reactions : A more reliable method involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. This allows for significant cancellation of errors in the electronic structure calculation. For this compound, a suitable isodesmic reaction could be: CH₃(CH₂)₄CH(OH)C≡CH + CH₄ + CH₃OH → CH₃CH₃ + CH₃CH₂OH + CH₃(CH₂)₄CH₃ + HC≡CH The enthalpy of reaction is calculated from the computed total energies, and the known experimental ΔfH° values of the other species are used to determine the ΔfH° of this compound.

Data Summary Table (Template for Computational Results)

PropertySymbolCalculated ValueUnits
Standard Enthalpy of Formation (gas, 298.15 K)ΔfH°To be calculatedkJ/mol
Standard Molar Entropy (298.15 K, 1 atm)To be calculatedJ/(mol·K)
Heat Capacity (constant pressure, 298.15 K)CpTo be calculatedJ/(mol·K)

Causality and Self-Validation in Thermochemical Studies

Expertise in Experimental Design : The choice of a gelatin capsule for the liquid sample in calorimetry is deliberate; it is low in nitrogen and has a well-characterized heat of combustion, minimizing sources of error. The addition of 1 mL of water to the bomb is not arbitrary; it ensures that the final state of water is liquid, consistent with the standard state definition for the enthalpy of combustion.[12]

Trustworthiness through Cross-Validation : The described protocols are self-validating systems. The experimental and computational approaches are independent yet aim to determine the same physical quantities. A close agreement between the ΔfH° derived from bomb calorimetry and that from high-level G4 calculations would provide strong confidence in the results. Discrepancies would prompt a re-evaluation of both the experimental procedure (e.g., checking for incomplete combustion) and the computational model (e.g., ensuring all significant conformers were located).

Conclusion

This guide has outlined a dual-pronged strategy for the robust determination of the thermochemical properties of this compound. By combining the tangible, real-world measurements of bomb calorimetry with the detailed molecular insights from computational chemistry, researchers can develop a comprehensive and reliable thermochemical profile for this important chiral intermediate. The methodologies detailed herein provide a clear pathway for obtaining the critical data needed to advance the use of this compound in pharmaceutical synthesis and other scientific applications, ensuring both safety and efficiency in its handling and reaction design.

References

  • Verevkin, S. P., Emel’yanenko, V. N., Pimerzin, A. A., & Yermalayeu, A. V. (2018). How much different are thermochemical properties of enantiomers and their racemates? Thermochemical properties of enantiopure and racemate of methyl- and butyl lactates. The Journal of Chemical Physics, 149(5), 054506. [Link]

  • ASTM International. (2019). Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (ASTM D240-19). [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 55(11), 3511-3522. [Link]

  • Lee, J., Kim, D., Kim, H., & Kim, D. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation, 19(12), 3676–3687. [Link]

  • Chemistry LibreTexts. (2023). Constant Volume Calorimetry. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

  • Moorpark College. (n.d.). Experiment #3 – Bomb Calorimeter: Heat of Combustion of 1-Butanol. [Link]

  • ASTM International. (n.d.). D240 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]

  • Koehler Instrument Company. (n.d.). Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. [Link]

  • Irwin, A., & Crowe, J. (2023). Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist. PLOS ONE, 18(6), e0287232. [Link]

  • Shao, Y., et al. (2015). Advances in molecular quantum chemistry contained in the Q-Chem 4 program package. Molecular Physics, 113(2), 184-215. [Link]

  • Stack Exchange. (2015). How to evaluate the heat of formation with computational chemistry?. [Link]

  • The Organic Chemistry Tutor. (2017). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry [Video]. YouTube. [Link]

  • Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [Link]

  • IUPAC. (n.d.). Racemic mixture. Gold Book. [Link]

  • Master Organic Chemistry. (2012). What’s a Racemic Mixture?. [Link]

  • Internet Archive. (2018). ASTM D240 − 09: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. [Link]

  • Scribd. (n.d.). Astm D240. [Link]

  • Griffith University. (2024). Beverage sample preparation and procedures for bomb calorimetry. [Link]

  • Neumann, M. A., et al. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. Crystal Growth & Design, 17(8), 4160-4173. [Link]

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An In-depth Technical Guide to the Conformational Landscape of 1-Octyn-3-ol via Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For professionals in drug discovery and materials science, a molecule's three-dimensional structure is not a static blueprint but a dynamic ensemble of conformations. The specific shape, or conformation, a molecule adopts dictates its reactivity, spectroscopic signature, and, critically, its interaction with biological targets. 1-Octyn-3-ol, a chiral propargyl alcohol, serves as a valuable model system for understanding the conformational complexities of flexible aliphatic chains containing both hydroxyl and alkyne functionalities.[1][2] This guide provides a comprehensive, field-proven methodology for elucidating the conformational landscape of 1-octyn-3-ol using quantum chemical calculations. We will move beyond a simple list of instructions, focusing instead on the causality behind methodological choices, ensuring a robust and reproducible computational protocol.

Introduction: Why Conformations Matter

1-Octyn-3-ol (C8H14O) is a molecule characterized by significant conformational flexibility due to rotations around several single bonds: the C-C bonds of the pentyl chain and the C-O bond of the alcohol group.[1][2] Each unique, stable 3D arrangement is a "conformer," and these conformers exist in a dynamic equilibrium. The overall properties of a sample of 1-octyn-3-ol are a population-weighted average of the properties of all its accessible conformers.

In a drug development context, only one or a few of these conformers might be the "bioactive conformation"—the one that fits perfectly into the binding site of a target protein. Therefore, identifying the most stable, low-energy conformers is a critical first step in rational drug design and understanding molecular recognition. This guide will detail the use of Density Functional Theory (DFT), a powerful quantum mechanical method that offers an optimal balance of computational accuracy and efficiency for this purpose.[3][4]

The Theoretical Framework: Selecting the Right Tools

The trustworthiness of a computational result hinges entirely on the validity of the underlying theoretical model. Our approach is built on two pillars: a reliable electronic structure method (DFT) and a flexible mathematical representation of the electrons (the basis set).

Density Functional Theory (DFT)

DFT is a quantum chemical method that calculates the electronic structure and energy of a system based on its electron density, rather than the complex many-electron wavefunction.[3][5] This approach is computationally more efficient than traditional wavefunction-based methods, making it ideal for molecules the size of 1-octyn-3-ol.

  • The Functional: The core of a DFT calculation is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.

    • B3LYP: For general-purpose calculations on organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a well-established and reliable choice.[6]

    • Dispersion Corrections (e.g., B3LYP-D3, ωB97X-D): The flexible pentyl chain of 1-octyn-3-ol can fold back on itself, introducing weak intramolecular interactions (van der Waals forces). Standard DFT functionals like B3LYP do not adequately describe these dispersion forces. Therefore, employing a functional with a dispersion correction, such as B3LYP-D3, is crucial for accurately ranking the energies of the conformers.[6][7]

The Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[8][9][10] The size and type of the basis set directly impact the accuracy and cost of the calculation. A larger basis set provides a more accurate description but requires more computational resources.[9]

  • Pople-style Basis Sets: These are a popular and efficient choice.

    • 6-31G(d,p): This is a split-valence basis set that is an excellent starting point for geometry optimizations. It treats core and valence electrons differently and includes polarization functions (d on heavy atoms, p on hydrogens) to allow for non-spherical electron distributions, which is essential for describing chemical bonds accurately.[11]

  • Correlation-Consistent Basis Sets:

    • cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): For highly accurate final energy calculations, a larger basis set like cc-pVTZ is recommended. It is systematically constructed to converge towards the complete basis set limit, providing more reliable energy differences between conformers.[11]

Experimental Protocol: A Self-Validating Workflow

This section details a multi-step protocol designed to systematically explore the potential energy surface of 1-octyn-3-ol and identify its stable conformers. Each step builds upon the previous one, ensuring that the final results are derived from true energy minima. A variety of quantum chemistry software packages can be used, such as Gaussian, ORCA, or Q-Chem.[12][13][14][15]

Workflow Overview

The computational workflow is designed to first broadly explore the conformational space and then refine the geometry and energy of each potential conformer with increasing levels of accuracy.

G A Step 1: Initial 3D Structure Generation B Step 2: Relaxed Potential Energy Surface Scan A->B Initial Guess C Step 3: Geometry Optimization of Minima B->C Candidate Structures D Step 4: Vibrational Frequency Analysis C->D Optimized Geometries E Step 5: High-Accuracy Single-Point Energy D->E Confirmed Minima F Step 6: Boltzmann Population Analysis E->F Final Energies

Caption: Computational workflow for conformational analysis.

Step 1: Initial 3D Structure Generation
  • Action: Build an initial 3D structure of 1-octyn-3-ol using molecular building software (e.g., GaussView, Avogadro).[16]

  • Rationale: This provides a starting point for the calculations. The exact initial geometry is not critical, as long as the connectivity is correct. A chemically intuitive extended-chain conformer is a good starting point.

Step 2: Relaxed Potential Energy Surface (PES) Scan
  • Action: Perform a relaxed PES scan by systematically rotating key dihedral angles. For 1-octyn-3-ol, the most important dihedrals are around the C3-C4 bond and the C3-O bond.

  • Protocol (Gaussian Example):

  • Expertise & Causality:

    • #p B3LYP/6-31G(d): We use a modest level of theory for the scan to save computational time.

    • Opt=ModRedundant: This keyword specifies that we are performing a geometry optimization with modifications.

    • D 4 3 2 1 S 12 30.0: This line defines the scan. D specifies a dihedral angle between atoms 4, 3, 2, and 1. S instructs the program to scan this dihedral in 12 steps of 30.0 degrees each. At each step, all other degrees of freedom are relaxed (geometry optimized). This "relaxed" scan is crucial because it allows the rest of the molecule to adapt to the rotation, preventing unrealistically high energies and ensuring we find true energy minima.

Step 3: Geometry Optimization of All Identified Minima
  • Action: From the PES scan output, identify all unique energy minima. Use the coordinates of each minimum as the starting point for a full geometry optimization.

  • Protocol (ORCA Example):

  • Expertise & Causality:

    • ! B3LYP D3BJ 6-31G(d,p) Opt: This input line specifies an optimization (Opt) using the B3LYP functional with the D3BJ dispersion correction and the 6-31G(d,p) basis set.[13] We now include dispersion and polarization functions on hydrogen to get a more accurate geometry.

    • The goal is to find the precise coordinates where the forces on all atoms are zero, representing a stationary point on the potential energy surface.

Step 4: Vibrational Frequency Analysis
  • Action: Perform a frequency calculation on each optimized geometry.

  • Protocol (Gaussian Example):

  • Trustworthiness (Self-Validation): This step is a critical quality control check.

    • Confirmation of Minima: A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is found, the structure is a transition state, not a stable conformer, and should be re-examined or discarded.

    • Thermodynamic Data: The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and entropy), which are essential for calculating the Gibbs Free Energy (ΔG) of each conformer.

Step 5: High-Accuracy Single-Point Energy Calculation
  • Action: Using the validated, optimized geometries from Step 4, perform a single-point energy calculation with a larger, more robust basis set.

  • Protocol (ORCA Example):

  • Expertise & Causality:

    • ! B3LYP D3BJ cc-pVTZ: We are now using the large cc-pVTZ basis set. We do not re-optimize the geometry (Opt keyword is absent). This is based on the well-tested approximation that the geometry is less sensitive to basis set size than the electronic energy. This "single-point" approach provides a highly accurate relative energy at a fraction of the cost of a full optimization with the large basis set.

Results and Data Presentation

The raw output of these calculations is a series of energies. To derive meaningful insights, this data must be processed and presented clearly.

Calculating Relative and Free Energies
  • Identify the conformer with the lowest electronic energy (from Step 5) as the reference (Conformer A).

  • Calculate the relative electronic energy (ΔE) for each other conformer: ΔE_i = E_i - E_A.

  • Calculate the Gibbs Free Energy (G) for each conformer by adding the thermal correction to the Gibbs Free Energy (from Step 4) to the high-accuracy electronic energy (from Step 5).

  • Calculate the relative Gibbs Free Energy (ΔG) for each conformer: ΔG_i = G_i - G_A.

  • Calculate the Boltzmann population (P) of each conformer at a given temperature (e.g., 298.15 K) using the formula: P_i = exp(-ΔG_i / RT) / Σ exp(-ΔG_j / RT) where R is the gas constant and T is the temperature.

Data Summary Table

All quantitative data should be summarized in a table for easy comparison.

Conformer IDKey Dihedral Angles (°C3-C4, °C3-O)ΔE (kcal/mol)ΔG (298K) (kcal/mol)Population (%)
A -65.4, 178.90.000.0045.2
B 175.1, 60.20.210.1531.8
C 68.2, -63.50.890.958.5
D -63.1, 58.81.151.205.7
...............

(Note: Data shown is illustrative and not from an actual calculation.)

Visualization of Conformational Relationships

Graphviz can be used to illustrate the relationships between conformers, for example, showing how they interconvert through bond rotation.

G A Conf A (gauche) B A->B C Conf B (anti) B->C D C->D D->A

Caption: Interconversion of conformers via transition states (TS).

Conclusion

This guide has outlined a robust, multi-step computational protocol for the comprehensive analysis of the conformers of 1-octyn-3-ol. By employing a systematic workflow that combines efficient conformational searching with progressively higher levels of theory for geometry optimization and energy refinement, researchers can confidently identify the most stable structures and their relative populations. The emphasis on causality—understanding why specific functionals and basis sets are chosen and why each step is necessary—transforms the process from a black box into a powerful, predictive scientific tool. This detailed understanding of the conformational landscape is an indispensable prerequisite for accurately modeling the biological activity and material properties of flexible molecules in modern research and development.

References

  • 1-Octyn-3-ol | C8H14O | CID 13166 . PubChem, National Institutes of Health. [Link]

  • 1-Octyn-3-ol . NIST Chemistry WebBook, SRD 69. [Link]

  • Mass spectrum of 1-Octyn-3-ol . NIST Chemistry WebBook, SRD 69. [Link]

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  • Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers . Journal of Chemical Theory and Computation, ACS Publications. [Link]

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  • An Introduction to Density Functional Theory . Imperial College London. [Link]

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Methodological & Application

Application Note: Enantioselective Synthesis of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the enantioselective synthesis of (R)-(+)-1-Octyn-3-ol, a valuable chiral propargylic alcohol and a key intermediate in the synthesis of complex molecules such as prostaglandins.[1][2] Two primary, field-proven synthetic strategies are presented: the asymmetric reduction of 1-octyn-3-one and the asymmetric alkynylation of hexanal. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice to ensure reproducibility and high stereochemical fidelity.

Introduction: The Significance of this compound

Chiral propargylic alcohols are fundamental building blocks in modern organic synthesis due to the versatile reactivity of the alkyne and alcohol functional groups.[3] this compound, in particular, serves as a critical precursor for the construction of complex natural products and pharmaceuticals. Its most notable application is as an intermediate for the synthesis of the lower side chain of various prostaglandins, which are lipid compounds with diverse hormone-like effects.[2][4] The precise stereochemical control in the synthesis of this alcohol is paramount, as the biological activity of the final target molecules is often dependent on their specific enantiomeric form.

This guide explores two robust and widely adopted methods for achieving high enantiopurity in the synthesis of this compound.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a specific enantiomer of a chiral alcohol can be broadly approached in two ways: by reducing a prochiral ketone with a chiral reagent or by constructing the carbon skeleton and the chiral center simultaneously via an asymmetric addition to an aldehyde. Both strategies are effective and the choice often depends on the availability of starting materials, catalyst cost, and scalability requirements.

G cluster_0 Synthetic Strategies Start This compound Method1 Method 1: Asymmetric Reduction Start->Method1 Method2 Method 2: Asymmetric Alkynylation Start->Method2 Ketone 1-Octyn-3-one (Prochiral Ketone) Method1->Ketone Starts from Aldehyde Hexanal + Acetylide Method2->Aldehyde Starts from

Caption: Core strategies for synthesizing this compound.

Method 1: Asymmetric Reduction of 1-Octyn-3-one

The most established route to this compound involves the enantioselective reduction of the corresponding prochiral ketone, 1-octyn-3-one. This transformation can be achieved using several catalytic systems, with the choice of catalyst determining the stereochemical outcome.

Principle and Mechanistic Insight

The cornerstone of this method is the use of a chiral reducing agent that preferentially delivers a hydride to one of the two enantiotopic faces of the ketone carbonyl.

  • Borane-Based Reagents: A highly reliable and well-documented method utilizes B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from optically pure α-pinene.[5] The steric bulk of the pinane moiety effectively shields one face of the ketone, which is coordinated to the boron atom, forcing the hydride transfer to occur from the less hindered face. Using (+)-α-pinene yields the (R)-alcohol.

  • Corey-Bakshi-Shibata (CBS) Reduction: This powerful method employs a chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reductant.[6][7][8] The catalyst coordinates with both the borane and the ketone, organizing them into a rigid, chair-like six-membered transition state. This conformation enhances the Lewis acidity of the boron and directs the hydride transfer with high predictability and enantioselectivity.[6]

  • Noyori Asymmetric Hydrogenation: This method uses a chiral ruthenium-diphosphine-diamine complex to catalyze the transfer hydrogenation from a hydrogen source like 2-propanol or formic acid.[4][9] The reaction is highly efficient, often requiring very low catalyst loadings.[9]

This guide will provide a detailed protocol based on the Alpine-Borane reduction, as published in Organic Syntheses, a source renowned for its rigorously tested and reproducible procedures.[5]

Detailed Protocol: Asymmetric Reduction with Alpine-Borane

This protocol is adapted from Midland, M. M.; Tramontano, A.; Zderic, S. A. Org. Synth.1988 , 61, 11.[5] It describes a one-pot procedure that is efficient and highly stereospecific.

Causality Behind the Setup: The organoborane reagents used are highly sensitive to air and moisture. Therefore, all glassware must be rigorously dried, and the entire procedure must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent decomposition of the reagents and ensure high yields.

G cluster_workflow Workflow: Asymmetric Reduction A A. Prepare Alpine-Borane (9-BBN + (+)-α-pinene in THF) B B. Reduce Ketone (Add 1-octyn-3-one, stir 8h at RT) A->B 1. C C. Quench & Workup (Propionaldehyde, then NaOH/H₂O₂) B->C 2. D D. Purify (Extraction & Distillation) C->D 3. E This compound D->E Final Product

Caption: Experimental workflow for the Alpine-Borane reduction.

Part A: Preparation of the Chiral Reducing Agent

  • Apparatus Setup: Assemble a 2-L round-bottomed flask equipped with a magnetic stirring bar, reflux condenser, and a stopcock adapter connected to a nitrogen inlet and a bubbler. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Charge the flask with 800 mL of a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) (0.4 mol).

  • Pinene Addition: Add 61.3 g (71.5 mL, 0.45 mol) of (+)-α-pinene (ensure high enantiomeric purity, e.g., >92% e.e.).

  • Formation: Heat the solution to reflux for 4 hours. This allows the hydroboration of α-pinene with 9-BBN to form the active chiral reducing agent, B-3-pinanyl-9-BBN (Alpine-Borane).

  • Solvent Removal: After cooling, remove the excess α-pinene and THF under vacuum to obtain the neat Alpine-Borane as a thick, clear oil.

Part B: Asymmetric Reduction

  • Cooling: Cool the flask containing the neat Alpine-Borane to 0 °C using an ice bath.

  • Substrate Addition: Add 35.3 g (0.285 mol) of 1-octyn-3-one dropwise. An initial exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for approximately 8 hours. The reaction progress can be monitored by gas chromatography (GC) to confirm the disappearance of the starting ketone.[5]

Part C: Workup and Quenching

  • Destroy Excess Reagent: Add 22 mL (0.3 mol) of freshly distilled propionaldehyde to the reaction mixture and stir for 1 hour at room temperature. This step selectively destroys the excess, unreacted Alpine-Borane.

  • Remove Liberated Pinene: Remove the liberated α-pinene under vacuum. This is a key feature of the method, as the chiral auxiliary can be recovered and recycled.[5]

  • Oxidative Cleavage: Add 200 mL of THF, followed by 150 mL of 3 M aqueous sodium hydroxide (NaOH). Caution: Cool the mixture in an ice bath and add 150 mL of 30% hydrogen peroxide (H₂O₂) slowly and carefully, as the oxidation is highly exothermic.

  • Completion: Stir the mixture at 40 °C for 3 hours to ensure complete oxidation of the borane intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Part D: Purification

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Distillation: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Expected Results
ParameterResultSource
Chemical Yield 76-84%[5]
Enantiomeric Excess (e.e.) >95% (corrected for e.e. of α-pinene)[5]

Method 2: Asymmetric Alkynylation of Hexanal

An alternative and powerful strategy involves the direct addition of a terminal alkyne (or its equivalent) to hexanal, simultaneously forming the C-C bond and the chiral center. This method relies on a chiral catalyst to control the facial selectivity of the nucleophilic attack on the aldehyde carbonyl.

Principle and Mechanistic Insight

The reaction involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide. In the presence of a metal salt (commonly zinc) and a chiral ligand, a chiral metal-acetylide complex is formed. This complex then coordinates to the aldehyde, arranging the reactants in a well-defined geometry that favors addition to one specific face of the carbonyl, leading to the desired enantiomer of the propargylic alcohol.[10]

A widely used and practical system involves zinc triflate (Zn(OTf)₂) as the Lewis acid and (+)-N-methylephedrine as an inexpensive, commercially available chiral ligand.[10]

G cluster_alkynylation Mechanism: Catalytic Asymmetric Alkynylation Start Terminal Alkyne + Hexanal Complex Chiral Zinc-Acetylide-Ligand Complex Start->Complex Catalyst Zn(OTf)₂ + (+)-N-Methylephedrine + Base (e.g., Et₃N) Catalyst->Complex Transition Asymmetric Transition State (Aldehyde Coordination) Complex->Transition Product This compound Transition->Product

Caption: Simplified mechanism of Zn-catalyzed asymmetric alkynylation.

Detailed Protocol: Zn-Mediated Asymmetric Alkynylation

This protocol is a representative procedure based on the work of Carreira and coworkers.[10]

Causality Behind the Setup: While this system is noted for its tolerance to air and moisture, using anhydrous solvents and an inert atmosphere is still best practice for achieving optimal and consistent results, as it prevents competitive protonation of the acetylide and hydrolysis of the metal catalyst.

  • Catalyst Preparation: In a flame-dried, nitrogen-flushed flask, combine zinc triflate (Zn(OTf)₂, ~10 mol%), (+)-N-methylephedrine (~12 mol%), and an appropriate solvent such as toluene.

  • Base and Alkyne Addition: Add a hindered base, such as triethylamine (Et₃N, ~1.5 equivalents), followed by the terminal alkyne (e.g., 1-heptyne, ~1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalytic complex.

  • Aldehyde Addition: Add hexanal (1.0 equivalent) dropwise to the solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC or GC analysis indicates complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to afford the pure this compound.

Expected Results
ParameterTypical ResultSource
Chemical Yield 80-95%[10]
Enantiomeric Excess (e.e.) 90-99%[10]

Product Characterization and Quality Control

Confirmation of the structure and assessment of enantiopurity are critical final steps.

  • Structural Verification: The identity of the synthesized 1-octyn-3-ol can be confirmed using standard spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the carbon skeleton and proton environment.

    • FTIR Spectroscopy: To identify key functional groups, such as the O-H stretch (~3300 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), and the C≡C stretch (~2100 cm⁻¹).

  • Enantiomeric Excess (e.e.) Determination: The enantiopurity of the product must be rigorously determined.

    • Chiral Chromatography: The most direct method is analysis by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

    • NMR with Chiral Shift Reagents: Addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be used to separate the signals of the two enantiomers in the NMR spectrum, allowing for integration and e.e. calculation.[5]

    • Formation of Diastereomers: The alcohol can be reacted with a chiral acid (e.g., Mosher's acid chloride) to form diastereomeric esters. The diastereomers can then be distinguished and quantified using standard ¹H NMR or ¹⁹F NMR.

References

  • Midland, M. M.; Tramontano, A.; Zderic, S. A. (1988). This compound. Organic Syntheses, 61, 11. URL: [Link]

  • Zawirska-Wojtasiak, R. (1995). Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Acta Alimentaria, 24(2), 143-150. URL: [Link]

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(9). URL: [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738-8739. URL: [Link]

  • National Center for Biotechnology Information. 1-Octyn-3-ol. PubChem Compound Summary. URL: [Link]

  • Schober, L. J., & Mangas-Sanchez, J. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(23), 4222-4227. URL: [Link]

  • Nishimura, T., Katoh, T., Takatsu, K., Shintani, R., & Hayashi, T. (2007). Rhodium-Catalyzed Asymmetric Rearrangement of Alkynyl Alkenyl Carbinols: Synthetic Equivalent to Asymmetric Conjugate Alkynylation of Enones. Journal of the American Chemical Society, 129(46), 14158-14159. URL: [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. URL: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. URL: [Link]

  • Grokipedia. Corey–Itsuno reduction. URL: [Link]

  • Trost, B. M., & Toste, F. D. (2005). A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes. Journal of the American Chemical Society, 127(51), 17988-17989. URL: [Link]

  • Chem-Station. Noyori Asymmetric Hydrogenation. URL: [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). URL: [Link]

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Application Note & Protocol: Asymmetric Reduction of 1-Octyn-3-one to (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Propargylic Alcohols

Optically active propargylic alcohols are pivotal building blocks in modern organic synthesis, serving as versatile intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and natural products.[1][2] The (R)-(+)-1-Octyn-3-ol enantiomer, in particular, is a key precursor for the synthesis of prostaglandins and other biologically active molecules. The precise stereochemical control during its synthesis is paramount, as the biological activity of the final product is often contingent on a specific enantiomer. This guide provides a detailed exploration of the asymmetric reduction of 1-octyn-3-one to yield this compound, focusing on methodologies that offer high enantioselectivity and chemical yield.

Comparative Overview of Synthetic Strategies

Several methods have been developed for the asymmetric reduction of alkynyl ketones to their corresponding chiral alcohols. Among the most effective and widely adopted are stoichiometric reductions using chiral borane reagents and catalytic asymmetric transfer hydrogenation (ATH) employing transition metal complexes.

  • Chiral Borane Reagents: Reagents such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine Borane), derived from optically pure α-pinene, offer a reliable method for achieving high enantiomeric purity.[3] This approach is valued for its mild reaction conditions and predictable stereochemical outcome.[3]

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): Pioneered by Noyori and his contemporaries, ATH utilizes chiral ruthenium(II) complexes, such as those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, to catalyze the transfer of hydrogen from a donor molecule (e.g., formic acid/triethylamine azeotrope or isopropanol) to the ketone substrate.[4][5][6] This method is highly efficient, requiring only a catalytic amount of the chiral complex, which makes it attractive for large-scale industrial applications due to its high atom economy.[6]

This document will detail protocols for both a stoichiometric borane reduction and a Noyori-type asymmetric transfer hydrogenation, providing researchers with a comprehensive understanding of these powerful techniques.

Method 1: Stoichiometric Asymmetric Reduction with Alpine Borane

This method leverages the steric bulk of the pinanyl group in Alpine Borane to direct the hydride delivery to one face of the prochiral ketone, resulting in a highly enantioenriched alcohol. The choice of (+)-α-pinene as the chiral source leads to the desired (R)-alcohol.

Mechanism of Action

The reduction proceeds through a six-membered, boat-like transition state. The ketone coordinates to the boron atom, and the hydride is transferred from the borane to the carbonyl carbon. The steric hindrance from the pinane framework dictates the facial selectivity of the hydride attack on the ketone.

Diagram: Proposed Mechanism of Alpine Borane Reduction

G cluster_0 Transition State TS B-H bond aligns with C=O for hydride transfer Alpine_Borane Alpine Borane (from (+)-α-pinene) Coordination Coordination Alpine_Borane->Coordination Ketone 1-Octyn-3-one Ketone->Coordination Hydride_Transfer Hydride Transfer Coordination->Hydride_Transfer Product_Complex Borinate Ester Intermediate Hydride_Transfer->Product_Complex via Transition State Workup Hydrolytic Workup (e.g., ethanolamine) Product_Complex->Workup Product This compound Workup->Product

Caption: Workflow for the Alpine Borane reduction of 1-octyn-3-one.

Experimental Protocol: Alpine Borane Reduction

Materials:

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • (+)-α-pinene (high enantiomeric purity, e.g., >92% ee)

  • Tetrahydrofuran (THF), anhydrous

  • 1-Octyn-3-one

  • Ethanolamine

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Preparation of the Alpine Borane Reagent:

    • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 9-BBN (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add (+)-α-pinene (1.1 equivalents) dropwise to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours to ensure the complete formation of the B-3-pinanyl-9-borabicyclo[3.3.1]nonane reagent.

  • Asymmetric Reduction:

    • Cool the freshly prepared Alpine Borane solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve 1-octyn-3-one (1.0 equivalent) in anhydrous THF.

    • Add the solution of 1-octyn-3-one dropwise to the stirred Alpine Borane solution at -78 °C over 30 minutes.

    • Stir the reaction mixture at -78 °C for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of ethanolamine (2.0 equivalents) at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Add diethyl ether to the residue and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[3]

Data Summary: Alpine Borane Reduction
ParameterTypical ValueReference
Chemical Yield 80-90%[3]
Enantiomeric Excess (ee) >95% (correcting for ee of α-pinene)[3]
Reaction Temperature -78 °C[3]
Reaction Time 6-8 hours[3]

Method 2: Catalytic Asymmetric Transfer Hydrogenation (Noyori-type)

This protocol employs a ruthenium catalyst bearing a chiral diamine ligand. The reaction is highly efficient and represents a more atom-economical approach compared to stoichiometric reagents. The use of the (R,R)-TsDPEN ligand directs the stereochemical outcome towards the (R)-alcohol.

Mechanism of Action

The Noyori asymmetric transfer hydrogenation is proposed to proceed via an "outer sphere" mechanism.[4][7] The catalytic cycle involves the formation of a ruthenium hydride species from the catalyst precursor and a hydrogen donor. The ketone substrate then coordinates to the ruthenium complex, and the hydride is transferred to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen through a six-membered pericyclic transition state.[7][8] This concerted transfer is highly organized and is responsible for the high degree of enantioselectivity.[9]

Diagram: Catalytic Cycle of Noyori Asymmetric Transfer Hydrogenation

G Precatalyst [RuCl2((R,R)-TsDPEN)(p-cymene)] Active_Catalyst Ru-H Hydride Species Precatalyst->Active_Catalyst Activation with HCOOH/NEt3 Transition_State Six-membered Transition State (Ketone Coordination) Active_Catalyst->Transition_State + 1-Octyn-3-one Product_Complex Ru-Alkoxide Complex Transition_State->Product_Complex Hydride & Proton Transfer Product_Release Product Release & Catalyst Regeneration Product_Complex->Product_Release + (R)-1-Octyn-3-ol Product_Release->Active_Catalyst Regeneration

Caption: Simplified catalytic cycle for the Noyori-type ATH of a ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • [RuCl2((R,R)-TsDPEN)(p-cymene)] catalyst

  • 1-Octyn-3-one

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous isopropanol or dichloromethane (DCM)

  • Standard glassware for inert atmosphere chemistry

Step-by-Step Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an argon atmosphere, add the [RuCl2((R,R)-TsDPEN)(p-cymene)] catalyst (0.5-1 mol%).

    • Add anhydrous isopropanol or DCM as the solvent.

    • Add 1-octyn-3-one (1.0 equivalent) to the flask.

  • Reaction Execution:

    • Add the formic acid/triethylamine (5:2) azeotrope (2-5 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove residual formic acid, followed by a brine wash.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Data Summary: Asymmetric Transfer Hydrogenation
ParameterTypical ValueReference
Catalyst Loading 0.5 - 1.0 mol%[9]
Chemical Yield >95%[9]
Enantiomeric Excess (ee) >99%[9]
Hydrogen Source HCOOH/NEt3[4]
Reaction Temperature 25-40 °C

Product Characterization and Quality Control

Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound must be determined to validate the success of the asymmetric reduction. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[10][11][12]

Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral column, such as Chiralpak AD-H or Chiralcel OD-H, is often effective.[13]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase separations.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [|(R) - (S)| / |(R) + (S)|] * 100.

Troubleshooting and Field-Proven Insights

  • Low Enantioselectivity in Borane Reduction: The enantiomeric purity of the starting α-pinene is critical; use the highest grade available.[3] Additionally, ensure strictly anhydrous conditions and low temperatures (-78 °C) to minimize background non-selective reduction.

  • Sluggish ATH Reaction: If the transfer hydrogenation is slow, a slight increase in temperature (to 40 °C) can enhance the reaction rate. Ensure the formic acid/triethylamine azeotrope is freshly prepared and of high quality. Catalyst deactivation can sometimes occur; ensure all reagents and solvents are appropriately degassed.

  • Purification Challenges: 1-octyn-3-ol is a relatively volatile alcohol. Care should be taken during solvent removal on a rotary evaporator to avoid product loss. Use moderate vacuum and a water bath at or slightly above room temperature.

Conclusion

The asymmetric reduction of 1-octyn-3-one to this compound can be achieved with high efficiency and enantioselectivity using either stoichiometric chiral borane reagents or catalytic asymmetric transfer hydrogenation. The choice of method will depend on factors such as scale, cost considerations, and available equipment. The protocols and insights provided in this guide offer a robust framework for researchers in synthetic and medicinal chemistry to produce this valuable chiral intermediate with a high degree of purity.

References

  • Organic Syntheses Procedure: this compound. Available from: [Link]

  • Noyori, R., et al. (1996). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II) complexes. Journal of the American Chemical Society, 118(10), 2521-2522.
  • MDPI: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • ResearchGate: Mechanism of hydride transfer from Ru/TsDPEN complex to a ketone. Available from: [Link]

  • ACS Publications - Organic Letters: Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Available from: [Link]

  • PrepChem.com: Synthesis of oct-1-yn-3-ol. Available from: [Link]

  • Andrew G Myers Research Group: The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]

  • Center for Nonlinear Studies: Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Available from: [Link]

  • RSC Publishing: Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. Available from: [Link]

  • Dalton Transactions (RSC Publishing): An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Available from: [Link]

  • MDPI: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Available from: [Link]

  • NROChemistry: Noyori Hydrogenation. Available from: [Link]

  • Chem-Station Int. Ed.: Noyori Asymmetric Hydrogenation. Available from: [Link]

  • ACS Publications - Organic Letters: A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Available from: [Link]

  • Semantic Scholar: Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. Available from: [Link]

  • Google Patents: Process of purifying propargyl alcohol.
  • PubMed: Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Available from: [Link]

  • Phenomenex: Chiral HPLC Separations. Available from: [Link]

  • PMC - NIH: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. Available from: [Link]

  • PMC - NIH: Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. Available from: [Link]

  • Organic-Chemistry.org: Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available from: [Link]

  • ResearchGate: Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine... Available from: [Link]

  • ResearchGate: Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Available from: [Link]

Sources

Application Note: (R)-(+)-1-Octyn-3-ol as a Versatile Chiral Precursor in Stereoselective Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise stereochemistry of insect pheromones is often crucial for their biological activity, with incorrect stereoisomers being inactive or even inhibitory.[1][2] The synthesis of enantiomerically pure pheromones is therefore a critical task in chemical ecology and the development of sustainable pest management strategies.[3][4] (R)-(+)-1-Octyn-3-ol has emerged as a highly valuable and versatile chiral building block in this field. Its bifunctional nature, possessing a stereodefined secondary alcohol and a terminal alkyne, allows for a wide range of selective transformations. This application note provides an in-depth guide to the strategic use of this compound, detailing core synthetic transformations and providing a step-by-step protocol for the synthesis of the Japanese beetle sex pheromone, (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone.

Introduction: The Importance of Chirality in Pheromone Function

Chemical communication in insects is a highly specific process governed by the three-dimensional structure of semiochemicals.[1] For many chiral pheromones, only one enantiomer is biologically active, while the other may be inactive or, in many cases, act as an antagonist, inhibiting the response to the active compound.[2][5] The synthesis of optically active pheromones is therefore essential not only for confirming the absolute configuration of the natural product but also for providing pure material for effective use in pest control programs like mating disruption or mass trapping.[4][6]

This compound is a commercially available C8 chiral synthon that serves as an ideal starting material for constructing complex pheromone structures. Its utility stems from:

  • A Pre-defined Stereocenter: The (R)-configured hydroxyl group provides a fixed stereochemical anchor.

  • Orthogonal Reactivity: The hydroxyl group and the terminal alkyne can be manipulated independently, allowing for sequential and controlled synthetic steps.

  • Versatile Alkyne Moiety: The carbon-carbon triple bond is a gateway to various functionalities, most notably cis- or trans-alkenes, which are common structural motifs in lepidopteran and other insect pheromones.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the title compound is provided below.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
CAS Number 32556-70-0[7]
Appearance Colorless to light yellow liquid
Boiling Point 60–65 °C at 3.0 mmHg[8]
Optical Rotation [α]D +19 to +23° (neat)

Core Synthetic Transformations

The synthetic power of this compound lies in the selective manipulation of its two functional groups. The following section details the most critical transformations in the context of pheromone synthesis.

Stereoselective Reduction of the Alkyne Moiety

The conversion of the alkyne to an alkene is arguably the most important transformation of this building block. The geometry of the resulting double bond is critical for pheromone activity, and different catalytic systems can be employed to achieve either the cis (Z) or trans (E) isomer with high selectivity.

  • cis (Z)-Alkene Synthesis: The syn-addition of hydrogen across the triple bond is required to form a cis-alkene. This is most commonly achieved using a "poisoned" catalyst that is active enough to reduce the alkyne but not the resulting alkene, thus preventing over-reduction to the alkane.[9][10]

    • Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂/quinoline): This is the classic reagent for this transformation, providing excellent selectivity for the cis-alkene.[9][11] The quinoline serves to deactivate the catalyst, preventing further reduction.[11]

    • P2-Ni Catalyst (Nickel Boride): An alternative that also provides high yields of the cis-alkene via syn-addition.[12][13]

  • trans (E)-Alkene Synthesis: The anti-addition of hydrogen is required for trans-alkene formation. This cannot be achieved by catalytic hydrogenation.

    • Dissolving Metal Reduction (Na/NH₃(l)): The standard method involves the use of sodium metal in liquid ammonia at low temperatures (-78 °C).[11][13] The reaction proceeds through a radical anion intermediate, which preferentially adopts a trans-vinylic radical configuration to minimize steric repulsion, ultimately leading to the trans-alkene product.[10][11]

Table 1: Comparison of Common Alkyne Reduction Methods
MethodReagentsStereochemical OutcomeKey Considerations
Catalytic Hydrogenation H₂, Pd/C or PtO₂Alkane (Full Reduction)Highly active; difficult to stop at the alkene stage.[11][13]
Lindlar Hydrogenation H₂, Lindlar's Catalystcis (Z)-AlkenePrevents over-reduction; standard for Z-pheromone synthesis.[9][11]
Dissolving Metal Reduction Na, NH₃ (l)trans (E)-AlkeneProvides thermodynamic trans product; requires cryogenic conditions.[11][13]
Elaboration of the Carbon Skeleton

The terminal alkyne provides a nucleophilic handle (after deprotonation) for chain extension, a common strategy to build the carbon backbone of the target pheromone.

  • Alkylation: Deprotonation of the terminal alkyne with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) generates a potent acetylide nucleophile. This anion can then be reacted with various electrophiles, such as alkyl halides or epoxides, to form a new carbon-carbon bond.[12][14]

The general workflow for utilizing this compound is depicted in the diagram below.

G cluster_start Starting Material cluster_transform Key Transformations cluster_products Pheromone Scaffolds A This compound B C-C Bond Formation (e.g., Alkylation) A->B 1. Deprotonation 2. Electrophile E OH Group Functionalization A->E Protection or Activation C cis-Reduction (e.g., Lindlar's Cat.) B->C H2, Cat. D trans-Reduction (e.g., Na/NH3) B->D F (R,Z)-Alkene Precursor C->F G (R,E)-Alkene Precursor D->G

Caption: General synthetic pathways from this compound.

Case Study: Synthesis of the Japanese Beetle Sex Pheromone

The female-produced sex pheromone of the Japanese beetle (Popillia japonica) is (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone.[15] Field bioassays have shown that the (R,Z)-isomer is a powerful attractant for males, while the (S,Z)-enantiomer is a strong inhibitor.[2][16] This makes a stereospecific synthesis not just desirable but necessary for practical application. This compound is an ideal precursor for this target.

The retrosynthetic analysis reveals that the target lactone can be formed from a hydroxy acid, which in turn can be disconnected at the C4-C5 bond. The key chiral center and the Z-alkene can be traced back to this compound.

G Pheromone Japanese Beetle Pheromone ((R,Z)-lactone) Intermediate1 Key Acetylenic Alcohol (from C-C coupling) Pheromone->Intermediate1 Lactonization & cis-Reduction Start This compound Intermediate1->Start C-C Coupling Alkyl_halide 4-carbon electrophile (e.g., 1-bromo-4-tetrahydropyranyloxybutane) Intermediate1->Alkyl_halide C-C Coupling

Sources

Synthesis of 1-Octyn-3-ol via Grignard Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-Octyn-3-ol, a valuable propargyl alcohol intermediate in organic synthesis, utilizing the robust and versatile Grignard reaction. This application note is intended for researchers, scientists, and professionals in drug development who require a detailed, reliable, and well-understood protocol for this specific transformation.

Theoretical Foundation: The Grignard Reaction

The Grignard reaction, a cornerstone of synthetic organic chemistry, involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon atom, most notably the carbonyl carbon of aldehydes and ketones.[1][2] The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[3] This inherent reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecular architectures.

For the synthesis of 1-Octyn-3-ol, a secondary alcohol, the reaction proceeds via the nucleophilic attack of an alkynyl Grignard reagent, specifically ethynylmagnesium bromide, on the carbonyl carbon of hexanal. The subsequent acidic workup of the intermediate magnesium alkoxide yields the desired product.[3][4]

Reaction Scheme:

Safety Imperatives and Hazard Management

Grignard reagents are highly reactive, pyrophoric, and extremely sensitive to moisture and air.[5][6] Therefore, strict adherence to safety protocols is paramount for the successful and safe execution of this synthesis.

Key Safety Precautions:

  • Anhydrous Conditions: All glassware must be rigorously dried, typically by oven-drying or flame-drying under an inert atmosphere, to prevent the Grignard reagent from being quenched by water.[7][8][9]

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric oxygen and moisture.[6]

  • Solvent Hazards: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used and are highly flammable.[10] Ensure the absence of any open flames or spark sources. THF is generally preferred due to its higher boiling point and better solvation properties.[5]

  • Exothermic Reaction: The formation and reaction of Grignard reagents are exothermic.[8][10] An ice-water bath should be readily available to control the reaction temperature, especially during the addition of reagents.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves are recommended).[6][11]

  • Workup Hazards: The quenching of the reaction with aqueous acid can be vigorous. This step should be performed slowly and with cooling.[7]

Experimental Workflow

The synthesis of 1-Octyn-3-ol can be visualized as a multi-step process, from the preparation of the Grignard reagent to the purification of the final product.

G cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_reagent Prepare Ethynylmagnesium Bromide Solution add_aldehyde Slow Addition of Hexanal at 0°C prep_reagent->add_aldehyde Transfer to reaction flask react Reaction at Room Temperature add_aldehyde->react Allow to warm quench Quench with Saturated aq. NH4Cl react->quench Cool reaction mixture extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with Anhydrous MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product Pure 1-Octyn-3-ol distill->product

Caption: Experimental workflow for the synthesis of 1-Octyn-3-ol.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 1-Octyn-3-ol.

4.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Magnesium TurningsMg24.311.2 equiv.Activate if necessary.
Ethyl BromideC2H5Br108.971.2 equiv.For in situ Grignard prep.
Anhydrous Tetrahydrofuran (THF)C4H8O72.11As requiredDry over sodium/benzophenone.
Acetylene GasC2H226.04ExcessPurified before use.
HexanalC6H12O100.161.0 equiv.Freshly distilled.
Saturated Aqueous Ammonium ChlorideNH4Cl53.49As requiredFor quenching.
Anhydrous Magnesium SulfateMgSO4120.37As requiredFor drying.
Diethyl Ether(C2H5)2O74.12As requiredFor extraction.
Brine (Saturated NaCl solution)NaCl58.44As requiredFor washing.

4.2. Procedure

Part A: Preparation of Ethynylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a gas inlet tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.[7][8]

  • Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equiv.). In the dropping funnel, place a solution of ethyl bromide (1.2 equiv.) in anhydrous THF. Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.[12] Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Acetylene Addition: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath. Bubble purified acetylene gas through the solution at a moderate rate. The reaction is complete when the evolution of ethane gas ceases. This forms a solution of ethynylmagnesium bromide.[13]

Part B: Reaction with Hexanal

  • Aldehyde Addition: While maintaining the reaction temperature at 0 °C, add a solution of freshly distilled hexanal (1.0 equiv.) in anhydrous THF dropwise from the addition funnel with vigorous stirring.[13]

  • Reaction: After the complete addition of hexanal, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure the reaction goes to completion.[10][13]

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture again to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.[13]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[13]

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine.[10][13] Dry the organic layer over anhydrous magnesium sulfate.[13]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

  • Purification: Purify the crude 1-Octyn-3-ol by vacuum distillation to obtain the final product.[13] Collect the fraction boiling at the appropriate temperature and pressure.

Characterization of 1-Octyn-3-ol

The identity and purity of the synthesized 1-Octyn-3-ol can be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C8H14O[14]
Molar Mass 126.20 g/mol [14]
Appearance Clear, colorless liquid[14]
Boiling Point 85 °C at 0.1 mmHg[13]
IUPAC Name oct-1-yn-3-ol[14]

Further characterization can be performed using:

  • Infrared (IR) Spectroscopy: To identify the characteristic O-H (alcohol) and C≡C-H (terminal alkyne) stretching frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction fails to initiate. Wet glassware or solvent; inactive magnesium.Ensure all glassware is thoroughly dried. Use freshly opened anhydrous solvent. Activate magnesium with a small crystal of iodine or by crushing the turnings.
Low yield of product. Incomplete reaction; side reactions.Ensure dropwise addition of hexanal at low temperature. Check for and minimize sources of moisture.
Formation of biphenyl-like impurities. High concentration of Grignard reagent; elevated temperature.Maintain dilute conditions and control the reaction temperature.

Conclusion

The Grignard reaction provides an efficient and reliable method for the synthesis of 1-Octyn-3-ol. By strictly adhering to anhydrous conditions, maintaining an inert atmosphere, and carefully controlling the reaction temperature, high yields of the desired product can be achieved. The detailed protocol and safety guidelines presented in this application note are intended to facilitate the successful and safe execution of this important synthetic transformation in a research and development setting.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 3-octyn-1-ol. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of oct-1-yn-3-ol. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Wikipedia. (2023, November 28). 1-Octen-3-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-( + )-1-octyn-3-ol. Retrieved from [Link]

  • Quora. (2020, July 27). How does Grignard reagent react with alkyne? Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of California, Los Angeles. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Zawirska-Wojtasiak, R., & Wrzeszcz, E. (2001). Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Polish Journal of Food and Nutrition Sciences, 10(3), 25-28. Retrieved from [Link]

Sources

Application Note & Protocols: Biocatalytic Synthesis of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(R)-(+)-1-Octyn-3-ol is a high-value chiral propargylic alcohol that serves as a critical building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1] Traditional chemical synthesis routes often rely on stoichiometric chiral reagents or metal catalysts, which can present challenges related to cost, safety, and environmental impact.[2] Biocatalysis has emerged as a powerful alternative, offering highly selective and sustainable pathways to enantiomerically pure compounds under mild reaction conditions.[3][4]

This document provides a detailed guide for researchers and drug development professionals on two robust enzymatic methods for synthesizing this compound:

  • Asymmetric Reduction of a Prochiral Ketone: Utilizing an alcohol dehydrogenase (ADH) for the direct, high-yield synthesis from 1-octyn-3-one.

  • Kinetic Resolution of a Racemic Alcohol: Employing a lipase to selectively acylate the (S)-enantiomer from a racemic mixture of (±)-1-octyn-3-ol.

We will delve into the principles behind each method, provide step-by-step experimental protocols, and discuss the critical parameters that ensure success, trustworthiness, and reproducibility in a research setting.

Overview of Biocatalytic Strategies

The choice between asymmetric reduction and kinetic resolution depends primarily on the available starting material, desired yield, and downstream processing considerations. The following diagram illustrates the two distinct pathways.

G Ketone 1-Octyn-3-one (Prochiral Substrate) ADH_Reaction Asymmetric Reduction Ketone->ADH_Reaction Product This compound (Desired Product) ADH_Reaction->Product Racemate Racemic (±)-1-Octyn-3-ol KR_Reaction Kinetic Resolution Racemate->KR_Reaction Lipase + Acyl Donor KR_Reaction->Product Byproduct (S)-1-Octyn-3-yl Acetate (Byproduct) KR_Reaction->Byproduct

Caption: High-level overview of the two primary enzymatic routes to this compound.

Method 1: Asymmetric Reduction of 1-Octyn-3-one (Recommended)

This is the preferred method for achieving high theoretical yields (>99%) and excellent enantioselectivity. The strategy relies on an alcohol dehydrogenase (ADH) to deliver a hydride to the si-face of the carbonyl group in 1-octyn-3-one, stereoselectively forming the (R)-alcohol.

3.1 Principle of Operation

ADHs are oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to alcohols.[5] The reaction requires a stoichiometric amount of a reduced nicotinamide cofactor (NADH or NADPH). To make the process economically viable, an in situ cofactor recycling system is essential. A common and effective approach is the "substrate-coupled" method, where a cheap, sacrificial alcohol like isopropanol is used in large excess. The ADH oxidizes the isopropanol to acetone, regenerating the NADH/NADPH consumed in the primary reaction.[6]

3.2 Experimental Protocol: ADH-Catalyzed Reduction

This protocol describes a typical lab-scale reaction. Researchers should consider screening a panel of commercially available ADHs to find the optimal catalyst for this specific substrate.

3.2.1 Materials and Reagents

  • 1-Octyn-3-one (Substrate)

  • Alcohol Dehydrogenase (e.g., ADH-A from Rhodococcus ruber, or a commercially available kit)[7]

  • NADP⁺ or NAD⁺ (Cofactor)

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

  • Isopropanol (IPA) (Cofactor recycling substrate, analytical grade)

  • Magnesium Chloride (MgCl₂) (Often enhances ADH stability/activity)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

  • Silica Gel (for chromatography)

3.2.2 Step-by-Step Procedure

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.5. Degas the buffer by sparging with nitrogen for 15 minutes to minimize potential oxidation.

  • Reaction Mixture Assembly: In a sealed reaction vessel equipped with a magnetic stir bar, combine the following under a nitrogen atmosphere:

    • Potassium Phosphate Buffer (e.g., 40 mL)

    • Isopropanol (10 mL, 20% v/v)

    • NADP⁺ (or NAD⁺) (1-2 mg)

    • MgCl₂ (final concentration 1 mM)

    • Alcohol Dehydrogenase (as per manufacturer's activity units, typically 5-10 mg of lyophilisate)

  • Initiation: Stir the mixture at 30 °C for 10 minutes to ensure all components are dissolved and the enzyme is equilibrated.

  • Substrate Addition: Add 1-octyn-3-one (e.g., 1.0 mmol, ~124 mg). It is crucial that the ketone starting material is free of any racemic 1-octyn-3-ol, as this would contaminate the final product.[2]

  • Reaction Execution: Seal the vessel and maintain stirring at 30 °C. The reaction progress can be monitored over 24 hours.[7]

  • Monitoring: Periodically take small aliquots (e.g., 50 µL), quench with an equal volume of acetonitrile, centrifuge to remove the enzyme, and analyze the supernatant by TLC or GC to monitor the disappearance of the ketone.

  • Work-up:

    • Once the reaction is complete (ketone consumed), saturate the aqueous phase with NaCl to reduce the solubility of the product.

    • Extract the mixture three times with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

3.3 Analysis and Characterization

  • Yield: Determine the isolated yield gravimetrically after purification.

  • Enantiomeric Excess (ee): Analyze the purified product using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral column (e.g., a cyclodextrin-based column). Compare the retention times to a racemic standard of 1-octyn-3-ol.[8]

3.4 Workflow Diagram: Asymmetric Reduction

G A Prepare Buffer (100 mM KPi, pH 7.5) B Assemble Reaction: Buffer, Isopropanol, NADP+, MgCl2, ADH A->B C Add Substrate (1-Octyn-3-one) B->C D Incubate at 30°C (24h, Stirring) C->D E Monitor Progress (TLC / GC) D->E E->D Incomplete F Work-up: Salt Saturation, Ethyl Acetate Extraction E->F Complete G Purification: Flash Chromatography F->G H Analysis: Yield, Chiral GC (ee%) G->H

Caption: Step-by-step workflow for the ADH-catalyzed synthesis of this compound.

Method 2: Lipase-Catalyzed Kinetic Resolution

This method is useful when racemic (±)-1-octyn-3-ol is the available starting material. The core principle of kinetic resolution is that two enantiomers react at different rates with a chiral catalyst, allowing for their separation.[9]

4.1 Principle of Operation

Lipases, such as the widely used Candida antarctica Lipase B (CALB), are hydrolases that can catalyze esterification reactions in non-aqueous media.[3][4][10] In the presence of an acyl donor, CALB exhibits a strong preference for the (S)-enantiomer of many secondary alcohols. It will selectively acylate (S)-1-octyn-3-ol, leaving the desired (R)-1-octyn-3-ol largely unreacted.

The key trade-off is yield; since only one enantiomer of the racemic mixture is the desired product, the maximum theoretical yield is 50%. The reaction must be carefully monitored and stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. Using an irreversible acyl donor, such as vinyl acetate, is highly advantageous as it prevents the reverse reaction (hydrolysis) from occurring.

4.2 Experimental Protocol: Lipase-Catalyzed Resolution

4.2.1 Materials and Reagents

  • (±)-1-Octyn-3-ol (Racemic substrate)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Vinyl Acetate (Acyl donor)

  • Anhydrous Organic Solvent (e.g., Toluene or Hexane)

  • Molecular Sieves (4Å, to ensure anhydrous conditions)

  • Ethyl Acetate and Hexane (for chromatography)

4.2.2 Step-by-Step Procedure

  • Enzyme Preparation: Dry the immobilized lipase under vacuum for 24 hours before use to remove any residual water, which can hinder the esterification reaction.

  • Reaction Setup: To a flask containing a magnetic stir bar, add:

    • (±)-1-Octyn-3-ol (e.g., 10 mmol, ~1.26 g)

    • Anhydrous Toluene (50 mL)

    • Activated 4Å molecular sieves (~1 g)

  • Initiation: Stir the mixture for 10 minutes. Add vinyl acetate (1.5 equivalents, 15 mmol, ~1.3 mL).

  • Enzyme Addition: Add the dried, immobilized CALB (e.g., 100 mg, ~10% w/w of substrate).

  • Reaction Execution: Seal the flask and stir at room temperature (or slightly elevated, e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by GC. The goal is to stop the reaction when the conversion reaches 50% (i.e., the ratio of alcohol to ester is 1:1).

  • Work-up:

    • When 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Concentrate the filtrate using a rotary evaporator.

  • Purification & Separation: This is the most critical step. The resulting mixture contains this compound and (S)-1-octyn-3-yl acetate. These must be separated by flash column chromatography on silica gel. The difference in polarity between the alcohol and the ester allows for effective separation.

4.3 Analysis and Characterization

  • Yield: Calculate the isolated yield of this compound (max. 50%).

  • Enantiomeric Excess (ee): Analyze the purified alcohol fraction by chiral GC or HPLC to determine its enantiomeric purity.

Comparison of Methods & Key Considerations

Choosing the right method is a critical decision based on project goals and available resources.

FeatureMethod 1: Asymmetric Reduction (ADH) Method 2: Kinetic Resolution (Lipase)
Starting Material 1-Octyn-3-one (Prochiral Ketone)(±)-1-Octyn-3-ol (Racemic Alcohol)
Enzyme Class Alcohol Dehydrogenase (Oxidoreductase)Lipase (Hydrolase)
Cofactor Required? Yes (NAD⁺/NADP⁺) + Recycling SystemNo
Theoretical Max. Yield ~100%50%
Key Advantage High-yield, direct conversion to a single enantiomer.Simple reaction setup; no cofactor needed.
Key Disadvantage Requires a cofactor and recycling system; substrate may be less available.Low theoretical yield; requires careful separation of product from acylated ester.

Expert Insights & Troubleshooting:

  • Enzyme Activity: Always check the activity of your enzyme batch. Commercial enzyme preparations can vary.

  • Anhydrous Conditions: For lipase-catalyzed resolutions, the exclusion of water is paramount. Water promotes the reverse hydrolysis reaction, which will lower the yield and enantioselectivity.[11] Use dry solvents and activated molecular sieves.

  • Solvent Choice: While many enzymes tolerate organic solvents, their activity and stability can be solvent-dependent. For lipases, non-polar solvents like hexane or toluene are generally preferred.[4]

  • Purification: The separation of the alcohol and ester in the kinetic resolution can be challenging if their Rf values on TLC are close. Careful optimization of the solvent system for column chromatography is required.

Conclusion

Biocatalytic methods provide efficient, selective, and sustainable routes for the synthesis of this compound. The asymmetric reduction of 1-octyn-3-one using an alcohol dehydrogenase is the superior strategy for achieving high yields and is recommended if the starting ketone is accessible. For situations where only the racemic alcohol is available, lipase-catalyzed kinetic resolution offers a robust and straightforward, albeit lower-yielding, alternative. The protocols and insights provided in this document serve as a comprehensive guide for implementing these powerful techniques in a modern research and development laboratory.

References

  • Organic Syntheses. (n.d.). This compound. Organic Syntheses Procedure. Retrieved from [Link]

  • Kim, H. J., et al. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology, 30(4), 556-563. Available from: [Link]

  • Kim, H. J., et al. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. PubMed. Retrieved from [Link]

  • Zawirska-Wojtasiak, R., et al. (2006). Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Acta Scientiarum Polonorum, Technologia Alimentaria, 5(2), 107-116. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved from [Link]

  • Google Patents. (1950). US2527358A - Process of purifying propargyl alcohol.
  • Wondim, A. T., et al. (2024). Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies. Frontiers in Insect Science. Available from: [Link]

  • ACS Publications. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters. Available from: [Link]

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. Available from: [Link]

  • MDPI. (2022). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Molecules. Available from: [Link]

  • Royal Society of Chemistry. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • Pop, L. A., et al. (2011). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Synthesis, 2011(18), 2921-2928. Available from: [Link]

  • Frontiers Media. (2016). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Chemistry. Available from: [Link]

  • PubMed Central. (2022). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Catalysis. Available from: [Link]

  • ACS Publications. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. ACS Omega. Available from: [Link]

  • SciELO. (2016). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Kobayashi, S., & Uyama, H. (2002). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B, 78(9), 247-257. Available from: [Link]

  • MDPI. (2024). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Catalysts. Available from: [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • The INCITE project. (2021). Lipase catalyzed solvent-free synthesis of monoacylglycerols in various reaction systems. Retrieved from [Link]

  • PubMed. (2014). De novo design and synthesis of Candida antarctica lipase B gene and α-factor leads to high-level expression in Pichia pastoris. Applied Microbiology and Biotechnology. Available from: [Link]

  • MDPI. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules. Available from: [Link]

  • Frontiers Media. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry. Available from: [Link]

  • PubMed. (2009). Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubMed Central. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Imperative for Protecting (R)-(+)-1-Octyn-3-ol

This compound is a valuable chiral building block in organic synthesis, prized for its bifunctional nature, containing both a secondary alcohol and a terminal alkyne. This combination, however, presents a significant challenge in multistep syntheses. The hydroxyl group's acidic proton can interfere with many reactions targeting the alkyne, such as deprotonation with strong bases for subsequent C-C bond formation (e.g., Sonogashira, Negishi, or Suzuki couplings), or reactions involving organometallic reagents.[1][2] Furthermore, the hydroxyl group itself is nucleophilic and susceptible to oxidation, which may not be desired in a given synthetic route.[3]

Therefore, the temporary "masking" or protection of the hydroxyl group is a critical strategic consideration.[4] An ideal protecting group for this substrate should be:

  • Easy and high-yielding to install: The protection step should be efficient and not introduce new stereocenters.[5]

  • Stable (robust) under a variety of reaction conditions: It must withstand the reagents and conditions planned for modifying the alkyne or other parts of the molecule.[5]

  • Selectively removable in high yield under mild conditions: The deprotection step should not affect other functional groups in the molecule, including the potentially sensitive alkyne moiety.[5]

This document provides a detailed guide to the most effective strategies for protecting the secondary hydroxyl group of this compound, complete with mechanistic insights, comparative data, and detailed experimental protocols.

Strategic Selection of Protecting Groups: A Comparative Overview

The choice of a protecting group is dictated by the overall synthetic plan. The stability of the protecting group must be orthogonal to the planned reactions. For instance, if a reaction requires acidic conditions, a base-labile protecting group would be ideal. Below is a summary of commonly employed protecting groups for secondary alcohols, with special consideration for their application to this compound.

Protecting Group ClassCommon ExamplesKey AdvantagesKey Disadvantages
Silyl Ethers TMS, TES, TBS (TBDMS), TIPS, TBDPSEasily installed and removed; tunable stability based on steric bulk; stable to a wide range of non-acidic and non-fluoride conditions.[1][3]Generally labile to acid and fluoride sources.[1]
Ethers Benzyl (Bn), p-Methoxybenzyl (PMB)Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[3][6]Deprotection often requires harsh conditions (e.g., hydrogenolysis for Bn) which may not be compatible with all functional groups (e.g., alkynes).[3][7]
Acetals Tetrahydropyranyl (THP), Methoxymethyl (MOM)Stable to basic, nucleophilic, and reducing conditions.[8]Introduce a new stereocenter (as a mixture of diastereomers); labile to acidic conditions.[8]
Esters Acetate (Ac), Pivaloate (Piv)Easy to introduce; stable to acidic conditions.Labile to basic conditions (hydrolysis).[9]

I. Silyl Ethers: The Workhorse of Hydroxyl Protection

Silyl ethers are arguably the most frequently used protecting groups for alcohols due to their ease of formation, predictable stability, and mild removal conditions.[1] The stability of silyl ethers towards acidic hydrolysis is directly related to the steric bulk of the substituents on the silicon atom.[10]

Relative Stability to Acid: TMS < TES < TBS < TIPS < TBDPS[10]

This tunable stability allows for selective protection and deprotection strategies in complex molecules. For this compound, the tert-Butyldimethylsilyl (TBS) group offers a good balance of stability and ease of removal.

A. tert-Butyldimethylsilyl (TBS) Ether Protection

The TBS group is robust enough to withstand a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents, yet it can be readily cleaved by fluoride ion sources or acidic conditions.[9]

Protection Workflow:

TBS_Protection cluster_reactants Reactants cluster_solvent Solvent cluster_product Product Octynol This compound Reaction Protection Octynol->Reaction TBSCl TBS-Cl TBSCl->Reaction Base Imidazole Base->Reaction DMF DMF DMF->Reaction TBS_Ether (R)-3-(tert-butyldimethylsilyloxy)oct-1-yne Reaction->TBS_Ether

TBS Protection Workflow

Protocol 1: TBS Protection of this compound

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBS-protected alcohol.

Deprotection Workflow:

TBS_Deprotection cluster_reactant Reactant cluster_reagent Reagent cluster_solvent Solvent cluster_product Product TBS_Ether (R)-3-(tert-butyldimethylsilyloxy)oct-1-yne Reaction Deprotection TBS_Ether->Reaction TBAF TBAF TBAF->Reaction THF THF THF->Reaction Octynol This compound Reaction->Octynol

TBS Deprotection Workflow

Protocol 2: TBS Deprotection using TBAF

  • Preparation: Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Addition of Fluoride Source: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify by flash column chromatography if necessary.

II. Ether Protecting Groups: For Enhanced Stability

When a synthesis requires particularly harsh acidic or basic conditions, a more robust protecting group like a benzyl (Bn) ether may be necessary.

B. Benzyl (Bn) Ether Protection

Benzyl ethers are significantly more stable than silyl ethers and acetals.[3] They are typically installed under basic conditions via a Williamson ether synthesis and removed by hydrogenolysis.[11]

Caution: Catalytic hydrogenation for Bn deprotection can also reduce the alkyne functionality.[12] Careful selection of catalyst and reaction conditions (e.g., using Lindlar's catalyst to stop at the alkene, or avoiding hydrogenation altogether if the alkyne must be preserved) is crucial. Alternative oxidative cleavage methods for substituted benzyl ethers like PMB are often preferred when an alkyne is present.[9]

Protocol 3: Benzyl Ether Protection of this compound

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (~0.5 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Benzylating Agent: Add benzyl bromide (BnBr, 1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify by flash column chromatography.

Protocol 4: Benzyl Ether Deprotection by Hydrogenolysis

  • Preparation: Dissolve the benzyl-protected alcohol (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, ~10 mol%).

  • Reaction: Stir the mixture under an atmosphere of hydrogen (H2, balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate in vacuo to yield the deprotected alcohol, which will also be reduced to the corresponding alkane or alkene depending on the conditions.

III. Acetal Protecting Groups: Base-Stable Alternatives

Acetal protecting groups, such as tetrahydropyranyl (THP), are stable to strongly basic and nucleophilic conditions, making them suitable for reactions involving organolithium or Grignard reagents.[8] They are, however, readily cleaved under acidic conditions.[8]

C. Tetrahydropyranyl (THP) Acetal Protection

The formation of a THP ether from an alcohol and dihydropyran (DHP) is catalyzed by acid.[1] This reaction introduces a new chiral center, resulting in a mixture of diastereomers. This can complicate NMR analysis but is often inconsequential as the protecting group is removed later.

Protocol 5: THP Protection of this compound

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M).

  • Catalyst and Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).[1]

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Quench with saturated aqueous NaHCO3 solution and extract with DCM (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify by flash column chromatography.

Protocol 6: THP Deprotection using Acid

  • Preparation: Dissolve the THP-protected alcohol (1.0 eq) in methanol (~0.2 M).

  • Acid Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH) or another strong acid.

  • Reaction: Stir at room temperature for 1-3 hours.

  • Work-up: Neutralize with saturated aqueous NaHCO3 and remove the methanol in vacuo. Extract the residue with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate, and purify as needed.

Conclusion: A Strategic Approach to Synthesis

The successful synthesis of complex molecules derived from this compound hinges on a well-devised protecting group strategy. Silyl ethers, particularly TBS, offer an excellent first choice due to their versatility and mild deprotection conditions. For syntheses involving harsh conditions where silyl ethers may not be stable, more robust ether or acetal protecting groups should be considered, always bearing in mind the compatibility of their deprotection methods with the sensitive alkyne functionality. The protocols provided herein serve as a validated starting point for researchers to tailor to their specific synthetic needs.

References

  • Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 2020, 40(8): 2229-2244.
  • Protecting group - Wikipedia. [Link]

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  • Protection of OH group of alcohol. [Link]

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  • Protection and Deprotection - CEM Corporation. [Link]

  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org. [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]

  • Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - NIH. [Link]

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The Sonogashira Coupling of (R)-(+)-1-Octyn-3-ol: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Propargyl Alcohols

In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This powerful transformation, catalyzed by palladium and copper complexes, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction's value is further amplified when employing chiral substrates, as it provides a direct route to enantiomerically enriched molecules, a critical consideration in drug development where stereochemistry dictates biological activity.

This guide focuses on the Sonogashira coupling involving (R)-(+)-1-Octyn-3-ol , a chiral propargyl alcohol. The presence of a stereocenter adjacent to the reacting alkyne moiety makes this substrate particularly valuable. The resulting chiral products serve as versatile building blocks, enabling the synthesis of complex molecular architectures with high stereochemical fidelity. For researchers, scientists, and drug development professionals, mastering the nuances of this reaction is paramount for the efficient construction of novel chemical entities with therapeutic potential.

The Mechanistic Heart of the Sonogashira Coupling

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[1]

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination, yielding the final coupled product (Ar-alkyne) and regenerating the active Pd(0) catalyst.[5]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne. In the presence of a base, the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[4] This species is then ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)(L)₂-C≡CR pd_complex->transmetalation Transmetalation transmetalation->pd0 product Ar-C≡CR transmetalation->product Reductive Elimination cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Base alkyne H-C≡CR cu_acetylide->pd_complex

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

This protocol provides a detailed, step-by-step methodology for a representative Sonogashira coupling reaction.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Reaction Parameters:

Reagent/ParameterMolar Equiv.AmountNotes
This compound1.21.2 mmolShould be pure and dry.
Iodobenzene1.01.0 mmolUse freshly distilled or high-purity grade.
PdCl₂(PPh₃)₂0.020.02 mmol2 mol% catalyst loading.
CuI0.040.04 mmol4 mol% co-catalyst loading.
Triethylamine2.02.0 mmolActs as both base and solvent.
THF (anhydrous)-10 mLSolvent.
TemperatureRoom Temp.-Can be gently heated if reaction is slow.
Reaction Time2-24 h-Monitor by TLC.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (2.0 mmol) to the flask. Stir the mixture at room temperature for 15 minutes until the catalysts dissolve.

  • Addition of Reactants: Add iodobenzene (1.0 mmol) to the reaction mixture via syringe. Follow with the addition of this compound (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chiral propargyl alcohol.

Experimental_Workflow setup 1. Reaction Setup (Flask, Inert Atmosphere) reagents 2. Add Catalysts, Solvents, Base setup->reagents reactants 3. Add Aryl Halide and Alkyne reagents->reactants reaction 4. Stir and Monitor (TLC/GC-MS) reactants->reaction workup 5. Quench and Extract reaction->workup purification 6. Column Chromatography workup->purification product Pure Chiral Product purification->product

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient temperature.Use fresh catalysts and high-purity, anhydrous solvents and reagents.[5] Increase the reaction temperature. Consider using a more reactive aryl halide (I > Br > Cl).
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Ensure strictly anaerobic conditions. Use fresh, degassed solvents.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. A copper-free protocol may be considered.[1]
Side Reactions of the Hydroxyl Group The hydroxyl group can sometimes interfere with the reaction.Protection of the hydroxyl group (e.g., as a silyl ether) may be necessary for certain substrates or under harsh conditions.

The Significance of Chirality in Drug Development

The use of this compound in Sonogashira couplings provides direct access to a class of chiral molecules that are highly valuable in medicinal chemistry. The resulting propargyl alcohols can be further functionalized at the hydroxyl group to modulate properties such as solubility, metabolic stability, and target binding affinity.[5] The rigid alkyne linker introduced by the Sonogashira reaction is often used to probe the binding pockets of enzymes and receptors, aiding in the design of potent and selective inhibitors.

The enantiopurity of the final product is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. By starting with an enantiomerically pure building block like this compound, the stereochemical integrity can often be maintained throughout the synthesis, obviating the need for costly and often low-yielding chiral separations at later stages.

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of valuable chiral building blocks. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a systematic approach to troubleshooting are essential for success. The ability to efficiently construct enantiomerically pure propargyl alcohols opens up a vast chemical space for the discovery and development of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions with 2-Octyn-1-ol Derivatives.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Tale, R. H., & Adude, R. N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334–7362. [Link]

  • MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]

  • Zhang, Q., & Fu, C. (2018). A general asymmetric copper-catalysed Sonogashira C(sp3)–C(sp) coupling. Nature Chemistry, 10(10), 1032–1037. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

Sources

Application of (R)-(+)-1-Octyn-3-ol in Natural Product Synthesis: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (R)-(+)-1-Octyn-3-ol in Asymmetric Synthesis

This compound is a deceptively simple molecule that holds significant strategic importance in the field of organic synthesis. As a chiral propargylic alcohol, it possesses two highly versatile functional handles: a stereodefined secondary alcohol and a terminal alkyne. This unique combination makes it a premier building block in the "chiral pool," a collection of readily available, enantiomerically pure compounds derived from natural sources that serve as starting materials for complex syntheses.[1] The (R)-configuration at the C-3 position provides a crucial stereochemical anchor, enabling chemists to introduce new stereocenters with a high degree of control through diastereoselective reactions.[2]

The true power of this compound lies in the orthogonal reactivity of its alcohol and alkyne groups. The hydroxyl group can be protected, activated as a leaving group, or used to direct downstream reactions, while the alkyne offers a gateway to a vast array of transformations. It can be reduced to either cis- or trans-alkenes, coupled with other fragments, or elaborated into various carbonyl compounds and heterocycles. This versatility has established this compound as an indispensable precursor in the total synthesis of numerous complex natural products, most notably the prostaglandins, where it serves as a key component for constructing the biologically critical lower side chain.[3] This guide will explore the core applications, strategic considerations, and detailed protocols for leveraging this potent chiral synthon in modern natural product synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physical properties of a reagent is fundamental to its effective use in the laboratory.

PropertyValueReference
Chemical Formula C₈H₁₄O[4]
Molecular Weight 126.20 g/mol [4]
Appearance Liquid
Boiling Point 83 °C at 19 mmHg
Density 0.864 g/mL at 25 °C
Refractive Index n20/D 1.441
CAS Number 21021-44-3 (for R-isomer)N/A

Handling and Storage: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, particularly if it is to be used with organometallic reagents.

Core Application: Stereocontrolled Synthesis of Prostaglandins

The most prominent application of this compound is in the total synthesis of prostaglandins (PGs), a class of lipid compounds with diverse and potent physiological effects.[5] The convergent synthesis strategy developed by E.J. Corey hinges on the preparation of a key intermediate, the "Corey Lactone," which contains the cyclopentane core of the PG skeleton.[6][7][8] this compound is the foundational building block for the ω-side chain (the lower chain), which must be attached to the core with precise stereochemistry.

Strategic Importance in the Corey Synthesis

The biological activity of prostaglandins like PGF₂α is critically dependent on the stereochemistry at C-15 (the carbon bearing the hydroxyl group on the ω-side chain) and the cis (or Z) geometry of the C-13/C-14 double bond. This compound provides the C-15 (S)-stereocenter directly (note the change in Cahn-Ingold-Prelog priority upon elaboration). The terminal alkyne serves as a masked version of the C-13/C-14 Z-alkene, which can be revealed with high stereoselectivity late in the synthesis.

The general workflow involves preparing the complete ω-side chain from this compound and then coupling it to the α-side chain aldehyde, which is derived from the Corey lactone. This is typically achieved via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

Synthetic Pathway to the Prostaglandin ω-Side Chain

The transformation of this compound into a functionalized ω-side chain phosphonate (for HWE reaction) or phosphonium ylide (for Wittig reaction) follows a logical sequence of steps designed to preserve the existing stereocenter and build the required carbon skeleton.

G A This compound B Protected Alcohol (e.g., TBDMS ether) A->B 1. Protection (TBDMSCl, Imidazole) C Coupled Alkyne (e.g., via Sonogashira) B->C 2. C-C Coupling (e.g., Vinyl Iodide, Pd(0)) E Z-Alkene (via Lindlar Reduction) C->E 3. Stereoselective Reduction (H₂, Lindlar cat.) D Deprotected Triol Precursor F Selective Protection & Activation E->F 4. Functional Group Interconversion G ω-Side Chain Synthon (e.g., HWE Reagent) F->G 5. Phosphonate Formation I Prostaglandin Skeleton G->I 6. Horner-Wadsworth-Emmons Reaction H Corey Aldehyde (from Corey Lactone) H->I

Caption: Synthetic workflow from this compound to the Prostaglandin ω-side chain.

Causality Behind Experimental Choices:

  • Step 1 (Protection): The secondary alcohol is acidic and would interfere with many organometallic and basic reagents used in subsequent steps. A bulky silyl ether like TBDMS is chosen for its robustness and ease of removal under specific conditions (e.g., with fluoride ions) that do not affect other functional groups.

  • Step 3 (Stereoselective Reduction): A poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), is essential. The "poison" deactivates the catalyst just enough to prevent the over-reduction of the alkene to an alkane, ensuring the desired Z-alkene is the major product. This geometric isomerism is paramount for biological function.

  • Step 6 (Coupling): The Horner-Wadsworth-Emmons reaction is often preferred over the classic Wittig reaction because it typically favors the formation of the E-alkene at the newly formed C-8/C-9 double bond and the phosphonate byproducts are water-soluble, simplifying purification.

Broader Applications in Natural Product Synthesis

While its role in prostaglandin synthesis is canonical, the utility of this compound extends to other classes of natural products where a chiral propargyl alcohol unit is a valuable starting point.

  • Marine Natural Products: Many marine-derived natural products, such as polyketides and macrolactones, feature complex stereochemical arrays.[9] this compound can serve as a starting point for constructing segments of these molecules. For instance, the propargyl alcohol can undergo diastereoselective additions, cyclizations, or be incorporated into iterative processes for building long-chain polyketide precursors.[10][11]

  • Tricolorin A Synthesis: This novel tetrasaccharide macrolactone, identified as a natural herbicide, was synthesized using 1-octyn-3-ol as a key building block, demonstrating its utility in constructing complex macrocyclic structures.

  • Axially Chiral Allenes: Propargylic alcohols are versatile precursors for the synthesis of allenes.[12] Through organocatalytic dehydration and subsequent conjugate addition, the stereocenter in a derivative of this compound can be used to control the axial chirality of a newly formed allene, a structural motif present in several natural products.

Key Experimental Protocols

The following protocols are presented as self-validating systems, providing the rationale and key checkpoints for ensuring successful execution.

Protocol 1: Asymmetric Synthesis of this compound

This protocol details the asymmetric reduction of the prochiral ketone 1-octyn-3-one, which is the most common and efficient method for producing enantiomerically enriched this compound.[13]

Principle: The reduction is achieved using an in-situ prepared chiral borane reagent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from (+)-α-pinene. The steric bulk and defined chirality of the pinane framework force the hydride transfer to occur selectively on one face of the ketone, leading to a high enantiomeric excess of the (R)-alcohol.

Reagents & Equipment:

Reagent M.W. Amount Moles
9-BBN (0.5 M in THF) 122.03 800 mL 0.40
(+)-α-Pinene (≥98%) 136.23 61.3 g 0.45
1-Octyn-3-one 124.18 35.3 g 0.285
Propionaldehyde 58.08 22 mL 0.30
3 M NaOH (aq) 40.00 150 mL 0.45
30% H₂O₂ (aq) 34.01 150 mL ~1.5

| Diethyl ether, THF | - | - | - |

  • Flame-dried, 2 L round-bottomed flask with reflux condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

  • Preparation of the Chiral Reagent: a. Charge the flame-dried flask with 800 mL of 0.5 M 9-BBN solution in THF under a nitrogen atmosphere. b. Add 61.3 g of (+)-α-pinene. c. Heat the solution to reflux for 4 hours. The formation of the B-3-pinanyl-9-BBN occurs. d. Cool the solution and remove excess α-pinene and THF under vacuum to obtain the neat chiral borane as a thick oil.[13]

  • Asymmetric Reduction: a. Cool the flask containing the borane to 0 °C (ice bath). b. Add 35.3 g of 1-octyn-3-one dropwise. An initial exotherm will be observed. c. Allow the reaction to warm to room temperature and stir for 8-12 hours. d. Validation Checkpoint: Monitor the disappearance of the ketone by TLC (e.g., 15% ethyl acetate in hexane) or GC.[13]

  • Workup and Purification: a. Quench the excess borane by adding 22 mL of propionaldehyde and stirring for 1 hour at room temperature. b. Remove the liberated α-pinene under vacuum. c. Add 200 mL of THF, followed by 150 mL of 3 M NaOH. d. CAUTION: Cool the mixture in an ice bath and add 150 mL of 30% H₂O₂ slowly and carefully to control the exothermic oxidation of the boron species. e. Stir at 40 °C for 3 hours to complete the oxidation. f. Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 100 mL). g. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by vacuum distillation (b.p. 83 °C / 19 mmHg) to yield this compound.

Expected Outcome: Yields are typically high (70-85%), with enantiomeric excess >95% (dependent on the purity of the α-pinene).[13]

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

Principle: The hydroxyl group is converted to a tert-butyldimethylsilyl (TBDMS) ether. Imidazole acts as a base to deprotonate the alcohol and as a catalyst to activate the silyl chloride.

G cluster_0 Protection Workflow A (R)-1-Octyn-3-ol B TBDMSCl, Imidazole DMF, 25°C A->B C (R)-3-(tert-butyldimethylsilyloxy)-1-octyne B->C

Caption: Workflow for TBDMS protection of this compound.

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (approx. 0.5 M).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction by TLC. The product will have a higher Rf value than the starting alcohol.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a cornerstone of modern asymmetric synthesis. Its value is most profoundly demonstrated in the elegant and highly convergent syntheses of prostaglandins, where it provides an unbreakable foundation for the stereochemically rich ω-side chain. The principles that make it so effective in that context—a stable chiral center and a versatile alkyne handle—are broadly applicable to the synthesis of a wide range of other complex natural products. As synthetic methodologies continue to advance, particularly in the areas of C-H activation and late-stage functionalization, the strategic importance of robust, multifunctional chiral building blocks like this compound will only continue to grow, enabling chemists to tackle ever more ambitious molecular targets.

References

  • Midland, M. M., et al. This compound. Organic Syntheses, Coll. Vol. 7, p.393 (1990); Vol. 62, p.107 (1984). [Link]

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(9). [Link]

  • Nicolau, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH. (General reference for Corey Synthesis)
  • Ferreira, S. H., & Vane, J. R. (1974). Prostaglandins: Their Disappearance from and Release into the Circulation. Nature, 216, 868-873. (General background on Prostaglandins)
  • Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occurring Forms. Journal of the American Chemical Society, 91(20), 5675-5677.
  • Ma, S. (2009). Recent Advances in the Chemistry of Allenes. Accounts of Chemical Research, 42(10), 1679-1688. [Link]

  • Hayashi, T., et al. (2015). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 6(3), 1835-1840. [Link]

  • Blunt, J. W., et al. (2018). Marine natural products. Natural Product Reports, 35(1), 8-53.
  • PubChem. 1-Octyn-3-ol Compound Summary. [Link]

  • Lindlar, H., & Dubuis, R. (1973). Palladium Catalyst for Partial Reduction of Acetylenes. Organic Syntheses, Coll. Vol. 5, p.880 (1973); Vol. 46, p.89 (1966). [Link]

  • Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press. (General reference for Chiral Pool Synthesis)
  • Nicolaou, K. C., Montagnon, T. (2008). Molecules That Changed the World. Wiley-VCH. (General background on Prostaglandins)

Sources

Click chemistry applications of terminal alkynes like (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: The Power of the Triple Bond

A Guide to the Click Chemistry Applications of Terminal Alkynes like (R)-(+)-1-Octyn-3-ol

Introduction: The "Click" Phenomenon and the Indispensable Role of Terminal Alkynes

The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, marked a paradigm shift in chemical synthesis.[1] It describes a class of reactions characterized by their high efficiency, broad scope, stereospecificity, and operational simplicity.[2] These reactions are designed to be modular, high-yielding, and generate only benign or easily removable byproducts, often proceeding under mild, aqueous conditions.[3]

At the forefront of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has become the gold standard of click chemistry.[4] This reaction forges a stable, aromatic 1,2,3-triazole linkage from two highly stable and largely inert functional groups: an azide and a terminal alkyne.[1][5] The terminal alkyne, with its weakly acidic terminal proton (pKa ≈ 25), is a key player in this transformation.[6] Its activation by a copper(I) catalyst is the gateway to a robust and versatile conjugation methodology that has revolutionized fields from drug discovery to materials science.[7]

This guide focuses on the practical application of terminal alkynes, using This compound as a representative example. This molecule is particularly valuable as it contains not only the requisite terminal alkyne for the click reaction but also a chiral secondary alcohol. This chirality is critical in pharmaceutical applications where enantiomeric purity dictates biological activity, and the hydroxyl group offers a secondary handle for further molecular elaboration. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed, field-tested protocols, and explore the diverse applications stemming from this powerful chemical tool.

The Engine of Click Chemistry: The CuAAC Catalytic Cycle

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires harsh conditions (elevated temperatures) and often results in a mixture of 1,4- and 1,5-regioisomers, failing the "click" criteria.[1] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, provides exclusive control, yielding only the 1,4-disubstituted triazole isomer.[1][8]

The reaction is not a concerted cycloaddition but a stepwise process initiated by the formation of a copper(I) acetylide intermediate.[9][10] This is the critical activation step. The Cu(I) catalyst itself is typically generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[8]

Causality in Catalysis: The Role of Ligands While Cu(I) is the active catalyst, its use in biological systems presents challenges due to potential cytotoxicity and the generation of reactive oxygen species.[11][12] Furthermore, Cu(I) can be unstable and prone to disproportionation or oxidation. To mitigate these issues and enhance catalytic efficiency, chelating ligands are essential. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stabilize the Cu(I) oxidation state, prevent copper-induced damage to sensitive biomolecules, and accelerate the reaction.[13][14]

The accepted mechanism is illustrated below:

CuAAC_Mechanism Alkyne R-C≡CH This compound Acetylide Cu(I) Acetylide Complex Alkyne->Acetylide + Cu(I) CuI Cu(I)-Ligand CuI->Acetylide Ternary Ternary Complex Acetylide->Ternary Azide R'-N₃ Azide->Ternary + Azide Metallacycle Six-Membered Cu-Metallacycle Ternary->Metallacycle Cyclization Product_Cu Triazolide-Cu Intermediate Metallacycle->Product_Cu Rearrangement Product 1,4-Disubstituted 1,2,3-Triazole Product_Cu->Product Protonolysis Product->CuI Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Research and Development

The 1,2,3-triazole core formed via the CuAAC reaction is not merely a linker; it is a highly stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often acting as a bioisostere for amide bonds.[15] This makes it an exceptionally valuable scaffold in drug discovery and other advanced applications.[16]

  • Drug Discovery and Medicinal Chemistry: The CuAAC reaction is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of compound libraries for high-throughput screening.[17] Chiral building blocks like this compound are used to create enantiomerically pure triazoles, which are investigated as potential anticancer, antifungal, antiviral, and antibacterial agents.[18]

  • Bioconjugation: The bioorthogonal nature of the azide and alkyne groups allows for the specific labeling of biomolecules—such as proteins, nucleic acids, and carbohydrates—in complex biological environments, even on the surface of living cells.[17][19] This is used to attach fluorescent dyes, affinity tags, or drug molecules to specific targets.

  • Materials Science and Polymer Chemistry: Click chemistry is employed to functionalize surfaces, synthesize novel polymers and dendrimers, and create advanced materials like hydrogels and nanoparticles.[20][21] The high efficiency of the reaction ensures near-quantitative modification of the material.

Experimental Application Notes and Protocols

Protocol 1: Synthesis of a Chiral 1,2,3-Triazole via CuAAC

This protocol describes a general, robust procedure for the reaction of this compound with benzyl azide as a model system. It is designed to be self-validating through clear checkpoints for reaction monitoring and product characterization.

Core Principle: The reaction is performed in a solvent mixture of t-butanol and water, which accommodates both organic and aqueous-soluble reagents. The active Cu(I) catalyst is generated in situ from CuSO₄ and sodium ascorbate, and is stabilized by the THPTA ligand.

Materials & Reagents:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization A Prepare Stock Solutions (CuSO₄, Ascorbate, THPTA) C Add Catalyst Components (THPTA, CuSO₄, Ascorbate) A->C B Dissolve Reactants (Alkyne & Azide in t-BuOH/H₂O) B->C D Stir at Room Temp Monitor by TLC C->D E Quench with NH₄Cl (Removes Copper) D->E Reaction Complete F Extract with EtOAc E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H I Confirm Structure (NMR, MS, IR) H->I

Caption: Standard experimental workflow for a CuAAC reaction.

Step-by-Step Methodology:

  • Reagent Preparation (Justification):

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) and Benzyl Azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL total).

    • Scientist's Note: Using a solvent mixture like t-BuOH/H₂O or DMSO/H₂O is critical for solubilizing both the often-hydrophobic organic substrates and the water-soluble catalyst components.[1]

  • Catalyst Addition (Order of Addition is Key):

    • To the stirred solution, add THPTA (0.05 mmol, 0.05 equiv). Allow it to dissolve completely.

    • Scientist's Note: The ligand is added first to ensure it is available to immediately chelate the copper ions, preventing side reactions and precipitation.[14]

    • Next, add an aqueous solution of CuSO₄·5H₂O (0.01 mmol, 0.01 equiv). The solution may turn a faint blue.

    • Finally, add a freshly prepared aqueous solution of Sodium Ascorbate (0.1 mmol, 0.1 equiv). The reaction mixture should turn colorless or pale yellow upon reduction of Cu(II) to Cu(I).

    • Scientist's Note: A fresh sodium ascorbate solution is paramount as it readily oxidizes in air.[22] An excess of ascorbate is used to maintain a reducing environment and prevent the oxidative homo-coupling of the alkyne (Glaser coupling), a common side reaction.[8]

  • Reaction and Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the limiting starting material (visualized by UV light or staining) and the appearance of a new, typically more polar, product spot indicates conversion. The reaction is often complete within 1-4 hours.

  • Work-up and Purification (Self-Validation):

    • Once the reaction is complete, add 10 mL of saturated aqueous NH₄Cl solution and stir for 5 minutes.

    • Scientist's Note: The ammonia in the NH₄Cl solution forms a deep blue complex with copper, effectively sequestering it into the aqueous phase and simplifying purification.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the triazole is typically confirmed by a characteristic singlet for the triazole proton in the ¹H NMR spectrum (δ ≈ 7.5-8.0 ppm).

Quantitative Data Summary

The following table provides representative data for the protocol described above. Yields and reaction times are typical but may vary based on substrate and precise conditions.

ParameterValueRationale / Notes
Scale 1.0 mmolA standard laboratory scale for synthesis and characterization.
This compound 1.0 equivLimiting reagent or stoichiometric equivalent.
Benzyl Azide 1.0 equivStoichiometric with the alkyne.
CuSO₄·5H₂O 1 mol %Catalytic amount; higher loading is usually unnecessary and complicates removal.
Sodium Ascorbate 10 mol %Excess relative to copper ensures a reducing environment.[8]
THPTA Ligand 5 mol %A 5:1 ligand-to-copper ratio is optimal for protecting biomolecules and accelerating the reaction.[11][23]
Solvent t-BuOH / H₂O (1:1)Versatile solvent system for a wide range of substrates.
Temperature Room Temp (~20-25 °C)Highlights the mild conditions of click chemistry.[1]
Typical Reaction Time 1 - 4 hoursReaction is rapid and efficient.
Expected Yield >90%Demonstrates the high-yielding nature of the click reaction.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a testament to the power and elegance of click chemistry. Terminal alkynes, such as the chiral building block this compound, are not merely participants but foundational components that enable the rapid and efficient construction of complex molecular architectures. The protocols and principles outlined in this guide demonstrate that with a solid understanding of the reaction mechanism and careful attention to experimental parameters, researchers can reliably harness this chemistry to advance projects in drug discovery, bioconjugation, and materials science. The triazole linkage formed is a robust and dependable connection, making the CuAAC a truly indispensable tool for the modern scientist.

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  • Title: DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Source: University of Illinois Urbana-Champaign. URL: [Link]

  • Title: Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Source: ResearchGate. URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: PubMed Central (PMC). URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers. URL: [Link]

  • Title: Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Source: PubMed Central (PMC). URL: [Link]

  • Title: A Recent Concept of Importance: Click Chemistry. Source: Progress in Chemical and Biochemical Research. URL: [Link]

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Troubleshooting & Optimization

Improving enantiomeric excess in the synthesis of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support resource for the synthesis of (R)-(+)-1-Octyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance enantiomeric excess (e.e.) and overall success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis of this compound is resulting in low enantiomeric excess. What are the most common causes?

A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can be attributed to several factors. A systematic investigation of the following is recommended:

  • Catalyst Performance: The choice and handling of the chiral catalyst are paramount. Issues such as catalyst deactivation, incorrect catalyst loading, or using a catalyst that is not ideal for your specific substrate can all lead to diminished enantioselectivity.[1][2]

  • Reaction Temperature: Temperature is a critical parameter that influences the transition state energies of the two enantiomeric pathways. In many cases, lower temperatures favor higher enantioselectivity.[3][4]

  • Solvent Effects: The solvent plays a crucial role in the stability of the diastereomeric transition states and can significantly impact the conformation of the catalyst-substrate complex, thereby affecting the enantiomeric excess.[3][5]

  • Racemic Background Reaction: A non-catalyzed, non-selective reaction may be occurring alongside your desired asymmetric transformation, leading to a racemic mixture. This is often more pronounced at higher temperatures.[6]

Q2: How can I accurately determine the enantiomeric excess of my this compound product?

A2: Accurate determination of enantiomeric excess is crucial for evaluating the success of your synthesis. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and dependable technique that employs a chiral stationary phase to separate the enantiomers, allowing for their quantification.[1][7][]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile compounds and uses a chiral column to achieve separation of the enantiomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, enabling their quantification by NMR.[1]

Q3: Can the order of reagent addition impact the enantioselectivity of the reaction?

A3: Absolutely. The sequence of adding reagents can be critical. For instance, pre-forming the active catalyst by incubating the metal precursor and the chiral ligand for a specific period before introducing the substrate is often essential for achieving high enantioselectivity.[3]

Troubleshooting Guide: Low Enantiomeric Excess

This section provides a structured approach to troubleshooting and optimizing your synthesis of this compound.

Asymmetric Reduction of 1-Octyn-3-one

A prevalent method for synthesizing chiral propargyl alcohols is the asymmetric reduction of the corresponding ynone. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for this transformation.[9][10][11]

Problem: Low e.e. observed in the CBS reduction of 1-octyn-3-one.

Potential Causes & Solutions:

  • Catalyst Quality and Handling:

    • Cause: The oxazaborolidine catalyst is sensitive to air and moisture.[6] Improper handling can lead to decomposition and reduced enantioselectivity.

    • Solution: Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

  • Suboptimal Temperature:

    • Cause: The degree of enantioselectivity in CBS reductions is often highly temperature-dependent.

    • Solution: Conduct a temperature screening study. Common temperatures to evaluate include -78 °C, -40 °C, -20 °C, and 0 °C. Lower temperatures generally favor higher e.e.[3]

  • Incorrect Borane Source or Stoichiometry:

    • Cause: The nature and amount of the borane reducing agent are critical.

    • Solution: BH₃•THF or BH₃•SMe₂ are commonly used. Ensure the stoichiometry is correct; typically, 0.6 to 1.2 equivalents of the borane reagent relative to the ketone are used.

Workflow for Optimizing CBS Reduction

cluster_start Start: Low e.e. in CBS Reduction cluster_catalyst Catalyst Integrity cluster_conditions Reaction Conditions cluster_analysis Analysis & Iteration start Low e.e. Observed check_catalyst Verify Catalyst Quality (Fresh, Properly Stored) start->check_catalyst inert_atmosphere Ensure Strict Inert Atmosphere Technique check_catalyst->inert_atmosphere temp_screen Temperature Screen (-78°C, -40°C, 0°C) inert_atmosphere->temp_screen solvent_screen Solvent Screen (THF, Toluene, CH2Cl2) temp_screen->solvent_screen borane_source Verify Borane Source & Stoichiometry solvent_screen->borane_source analyze_ee Analyze e.e. by Chiral HPLC/GC borane_source->analyze_ee iterate Iterate on Best Condition analyze_ee->iterate iterate->analyze_ee Refine

Caption: Troubleshooting workflow for low e.e. in CBS reduction.

Asymmetric Alkynylation of Hexanal

Another effective route is the enantioselective addition of a terminal alkyne to an aldehyde.[12] This approach directly constructs the chiral center.

Problem: Low e.e. in the asymmetric addition of acetylene to hexanal.

Potential Causes & Solutions:

  • Ligand Choice and Purity:

    • Cause: The chiral ligand is the source of stereochemical induction. An inappropriate ligand or one with low enantiomeric purity will directly result in a low e.e. product.[6]

    • Solution: Screen a variety of chiral ligands. For zinc-based systems, ligands like (+)-N-methylephedrine or BINOL derivatives are common.[12][13] Ensure the ligand has a high enantiomeric purity.

  • Metal Source and Additives:

    • Cause: The metal salt and any additives play a crucial role in the formation and reactivity of the active catalytic species.

    • Solution: Zn(OTf)₂ is a commonly used zinc source.[12][14] The presence of a base, such as an amine, is often necessary. Optimize the equivalents of each component.

  • Reaction Concentration and Addition Rate:

    • Cause: High concentrations can sometimes lead to the formation of less selective catalyst aggregates.[3] A fast addition of the aldehyde can promote a non-catalyzed background reaction.[15]

    • Solution: Experiment with different concentrations. Employ slow addition of the aldehyde to the reaction mixture containing the pre-formed catalyst and the alkyne nucleophile.[12]

Experimental Protocol: Asymmetric Alkynylation of Hexanal

  • Catalyst Pre-formation: In a flame-dried flask under an inert atmosphere, dissolve Zn(OTf)₂ (10 mol%) and the chiral ligand (e.g., (+)-N-methylephedrine, 12 mol%) in anhydrous toluene. Stir the mixture at room temperature for 1 hour.

  • Alkyne Addition: Add 1-ethynyl-1-cyclohexene (1.2 equivalents) to the catalyst mixture, followed by the addition of a tertiary amine base (e.g., triethylamine, 1.5 equivalents).

  • Aldehyde Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add hexanal (1.0 equivalent) dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.[2]

Post-Reaction Enhancement of Enantiomeric Excess

In cases where the reaction yields a product with moderate enantiomeric excess, a post-reaction purification step can be employed to enhance the enantiopurity.

Technique: Recrystallization of Diastereomeric Salts

This classic resolution technique involves the reaction of the chiral alcohol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.

Protocol for Enantiomeric Enrichment

  • Formation of Half-Acid Phthalate: React the synthesized 1-octyn-3-ol (with moderate e.e.) with an equimolar amount of phthalic anhydride in the presence of a base (e.g., pyridine) to form the corresponding half-acid phthalate.

  • Diastereomeric Salt Formation: Dissolve the half-acid phthalate in a suitable solvent and add an enantiomerically pure chiral amine (e.g., (+)-α-methylbenzylamine) to form diastereomeric salts.

  • Fractional Recrystallization: Carefully recrystallize the diastereomeric salt mixture from a suitable solvent or solvent system. The less soluble diastereomer will crystallize out first. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.[16]

  • Liberation of the Enantiopure Alcohol: Treat the purified diastereomeric salt with an acid to regenerate the chiral amine and the half-acid phthalate. Hydrolyze the half-acid phthalate under basic conditions to liberate the enantiomerically enriched this compound.[16]

Logical Flow for Enantiomeric Enrichment

start Synthesized (R)-1-Octyn-3-ol (Moderate e.e.) react_phthalic React with Phthalic Anhydride start->react_phthalic form_salt Form Diastereomeric Salts with Chiral Amine react_phthalic->form_salt recrystallize Fractional Recrystallization form_salt->recrystallize separate Separate Diastereomers recrystallize->separate liberate Liberate Enriched Alcohol separate->liberate end Enantiopure (R)-1-Octyn-3-ol liberate->end

Caption: Workflow for post-synthesis enantiomeric enrichment.

Data Summary: Impact of Reaction Parameters on Enantiomeric Excess

The following table summarizes the typical effects of key reaction parameters on the enantiomeric excess in asymmetric synthesis.

ParameterGeneral Trend for Higher e.e.RationalePotential Drawbacks
Temperature LowerMagnifies the small energy difference between the diastereomeric transition states.[3]Slower reaction rates.
Catalyst Loading Optimal concentration existsAvoids non-catalyzed background reactions (too low) or formation of less selective aggregates (too high).[3][17][18][19]Cost, potential for side reactions at high loading.
Solvent Polarity Varies; often less polarCan influence the conformation and stability of the catalyst-substrate complex.[5]Solubility issues.
Concentration Generally lowerMinimizes aggregation of the catalyst and reduces bimolecular side reactions.Slower reaction rates.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]

  • Takita, R., Yakura, K., Ohshima, T., & Shibasaki, M. (2005). Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex. Journal of the American Chemical Society, 127(39), 13760–13761. [Link]

  • Midland, M. M., Greer, S., Tramontano, A., & Zderic, S. A. (1979). Chiral trialkylborane reducing agents. A convenient, predictable, and general asymmetric reduction of ketones. Journal of the American Chemical Society, 101(9), 2352–2355. [Link]

  • Polo, E., & Bertolasi, V. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1109-1120. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The enantioselective aldol reaction as a powerful tool in the synthesis of complex molecules. Advanced Synthesis & Catalysis, 351(1-2), 9-30. [Link]

  • ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • ResearchGate. (n.d.). Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6). [Link]

  • Trost, B. M., & Bartlett, M. J. (2013). Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. Accounts of Chemical Research, 46(12), 2829–2840. [Link]

  • Tyrrell, E. (2013). Asymmetric Alkynylation Reactions of Aldehydes Using a Zn(OTf)2-Chiral Ligand-Base System. Mini-Reviews in Organic Chemistry, 10(3), 261-274. [Link]

  • Reddy, L. R., et al. (2017). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 19(21), 5844–5847. [Link]

  • Feringa, B. L., et al. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society, 133(13), 4993–4999. [Link]

  • ResearchGate. (n.d.). Impact of catalyst loading on the e.e. of the product a, Product e.e.. [Link]

  • ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

  • Madarász, J., & Sohajda, T. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Periodica Polytechnica Chemical Engineering, 61(4), 274-280. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(6), 1164–1173. [Link]

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]

  • ResearchGate. (n.d.). Effect of catalyst loading on enantioselectivity. [Link]

  • University of Manchester. (n.d.). Asymmetric Synthesis. [Link]

  • Alcázar, J., et al. (2021). Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures. Molecules, 26(2), 390. [Link]

  • University of Bristol. (n.d.). Asymmetric Synthesis. [Link]

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(9). [Link]

  • Wikipedia. (2023). Enantioselective synthesis. [Link]

  • PrepChem. (n.d.). Synthesis of oct-1-yn-3-ol. [Link]

  • Zawirska-Wojtasiak, R., & Wasowicz, E. (2003). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Polish Journal of Food and Nutrition Sciences, 12(53), 43-46. [Link]

  • SlideShare. (n.d.). Asymmetric synthesis notes. [Link]

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Technical Support Center: Purification of (R)-(+)-1-Octyn-3-ol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (R)-(+)-1-Octyn-3-ol. As a key chiral intermediate in the synthesis of prostaglandins and other complex molecules, achieving high chemical and enantiomeric purity is paramount.[1] This document moves beyond a simple protocol, offering troubleshooting advice and foundational knowledge in a direct question-and-answer format to address challenges encountered during fractional distillation.

Section 1: Frequently Asked Questions (FAQs)

Question: Why is fractional distillation under vacuum the required method for purifying this compound?

Answer: Fractional distillation is necessary to separate this compound from impurities with closely related boiling points, such as residual solvents, starting materials, or the corresponding (S)-enantiomer (though enantiomers have identical boiling points, this method removes other chemical impurities).[2][3] A simple distillation will not provide the required separation efficiency.[4]

A vacuum is critical for two primary reasons:

  • Lowering the Boiling Point: this compound has a high boiling point at atmospheric pressure (estimated between 169-182°C).[5][6] Such high temperatures can lead to thermal decomposition, polymerization of the alkyne, or racemization, compromising both yield and enantiomeric purity.[4] By reducing the pressure, the boiling point is significantly lowered into a safer, more stable range (e.g., 83°C at 19 mmHg).[7]

  • Preventing Oxidation: The reduced oxygen atmosphere under vacuum minimizes the risk of oxidizing the alcohol, especially at elevated temperatures.

Question: What are the common impurities I should be aware of before starting distillation?

Answer: The profile of impurities is highly dependent on the synthetic route used to prepare the alcohol. Common contaminants may include:

  • Unreacted Starting Materials: For instance, if prepared via the addition of an ethynyl group to hexanal, residual hexanal may be present.[8]

  • Corresponding Ketone: If the alcohol was synthesized by asymmetric reduction of 1-octyn-3-one, any unreacted ketone is a likely impurity.[9]

  • Solvents: Residual solvents from the reaction or workup (e.g., THF, ether, hexane).

  • Byproducts of Synthesis: This can include reagents like α-pinene if using Alpine-Borane for reduction. Note that α-pinene and 1-octyn-3-ol have similar boiling points, making their separation by distillation particularly challenging.[9]

  • Water: Residual moisture from the workup can form azeotropes and interfere with the distillation.

Question: How can I determine the chemical and enantiomeric purity of my distilled fractions?

Answer: Assessing purity is a two-fold process:

  • Chemical Purity: This is typically determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or NMR spectroscopy. GC is excellent for identifying and quantifying volatile impurities.[9]

  • Enantiomeric Purity (Enantiomeric Excess, e.e.): Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required.[10] The most common and effective method for volatile alcohols like this is Chiral Gas Chromatography .[10][11] This technique uses a chiral stationary phase (often cyclodextrin-based) to differentially interact with the (R) and (S) enantiomers, resulting in their separation and allowing for accurate quantification.[12][13]

Table 1: Physical and Distillation Properties of 1-Octyn-3-ol
PropertyValueSource(s)
Molecular FormulaC₈H₁₄O[5][6]
Molecular Weight126.20 g/mol [1]
AppearanceClear colorless to yellowish liquid[8]
Density (25°C)~0.865 g/mL[6][7]
Refractive Index (n20/D)~1.441[6][7]
Boiling Point
@ 760 mmHg (atm)169-182 °C (estimated)[5][6]
@ 20 mmHg100 °C[1]
@ 19 mmHg83 °C[7]
@ 3.0 mmHg60-65 °C[9]

Section 2: Detailed Experimental Protocol for Vacuum Fractional Distillation

This protocol assumes a starting material of ~90-95% purity and is designed to yield this compound with high chemical and enantiomeric purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Storage A Crude this compound B Select & Assemble Glassware A->B C Pack Fractionating Column B->C D Charge Flask & Add Boiling Chips C->D E Establish Stable Vacuum D->E F Apply Gentle, Gradual Heat E->F G Equilibrate Column (Establish Reflux) F->G H Collect Fractions G->H I Analyze Fractions (Chiral GC, NMR) H->I J Combine Pure Fractions I->J K Store Under Inert Atmosphere J->K

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Apparatus Setup:

    • Assemble a vacuum fractional distillation apparatus using dry glassware. The setup should include a round-bottom flask (distilling pot), a packed fractionating column (e.g., Vigreux or packed with glass beads/Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask (or multiple flasks for fraction collection).

    • Ensure all joints are properly sealed with appropriate vacuum grease. Leaks are a primary cause of distillation failure.[14]

    • Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump. A manometer is essential for accurately monitoring the pressure.

    • The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[3][14]

  • Pre-Distillation Checks:

    • Charge the distilling flask (no more than 2/3 full) with the crude this compound and add a few boiling chips or a magnetic stir bar for smooth boiling.[15]

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process, which is crucial for achieving good separation.[14]

  • Distillation Procedure:

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply vacuum to the system. Aim for a stable pressure in the desired range (e.g., 15-20 mmHg).

    • Once the pressure is stable, begin heating the distilling flask gently using a heating mantle. For alcohols, the heating bath should be set 30-50°C higher than the target boiling point.[4]

    • Observe the column as the vapor begins to rise. Allow a stable reflux ring to form and slowly climb the column. This equilibration period is critical for the separation of components.[14]

  • Fraction Collection:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction will contain highly volatile impurities and residual solvents.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point for your operating pressure (see Table 1), switch to a new receiving flask to collect the main product fraction. The temperature should remain constant throughout the collection of this pure fraction.[2]

    • Final Fraction: If the temperature begins to drop (as the product is nearly gone) or rise sharply (as higher-boiling impurities begin to distill), stop the distillation or collect this material in a separate flask.

  • Post-Distillation:

    • Allow the apparatus to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially shatter the glassware.

    • Analyze the collected fractions for chemical and enantiomeric purity.

    • Combine the fractions that meet the purity specifications and store the product under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

Section 3: Troubleshooting Guide

Question: My compound isn't distilling, even though the pot is boiling vigorously.

Answer: This common issue usually points to one of three problems:

  • Insufficient Heating/Insulation: The vapor is condensing in the column and returning to the pot before it can reach the condenser. Ensure the column and head are well-insulated.[14] You may also need to increase the heating mantle temperature, but do so gradually.

  • Vacuum is Too High (Pressure Too Low): At very low pressures, the boiling point might be below the temperature of the condenser water, preventing condensation. Or, the vapor density may be too low to effectively move through the apparatus. Try adjusting the vacuum to a slightly higher pressure (e.g., from 1 mmHg to 10 mmHg).

  • System Leak: A leak in the system is preventing the vapor from reaching the condenser and may be causing pressure instability.[14] Re-check all joints and seals.

Question: The temperature at the distillation head is unstable and fluctuating.

Answer: Temperature fluctuations indicate an unstable distillation process, which will lead to poor separation.

  • Cause: This is often caused by uneven boiling ("bumping") or a non-equilibrium state in the column.

  • Solution: Ensure you have fresh boiling chips or adequate stirring. Reduce the heating rate to allow the column to reach equilibrium. A steady, slow distillation rate is far more effective than a rapid one.[14] Fluctuations can also be a sign that you are between fractions; that is, one component has finished distilling and the next has not yet reached the thermometer.

Question: My final product has low enantiomeric excess (e.e.), even though the starting material was high.

Answer: This is a critical issue indicating that racemization has occurred.

  • Cause: Racemization of chiral secondary alcohols can be induced by heat, especially in the presence of acidic or basic impurities, or certain metal contaminants.[16][17] If the starting material contained any of the corresponding ketone (1-octyn-3-one), trace acid or base can catalyze keto-enol tautomerism, leading to racemization upon re-reduction in situ, though this is less likely under these specific conditions. The primary concern is heat-induced racemization.

  • Solution:

    • Lower the Temperature: The most effective solution is to distill at a lower pressure to reduce the boiling point as much as possible.

    • Neutralize the Crude Material: Before distillation, consider a gentle aqueous wash (e.g., with dilute sodium bicarbonate followed by brine) to remove any trace acidic or basic impurities. Ensure the material is thoroughly dried before distilling.

    • Use Clean Glassware: Ensure the distillation apparatus is scrupulously clean and free of any metal residues that could catalyze racemization.

Troubleshooting Logic Diagram

G Start Distillation Problem Occurs Q1 Is the temperature stable at the head? Start->Q1 Q2 Is distillate collecting? Q1->Q2 No Q3 Is the final purity (chemical & e.e.) low? Q1->Q3 Yes Sol1 CAUSE: Uneven boiling or non-equilibrium. SOLUTION: Reduce heat, check boiling chips/stirring, allow column to equilibrate. Q1->Sol1 Fluctuating Q2->Q1 Yes, but fluctuating Sol2 CAUSE: Insufficient heat, insulation, or a system leak. SOLUTION: Insulate column, check for leaks, increase heat gradually. Q2->Sol2 No Sol3 CAUSE: Distilling too fast or poor column efficiency. SOLUTION: Slow distillation rate, increase reflux ratio, use a more efficient column. Q3->Sol3 Chemical purity low Sol4 CAUSE: Racemization or decomposition from heat. SOLUTION: Use higher vacuum to lower temperature, neutralize crude material before distillation. Q3->Sol4 Enantiomeric excess (e.e.) low

Caption: Decision tree for troubleshooting fractional distillation.

References

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  • Semantic Scholar. (1991, March 5). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. Retrieved from [Link]

  • MaChemGuy. (2014, May 17). Fractional Distillation [Video]. YouTube. Retrieved from [Link]

  • Richard Grime. (2012, October 19). Organic Chemistry 2. Fractional distillation of crude oil (petroleum) [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Purification of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-(+)-1-Octyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and adapt these methods to your specific needs. This compound is a key intermediate in the synthesis of prostaglandins and other biologically active molecules, making its purity paramount for successful downstream applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

The nature of impurities in your this compound sample will largely depend on the synthetic route employed. Common synthesis methods, such as the asymmetric reduction of 1-octyn-3-one or the addition of an acetylide to hexanal, can introduce specific contaminants.[3][4]

Common Impurities Include:

  • Unreacted Starting Materials:

    • 1-Octyn-3-one: If you are performing a reduction, any unreacted ketone will be a primary impurity.

    • Hexanal: In syntheses involving the addition of an acetylide to hexanal, residual aldehyde is a common issue.[4]

  • Side Products:

    • Over-reduction products: If using a strong reducing agent, the alkyne functionality could be partially or fully reduced.

    • Aldol condensation products: If your reaction conditions are basic and hexanal is present, you may form aldol adducts.

  • Reagents and Solvents:

    • Chiral auxiliaries: For instance, if using a pinene-based reagent for asymmetric reduction, traces of α-pinene may remain.[3]

    • Solvents: Residual solvents from the reaction or workup (e.g., THF, ether) are common.

  • Enantiomeric Impurity:

    • (S)-(-)-1-Octyn-3-ol: The presence of the undesired enantiomer is a critical impurity that needs to be quantified and removed for applications requiring high optical purity.

Troubleshooting Purification Challenges

Q2: I've performed a distillation, but my this compound is still not pure. What should I do next?

Fractional distillation is a good first step for removing impurities with significantly different boiling points.[5] However, its effectiveness is limited, especially for isomers or impurities with close boiling points. Since (R)- and (S)-1-octyn-3-ol have identical boiling points, distillation will not separate them.[6]

If distillation is insufficient, consider the following:

  • Identify the Impurity: Use analytical techniques like GC-MS or NMR to identify the persistent impurities. This will guide your choice of the next purification step.

  • Chemical Treatment for Aldehydes: If you detect aldehyde impurities (e.g., hexanal), a chemical workup is highly effective. The Brindle Bisulfite Workup is a classic and efficient method for selectively removing aldehydes from a mixture containing alcohols.[7][8] This involves the formation of a water-soluble bisulfite adduct with the aldehyde, which can then be removed in an aqueous extraction.[7]

  • Chromatography: For impurities with similar boiling points but different polarities, column chromatography is the logical next step.

Workflow for Post-Distillation Purification

start Impure this compound (Post-Distillation) analysis GC-MS or NMR Analysis to Identify Impurities start->analysis aldehyde_check Aldehyde Impurities Present? analysis->aldehyde_check bisulfite Brindle Bisulfite Workup aldehyde_check->bisulfite Yes chromatography Column Chromatography (Silica Gel) aldehyde_check->chromatography No extraction Aqueous Extraction bisulfite->extraction extraction->chromatography final_product Pure this compound chromatography->final_product start Enantiomerically Impure This compound react_phthalic React with Phthalic Anhydride to form Half-Acid Phthalate start->react_phthalic react_amine Form Diastereomeric Salt with (+)-α-Methylbenzylamine react_phthalic->react_amine crystallize Selective Crystallization of the Less Soluble Diastereomer react_amine->crystallize separate Filter to Separate Crystals from Mother Liquor crystallize->separate hydrolyze Hydrolyze the Diastereomeric Salt (e.g., with NaOH) separate->hydrolyze extract Extract and Purify hydrolyze->extract final_product Enantiomerically Pure This compound extract->final_product

Caption: Enantiomeric enrichment workflow via diastereomeric salt crystallization.

References

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. [Link]

  • Reduction of Aldehydes and Ketones - Chemistry Steps. [Link]

  • (r)-( + )-1-octyn-3-ol - Organic Syntheses Procedure. [Link]

  • reduction of aldehydes and ketones - Chemguide. [Link]

  • Method for removing aldehydes compound in alcohol-containing solution and brewed liquor - Google P
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. [Link]

  • Toward preparative resolution of chiral alcohols by an organic chemical method. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • 1-Octen-3-ol - Wikipedia. [Link]

  • Use of fractional distillation in organic chemistry [closed]. [Link]

  • Preparation of Chiral Secondary Alcohols via Enantioselective Hydrolysis of Corresponding Esters with a Microorganism. [Link]

  • Recrystallization. ---> [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers | Journal of the American Chemical Society - ACS Publications. [Link]

  • Recrystallization. [Link]

  • Synthesis of oct-1-yn-3-ol - PrepChem.com. [Link]

  • 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem - NIH. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. [Link]

  • Recrystallization and Crystallization. [Link]

  • 1-octyn-3-ol, 818-72-4 - The Good Scents Company. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - eScholarship.org. [Link]

  • Distillation - Chemistry LibreTexts. [Link]

  • (R)-1-octen-3-ol, 3687-48-7 - The Good Scents Company. [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]

  • Fractional distillation - Wikipedia. [Link]

  • Showing Compound (R)-1-Octen-3-ol (FDB003350) - FooDB. [Link]

  • Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods - MDPI. [Link]

  • Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration | Organic Letters - ACS Publications. [Link]

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Troubleshooting low yields in the synthesis of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of (R)-(+)-1-Octyn-3-ol. As a key chiral intermediate in the synthesis of prostaglandins and other complex molecules, achieving high yields and enantiopurity is paramount.[1][2] This guide, structured in a flexible question-and-answer format, moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding of the reaction mechanisms and potential pitfalls.

Core Troubleshooting Guide

The synthesis of this chiral propargyl alcohol is primarily achieved through two strategic routes: the asymmetric reduction of a prochiral ketone (1-octyn-3-one) or the enantioselective nucleophilic addition of an acetylide to an aldehyde (hexanal).[3][4] Low yields often stem from specific, addressable issues within these pathways.

Question 1: My overall yield is significantly lower than reported in the literature. What are the most common causes?

Low yield is a multifaceted issue that can arise from reagent quality, reaction conditions, or workup procedures. The cause is highly dependent on your chosen synthetic route.

Route A: Asymmetric Reduction of 1-Octyn-3-one (e.g., using a Corey-Itsuno-Shibata [CBS] Catalyst)

The CBS reduction is a powerful method for converting prochiral ketones to chiral alcohols with high enantioselectivity.[5][6][7] However, its success hinges on the precise execution of the reaction.

  • Probable Cause 1: Inactive or Decomposed CBS Catalyst.

    • Explanation: The oxazaborolidine catalyst is the heart of the enantioselective reduction. It forms a complex with borane, activating it and directing the hydride transfer to one face of the ketone.[5][8] This catalyst is sensitive to moisture. The presence of water can lead to the decomposition of the catalyst and the borane reagent, halting the catalytic cycle and drastically reducing yield.[8]

    • Solution:

      • Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).

      • Use an anhydrous, high-purity solvent (e.g., THF freshly distilled from sodium/benzophenone).

      • Handle the CBS catalyst and borane source (e.g., BH₃•THF complex) under an inert atmosphere (Nitrogen or Argon).

      • If using a commercial solution, ensure it has been stored properly and is not expired.

  • Probable Cause 2: Impure Starting Ketone (1-Octyn-3-one).

    • Explanation: The starting ketone is often prepared by the oxidation of racemic 1-octyn-3-ol.[9] Incomplete oxidation can leave residual racemic alcohol in your starting material. This not only contaminates the final product, lowering its enantiomeric purity, but also makes yield calculations inaccurate.

    • Solution:

      • Verify the purity of 1-octyn-3-one via GC or ¹H NMR before starting the reduction.

      • If necessary, purify the ketone by vacuum distillation to remove any non-volatile impurities or residual alcohol.[9]

  • Probable Cause 3: Inefficient Quenching and Workup.

    • Explanation: After the reduction is complete, the resulting alkoxyborane intermediate must be hydrolyzed to liberate the final alcohol product.[5] Inefficient workup can lead to the loss of product during extraction or purification.

    • Solution: Follow a careful acidic workup procedure. The choice of acid and extraction solvent is critical for maximizing recovery. Ensure complete extraction by performing multiple extractions with an appropriate organic solvent.

Route B: Asymmetric Addition of an Acetylide to Hexanal

This route involves the deprotonation of 1-octyne to form a nucleophilic acetylide, which then adds to hexanal in the presence of a chiral catalyst. Alkynylzinc reagents are commonly used for this transformation.[4][10][11]

  • Probable Cause 1: Inefficient Formation of the Alkynylzinc Reagent.

    • Explanation: The formation of the reactive alkynylzinc species is a critical prerequisite for the addition reaction. This step often requires specific conditions, such as heating a mixture of the terminal alkyne and an organozinc reagent like diethylzinc (Et₂Zn) in a suitable solvent.[4][12] Incomplete formation of this reagent will directly result in a low yield.

    • Solution:

      • Adhere strictly to the protocol's instructions for generating the alkynylzinc reagent, paying close attention to temperature and reaction time.

      • Ensure the terminal alkyne is pure and the organozinc reagent is of high quality. Organozinc reagents are pyrophoric and moisture-sensitive, requiring careful handling under an inert atmosphere.

  • Probable Cause 2: Side Reactions of the Grignard Reagent (if applicable).

    • Explanation: While organozinc reagents are common, Grignard reagents can also be used. However, they are stronger bases and can lead to side reactions with aldehydes that have enolizable protons, such as hexanal.[13] These side reactions, including enolization and reduction of the carbonyl, compete with the desired nucleophilic addition and reduce the yield of the target alcohol.[13][14]

    • Solution:

      • Consider using less basic organometallic reagents, like alkynylzincs, which are known for their higher functional group tolerance.[4]

      • If using a Grignard reagent is necessary, carefully control the reaction temperature (low temperatures are often preferred) and the rate of addition to minimize side reactions.

  • Probable Cause 3: Catalyst/Ligand Deactivation.

    • Explanation: The chiral ligands used in these reactions (e.g., BINOL, N-methylephedrine) form a complex with the metal (often zinc or titanium) to create the chiral environment for the reaction.[3][12] Like the CBS catalyst, these complexes can be sensitive to air and moisture.

    • Solution: Employ standard air-free (Schlenk line or glovebox) techniques for these reactions. Use anhydrous solvents and ensure all reagents are handled under an inert atmosphere.

Question 2: My yield is acceptable, but the enantiomeric excess (% ee) is poor. How can I improve the stereoselectivity?

Low enantioselectivity points to a problem with the chiral control of the reaction.

  • Probable Cause 1: Racemic Background Reaction.

    • Explanation: The asymmetric reaction catalyzed by the chiral complex is in competition with a non-catalyzed, racemic background reaction. If the rate of the background reaction is significant, the overall enantioselectivity of the product will be diminished. This is particularly relevant in acetylide additions to aldehydes.[10]

    • Solution:

      • Lower the Temperature: Most reactions exhibit a greater difference in activation energy between the catalyzed and uncatalyzed pathways at lower temperatures, favoring the desired stereoselective route.

      • Slow Addition: Adding the aldehyde slowly to the mixture of the catalyst and the nucleophile ensures that it is more likely to react through the chiral catalytic cycle rather than the background pathway.[10]

  • Probable Cause 2: Impure Chiral Ligand or Catalyst.

    • Explanation: The enantiopurity of your product can never exceed the enantiopurity of your chiral source. If the ligand or catalyst (e.g., (S)-BINOL, (R)-CBS catalyst) is not enantiomerically pure, the resulting product will have a lower % ee.

    • Solution:

      • Source chiral ligands and catalysts from reputable suppliers and check the certificate of analysis for enantiopurity.

      • If preparing the catalyst in-house (e.g., from α-pinene), ensure the chiral precursor is of the highest possible optical purity.[9]

  • Probable Cause 3: Incorrect Stoichiometry.

    • Explanation: In many catalytic systems, particularly those involving multiple components like the BINOL/Ti(OⁱPr)₄/Et₂Zn system, the relative ratios of the ligand, metal source, and additives are crucial for the formation of the active catalytic species.[12] Deviating from the optimized stoichiometry can lead to the formation of less selective or inactive catalytic complexes.

    • Solution: Carefully measure all components of the catalytic system. Use freshly prepared solutions of known concentration for accurate additions.

Experimental Protocols & Data

Table 1: Comparison of Synthetic Routes for this compound
Method Precursor Key Reagents Typical Yield Typical % ee Key Considerations
CBS Reduction 1-Octyn-3-one(R)-Me-CBS catalyst, BH₃•THF85-95%>95%Requires strictly anhydrous conditions.[8][9]
Carreira's Method Hexanal, 1-OctyneZn(OTf)₂, (1R,2S)-N-Methylephedrine, Et₃N70-90%90-99%Can be conducted in air with reagent-grade solvents.[3][11]
BINOL-Ti Method Hexanal, 1-Octyne(S)-BINOL, Ti(OⁱPr)₄, Et₂Zn80-98%>92%Requires heating to form alkynylzinc; strict inert atmosphere needed.[4][12]
Protocol: CBS Reduction of 1-Octyn-3-one

This protocol is adapted from established procedures for the asymmetric reduction of ynones.[7][9]

  • Setup: Under an argon atmosphere, add a solution of (R)-Methyl-CBS catalyst (e.g., 1.0 M in toluene, 0.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent: Add anhydrous THF via cannula. Cool the solution to the recommended temperature (often between -20°C and 0°C).

  • Borane Addition: Slowly add a solution of borane-THF complex (1.0 M, ~0.6-1.0 eq) dropwise, maintaining the internal temperature. Stir for 10-15 minutes. The coordination of borane to the catalyst is crucial for activation.[5]

  • Ketone Addition: Add a solution of purified 1-octyn-3-one (1.0 eq) in anhydrous THF dropwise over 30-60 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the specified temperature for the recommended time (typically several hours). Monitor the disappearance of the starting ketone by TLC or GC analysis.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Add dilute acid (e.g., 1N HCl) and stir. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography to yield pure this compound.

Visualized Workflows and Mechanisms

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Low % ee check_yield Check Yield start->check_yield Low Yield check_ee Check % ee start->check_ee Low % ee reagents Reagent Quality? (Anhydrous, Pure) check_yield->reagents conditions Reaction Conditions? (Temp, Inert Atm.) check_yield->conditions workup Workup/Purification? (Loss of Product) check_yield->workup catalyst_purity Catalyst/Ligand Purity? (Check C of A) check_ee->catalyst_purity background_rxn Background Reaction? (Temp, Addition Rate) check_ee->background_rxn stoichiometry Correct Stoichiometry? check_ee->stoichiometry solve_reagents Solution: Use high-purity, anhydrous reagents. reagents->solve_reagents solve_conditions Solution: Strictly control temp, use inert atmosphere. conditions->solve_conditions solve_workup Solution: Optimize extraction and purification. workup->solve_workup solve_purity Solution: Use enantiopure catalyst source. catalyst_purity->solve_purity solve_background Solution: Lower temperature, slow reactant addition. background_rxn->solve_background solve_stoich Solution: Verify all reagent concentrations/amounts. stoichiometry->solve_stoich

Caption: A decision tree for troubleshooting low yield or enantioselectivity.

CBS Reduction Catalytic Cycle

CBS_Cycle catalyst (R)-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex + BH3 ketone_complex Ketone Coordination (Steric Control) complex->ketone_complex + Ketone ts Hydride Transfer (Six-membered TS) ketone_complex->ts alkoxyborane Alkoxyborane Intermediate ts->alkoxyborane face-selective hydride transfer alkoxyborane->catalyst regenerates catalyst product (R)-Alcohol Product alkoxyborane->product Workup bh3 BH3 ketone Ketone workup Workup (H3O+)

Caption: The catalytic cycle of the Corey-Itsuno-Shibata (CBS) reduction.

Frequently Asked Questions (FAQs)

  • Q: Which synthetic method is "best" for preparing this compound?

    • A: The "best" method depends on your laboratory's resources and priorities. The CBS reduction offers very high enantioselectivity and yield but requires strict anhydrous and inert atmosphere techniques.[8][9] Carreira's method using N-methylephedrine is notable for its operational simplicity, as it can be performed in air without rigorously dried solvents, making it highly practical.[3]

  • Q: How can I accurately determine the enantiomeric excess (% ee) of my product?

    • A: The most common methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the % ee can be calculated from the relative peak areas. Another method involves derivatizing the alcohol with a chiral agent (like Mosher's acid chloride) to form diastereomers, which can then be distinguished by standard ¹H or ¹⁹F NMR.

  • Q: What are the primary stability concerns for this compound?

    • A: Propargyl alcohols are generally stable compounds. However, like many alcohols, they can be sensitive to strong acids or bases and high temperatures, which could lead to side reactions or decomposition. For long-term storage, it is advisable to keep the purified product in a cool, dark place, potentially under an inert atmosphere if very high purity is required.

  • Q: Can I use a different aldehyde than hexanal for the acetylide addition?

    • A: Yes, asymmetric acetylide addition methods are generally applicable to a wide range of aldehydes, including other aliphatic, aromatic, and α,β-unsaturated aldehydes.[3][4][15] However, the optimal reaction conditions, yield, and enantioselectivity may vary with the substrate, so some optimization might be necessary.

References

  • Carreira, E. M., et al. (1995). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Gagnon, D., et al. (2012). Origin of Enantioselectivity in the Propargylation of Aromatic Aldehydes Catalyzed by Helical N-Oxides. ACS Publications. Available at: [Link]

  • Jiang, Y. (2009). Asymmetric Syntheses and Applications of Propargylic Alcohols and Amines. University of South Florida Scholar Commons. Available at: [Link]

  • Trost, B. M., et al. (2011). Ligand-accelerated Enantioselective Propargylation of Aldehydes via Allenylzinc Reagents. Organic Letters. Available at: [Link]

  • Marconi, G., et al. (2014). Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis. Chemical Science. Available at: [Link]

  • Reddy, L. R. (2012). Chiral Brønsted acid catalyzed enantioselective propargylation of aldehydes with allenylboronate. Semantic Scholar. Available at: [Link]

  • Trost, B. M., et al. (2011). Ligand-accelerated Enantioselective Propargylation of Aldehydes via Allenylzinc Reagents. ACS Publications. Available at: [Link]

  • Gagnon, D., et al. (2012). Origin of enantioselectivity in the propargylation of aromatic aldehydes catalyzed by helical N-oxides. PubMed. Available at: [Link]

  • Sestelo, J. P., & Sarandeses, L. A. (2014). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. Available at: [Link]

  • Jiang, B., et al. (2003). Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide. PNAS. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • Trost, B. M., & Weiss, A. H. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. National Institutes of Health. Available at: [Link]

  • Pu, L., & Yu, H.-B. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). ACS Publications. Available at: [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric addition of alkynylzinc compounds to aldehydes. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. rxn.organic-chemistry.org. Available at: [Link]

  • Allery, A. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

  • SynArchive. (n.d.). Itsuno-Corey Reduction. SynArchive. Available at: [Link]

  • Midland, M. M., & Kazubski, A. (1982). This compound. Organic Syntheses. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

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  • Wikipedia. (n.d.). 1-Octen-3-ol. Wikipedia. Available at: [Link]

  • Zawirska-Wojtasiak, R., & Wasowicz, E. (2003). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. PubMed. Available at: [Link]

  • NMPPDB. (n.d.). 1-Octyn-3-ol. NMPPDB. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the bulk production of (R)-(+)-1-Octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chiral intermediate. This compound is a key building block in the synthesis of various pharmaceuticals, including prostaglandins.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable synthetic process.

Overview of Scalable Synthetic Strategies

For the bulk production of this compound, the most industrially viable methods involve the asymmetric reduction of the corresponding prochiral ketone, 1-octyn-3-one. While other methods like Grignard reactions exist, they often present challenges in scalability and enantiocontrol.[3][4] The primary catalytic systems employed for this transformation are:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane source.[5][6][7] It is highly regarded for its predictability and the high enantiomeric excess (ee) it can achieve.[8]

  • Noyori Asymmetric Hydrogenation: This approach employs ruthenium-based catalysts with chiral diphosphine and diamine ligands for the asymmetric hydrogenation of the ketone.[9] This method is known for its high efficiency, often achieving high turnover numbers (TON) and turnover frequencies (TOF), making it very cost-effective on a large scale.[10]

This guide will focus on troubleshooting issues related to these two primary methods.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis and scale-up of this compound.

Section 1: Corey-Bakshi-Shibata (CBS) Reduction

Question 1: We are observing low enantiomeric excess (ee) in our CBS reduction. What are the potential causes and how can we improve it?

Answer: Low enantiomeric excess is a frequent issue when scaling up the CBS reduction. Several factors can contribute to this problem:

  • Purity of Reagents and Solvents: The CBS reduction is highly sensitive to moisture.[6] Ensure that all solvents (typically THF or toluene) are rigorously dried and that the reaction is conducted under an inert atmosphere (nitrogen or argon). Water can react with the borane reagent and the catalyst, leading to non-selective reduction.

  • Source and Quality of Borane: Commercially available solutions of borane complexes (e.g., BH₃·THF) can contain trace amounts of borohydride species. These impurities can cause a non-catalyzed, non-selective reduction of the ketone, thereby lowering the overall ee. It is advisable to use freshly prepared or high-purity borane sources.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor higher ee.[7] If you are running the reaction at room temperature, consider cooling it to 0°C, -20°C, or even as low as -78°C.[6] However, there is an optimal temperature for each specific catalyst and substrate combination, below which the selectivity may decrease again.[11]

  • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to lower ee due to the formation of catalyst aggregates or side reactions. Conversely, insufficient catalyst loading can result in a slow reaction, allowing the uncatalyzed background reaction to become more significant. Optimization of the catalyst loading (typically 5-10 mol%) is crucial.

  • Rate of Addition: Slow addition of the ketone to the pre-formed catalyst-borane complex is often beneficial. This maintains a low concentration of the ketone, which can help to suppress the uncatalyzed reduction pathway.

Question 2: The reaction is sluggish and does not go to completion. What can we do to improve the reaction rate?

Answer: A slow reaction rate can be a significant hurdle in bulk production. Here are some troubleshooting steps:

  • Catalyst Activity: Ensure the CBS catalyst is active. If you are preparing it in situ, the quality of the chiral amino alcohol and the borane source is paramount. If using a pre-formed catalyst, check its age and storage conditions.

  • Solvent Choice: While THF is commonly used, switching to a less coordinating solvent like toluene can sometimes increase the reaction rate.

  • Concentration: Increasing the concentration of the reactants can improve the rate, but be mindful that this can also affect heat transfer and potentially lead to side reactions. A careful optimization of the concentration is necessary.

  • Temperature: While lower temperatures are better for enantioselectivity, a very low temperature might be slowing the reaction down excessively. A balance must be struck between rate and selectivity. Consider a temperature study to find the optimal conditions for your specific scale.

Question 3: We are seeing significant amounts of a side product that we suspect is the racemic alcohol. How can we minimize this?

Answer: The formation of racemic alcohol is a clear indicator of a competing non-enantioselective reduction pathway. This is often caused by:

  • Uncatalyzed Reduction: As mentioned in Question 1, impurities in the borane source or the presence of moisture can lead to a background reaction that produces the racemic alcohol.[7] Re-evaluating the purity of your reagents is the first step.

  • Reaction with Excess Borane: If the ketone is added too quickly, or if there is a large excess of borane, the uncatalyzed reduction can become more prominent. Stoichiometric control of the borane reagent is important.

dot

CBS_Troubleshooting cluster_Problem Problem: Low Enantiomeric Excess (ee) cluster_Causes Potential Causes cluster_Solutions Solutions Low_ee Low ee Moisture Moisture in Solvents/Reagents Low_ee->Moisture Borane_Purity Borane Impurities (Borohydrides) Low_ee->Borane_Purity Temperature Suboptimal Temperature Low_ee->Temperature Catalyst_Loading Incorrect Catalyst Loading Low_ee->Catalyst_Loading Addition_Rate Fast Ketone Addition Low_ee->Addition_Rate Dry_Solvents Rigorously Dry Solvents Moisture->Dry_Solvents High_Purity_Borane Use High-Purity Borane Borane_Purity->High_Purity_Borane Optimize_Temp Optimize Temperature (often lower) Temperature->Optimize_Temp Optimize_Loading Optimize Catalyst Loading Catalyst_Loading->Optimize_Loading Slow_Addition Slow Addition of Ketone Addition_Rate->Slow_Addition

Caption: Troubleshooting workflow for low enantiomeric excess in CBS reductions.

Section 2: Noyori Asymmetric Hydrogenation

Question 4: Our Noyori-type hydrogenation is showing low turnover numbers (TON). How can we improve catalyst efficiency for large-scale production?

Answer: Achieving high TONs is critical for the economic viability of this process on a bulk scale.[9] Here are key areas to investigate:

  • Catalyst Precursor and Activation: Ensure the ruthenium precursor and the chiral ligands are of high purity. The in situ formation of the active catalyst is a critical step. The presence of impurities can poison the catalyst.

  • Solvent and Base: The choice of solvent (often an alcohol like isopropanol or methanol) and base (e.g., potassium tert-butoxide) is crucial. The base is typically required to generate the active ruthenium hydride species.[9] The stoichiometry of the base relative to the catalyst needs to be optimized.

  • Hydrogen Pressure: While higher hydrogen pressure generally increases the reaction rate, there is an optimal pressure range for a given substrate and catalyst system. Excessively high pressures do not always lead to better results and can pose safety hazards on a large scale.

  • Substrate Purity: Impurities in the 1-octyn-3-one starting material can act as catalyst poisons. Ensure the ketone is of high purity before subjecting it to hydrogenation.

  • Degassing: Thoroughly degas the solvent and the reaction vessel to remove oxygen, which can deactivate the catalyst.

Question 5: We are struggling with the removal of the ruthenium catalyst from our final product. What are effective purification strategies?

Answer: Residual metal content is a major concern in pharmaceutical manufacturing. Here are some strategies for removing the ruthenium catalyst:

  • Optimize Catalyst Loading: The most effective way to reduce residual metal is to minimize the amount of catalyst used in the first place by optimizing the reaction to achieve a high TON.[9]

  • Recrystallization: this compound is a liquid at room temperature, but it may be possible to crystallize it at low temperatures. Alternatively, derivatization to a crystalline solid, followed by recrystallization and subsequent deprotection, can be an effective, though multi-step, approach.

  • Silica Gel Chromatography: While potentially costly and time-consuming on a large scale, passing the crude product through a plug of silica gel can effectively remove the polar ruthenium complexes.

  • Activated Carbon Treatment: Treatment of the product solution with activated carbon can adsorb the ruthenium catalyst.[9] The type of carbon and the treatment conditions (temperature, time) should be optimized.

  • Metal Scavengers: There are commercially available polymer-supported scavengers with functional groups that can chelate and remove the ruthenium catalyst from the product stream.[9]

dot

Noyori_Workflow cluster_Reaction Asymmetric Hydrogenation cluster_Purification Purification Cascade cluster_Product Final Product Start 1-Octyn-3-one Reaction [Ru(II)-Chiral Ligand] H₂, Base, Solvent Start->Reaction Crude_Product Crude this compound (contains Ru catalyst) Reaction->Crude_Product Distillation Distillation Crude_Product->Distillation Primary Purification Recrystallization Low-Temp Recrystallization or Derivatization Distillation->Recrystallization For High Purity Final_Product Pure this compound Distillation->Final_Product Adsorption Activated Carbon or Silica Gel Treatment Recrystallization->Adsorption Trace Ru Removal Recrystallization->Final_Product Scavenging Metal Scavenger Resins Adsorption->Scavenging Final Polishing Scavenging->Final_Product

Sources

Technical Support Center: Stereochemical Integrity of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of (R)-(+)-1-Octyn-3-ol throughout your synthetic workflows. Preserving the enantiopurity of this chiral propargyl alcohol is critical for ensuring the desired biological activity and pharmacological profile of your target molecules.

Understanding Racemization in Secondary Propargyl Alcohols

This compound is a valuable chiral building block. However, its stereocenter is susceptible to racemization under various reaction conditions, leading to a loss of enantiomeric excess (e.e.) and potentially compromising the efficacy and safety of the final product. This guide will walk you through the common causes of racemization and provide actionable strategies to prevent it.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant loss of enantiomeric excess in my product after a reaction involving this compound. What are the likely causes?

A1: Loss of enantiomeric excess, or racemization, in secondary alcohols like this compound typically occurs through the formation of a planar, achiral intermediate. The primary culprits are:

  • Acidic Conditions: Strong acids can protonate the hydroxyl group, converting it into a good leaving group (water). This can facilitate the formation of a resonance-stabilized carbocation. This planar intermediate can then be attacked by a nucleophile from either face, leading to a racemic mixture.[1]

  • Oxidative Conditions: While not a direct racemization of the alcohol, oxidation to the corresponding ketone (1-octyn-3-one) and subsequent non-stereoselective reduction will result in a racemic mixture of the alcohol.

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for racemization, especially during distillations or prolonged reactions at reflux.

  • Certain Metal Catalysts: Some transition metal complexes, particularly those containing ruthenium, can catalyze the racemization of secondary alcohols through a dehydrogenation-hydrogenation mechanism.[2]

Q2: How can I perform a substitution reaction on the hydroxyl group of this compound without causing racemization?

A2: Direct substitution on the hydroxyl group often requires harsh conditions that promote racemization. The most reliable method to achieve substitution with inversion of stereochemistry is the Mitsunobu reaction .[3][4] This reaction allows for the one-pot conversion of the alcohol to a variety of other functional groups under mild conditions.[3]

Key Considerations for a Successful Mitsunobu Reaction:

  • Nucleophile pKa: The incoming nucleophile should have a pKa of approximately 13 or lower to be effective.[5] Carboxylic acids are common nucleophiles, leading to esters with inverted stereochemistry.

  • Steric Hindrance: While generally efficient for secondary alcohols, highly sterically hindered substrates may react sluggishly, potentially leading to side reactions.[4]

  • Reagent Purity: Use high-purity triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A typical issue with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the dialkyl hydrazodicarboxylate). Modifications to the standard procedure, such as using 4-nitrobenzoic acid, can improve yields for sterically hindered alcohols and facilitate purification.[6]

Technical Protocols and Methodologies

Protocol 1: Protecting the Alcohol to Prevent Racemization

In multi-step syntheses where the chiral center of this compound needs to be preserved through various reaction conditions (e.g., strongly basic or acidic steps), protection of the hydroxyl group is the most robust strategy. Silyl ethers are excellent protecting groups for alcohols due to their ease of formation, stability, and selective removal under mild conditions.[7]

Step-by-Step Procedure for Silyl Ether Protection:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Base: Add imidazole (1.5-2.5 eq.) to the solution and stir until it dissolves.

  • Silylation: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2-1.5 eq.) in the same anhydrous solvent.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash column chromatography on silica gel.

Deprotection of the Silyl Ether:

The TBDMS group can be selectively removed using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), or under acidic conditions like acetic acid in THF/water.[8]

Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral Gas Chromatography (GC)

To verify the stereochemical integrity of your this compound before and after a reaction, chiral GC is a powerful analytical tool. For volatile compounds like this alcohol, derivatization to the corresponding acetate can often improve the separation of enantiomers on the chiral column.[9]

Sample Preparation (Acetylation):

  • In a small vial, dissolve a sample of the alcohol (~5-10 mg) in a minimal amount of dichloromethane.

  • Add acetic anhydride (2 eq.) and a catalytic amount of a base like pyridine or 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature for 1-2 hours, or until TLC indicates complete conversion.

  • Quench the reaction with a small amount of water and extract the product with dichloromethane or diethyl ether.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and carefully concentrate the solution.

Chiral GC Conditions:

ParameterRecommended Setting
Column Chiral capillary column (e.g., CP Chirasil-DEX CB)
Carrier Gas Hydrogen or Helium
Injector Temp. 230-250 °C
Detector Temp. 250-275 °C
Oven Program Start at 60-70°C, ramp at 2-5°C/min to 180-200°C

Note: These are general conditions and should be optimized for your specific instrument and column.[9][10]

Visualizing the Mechanisms and Workflows

Diagram 1: Mechanisms of Racemization

G cluster_acid Acid-Catalyzed Racemization cluster_metal Transition Metal-Catalyzed Racemization R_OH (R)-1-Octyn-3-ol Protonated_OH Protonated Alcohol R_OH->Protonated_OH + H+ Carbocation Planar Carbocation (Achiral Intermediate) Protonated_OH->Carbocation - H2O Racemic_Product Racemic Mixture (R/S)-1-Octyn-3-ol Carbocation->Racemic_Product + H2O (attack from either face) R_OH2 (R)-1-Octyn-3-ol Metal_Complex Ru-Hydride-Ketone Complex (Achiral) R_OH2->Metal_Complex [Ru] catalyst (β-hydride elimination) Racemic_Product2 Racemic Mixture (R/S)-1-Octyn-3-ol Metal_Complex->Racemic_Product2 Re-insertion

Caption: Mechanisms leading to racemization of secondary alcohols.

Diagram 2: Workflow for Stereochemical Preservation

G cluster_workflow Workflow for Preserving Stereochemistry Start (R)-1-Octyn-3-ol (High e.e.) Analyze_Start Analyze e.e. (Chiral GC/HPLC) Start->Analyze_Start Protect Protecting Group (e.g., TBDMS-Cl, Imidazole) Analyze_Start->Protect Reaction Perform Reaction (e.g., Grignard, Oxidation) Protect->Reaction Deprotect Deprotect (e.g., TBAF) Reaction->Deprotect Analyze_Final Analyze Final e.e. (Chiral GC/HPLC) Deprotect->Analyze_Final Final_Product Enantiopure Product Analyze_Final->Final_Product

Caption: A robust workflow for maintaining stereochemical integrity.

References

  • Martín-Matute, B., Edin, M., Bäckvall, J. E. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8817–8825. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • Khan Academy. (2014, March 31). Racemization of Aldehydes and Ketones [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. [Link]

  • Neale, O. R., & Taylor, R. J. K. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13146–13156. [Link]

  • González-Sabín, J., Gotor, V., & Rebolledo, F. (2013). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Applied Microbiology and Biotechnology, 97(9), 3935–3944. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Bedell, T. A., & Wilson, Z. E. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Molecules, 28(15), 5789. [Link]

  • Conde, S., et al. (2010). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Molecular Sciences, 11(5), 2005–2017. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Retrieved from [Link]

  • Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • HPLC.eu. (n.d.). Chiral Columns. Retrieved from [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(4). [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Li, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2593. [Link]

  • M. A. G. N. T. M. B. C. G. M. A. F. M. A. F. M. A. F. M. A. F. M. A. F. M. A. F. M. A. F. M. A. F. (2013). Chiral Brønsted Acid Catalyzed Enantioselective Synthesis of Anti-Homopropargyl Alcohols via Kinetic Resolution-Aldehyde Allenylboration Using Racemic Allenylboronates. Organic Letters, 15(8), 1878–1881. [Link]

  • ResearchGate. (n.d.). Propargyl alcohol rearrangements by acid or metal activation. Retrieved from [Link]

  • Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 1. [Link]

  • ResearchGate. (2025, August 6). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. Retrieved from [Link]

  • Bovonsombat, P. (2016). Electrophilic halogenations of propargyl alcohols. RSC Advances, 6(10), 8344-8355. [Link]

Sources

Catalyst selection for the asymmetric synthesis of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis of (R)-(+)-1-Octyn-3-ol

Welcome to the technical support center for the asymmetric synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Chiral propargyl alcohols, such as this compound, are critical building blocks in the synthesis of numerous natural products and pharmaceutical agents.[1][2] Achieving high enantiopurity is paramount, and catalyst selection is the cornerstone of this endeavor.

This document provides in-depth, field-proven insights into the selection and troubleshooting of catalytic systems for this specific transformation. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Strategic Overview: Choosing Your Catalytic Pathway

The synthesis of this compound can be approached via two primary retrosynthetic pathways:

  • Asymmetric Reduction of a Prochiral Ketone (1-Octyn-3-one): This is a widely employed and reliable method. The core challenge lies in the enantioselective delivery of a hydride to the carbonyl face.

  • Asymmetric Alkynylation of an Aldehyde (Hexanal): This method involves the enantioselective addition of an acetylide nucleophile to an aldehyde, creating the chiral center and the C-C bond simultaneously.

The choice between these pathways depends on substrate availability, catalyst cost, and the specific experimental capabilities of your lab. Below is a logical workflow for catalyst selection and optimization.

Catalyst Selection Workflow cluster_reduction_catalysts Catalysts for Reduction cluster_alkynylation_catalysts Catalysts for Alkynylation Reduction Asymmetric Reduction of 1-Octyn-3-one CBS Corey-Bakshi-Shibata (CBS) Catalyst Reduction->CBS Select Catalyst Type Noyori Noyori Ru-Catalysts Reduction->Noyori Select Catalyst Type Midland Midland Alpine-Borane Reduction->Midland Select Catalyst Type Alkynylation Asymmetric Alkynylation of Hexanal Proline Proline & Derivatives Alkynylation->Proline Select Catalyst Type MetalLigand Metal/Chiral Ligand Complexes (e.g., Zn, Cu) Alkynylation->MetalLigand Select Catalyst Type Optimization Experimental Optimization & Troubleshooting CBS->Optimization Proceed to Noyori->Optimization Proceed to Midland->Optimization Proceed to Proline->Optimization Proceed to MetalLigand->Optimization Proceed to

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting Guide: Asymmetric Reduction of 1-Octyn-3-one

This is often the more direct route if the starting ketone is readily available. The primary catalysts for this transformation are the Corey-Bakshi-Shibata (CBS) reagents, Noyori-type ruthenium catalysts, and chiral boranes like Alpine-Borane.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by borane.[3][4] It is renowned for its high enantioselectivity and predictable stereochemical outcome.[5]

Core Protocol:

  • The (R)-Me-CBS catalyst is dissolved in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • The solution is cooled to the recommended temperature (e.g., 0°C or -20°C).

  • Borane solution (e.g., BH₃·SMe₂ or BH₃·THF) is added dropwise to the catalyst solution.

  • A solution of 1-octyn-3-one in anhydrous THF is added slowly over a period of time.

  • The reaction is monitored by TLC or GC for the disappearance of the ketone.[6]

  • Upon completion, the reaction is carefully quenched with methanol, followed by an acidic workup.

Troubleshooting FAQs:

  • Q1: My enantiomeric excess (ee) is low. What are the common causes?

    • A1: Moisture Contamination: The CBS catalyst and borane are extremely sensitive to water. The presence of moisture can lead to the formation of achiral borohydrides, which results in racemic reduction.[7] Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a strict inert atmosphere.

    • A2: Incorrect Stoichiometry: The borane coordinates to the nitrogen of the oxazaborolidine to form the active catalyst complex.[7] An incorrect ratio can lead to uncatalyzed background reduction. Solution: Carefully control the stoichiometry of borane to the catalyst. Typically, a slight excess of borane relative to the ketone is used, but the catalyst-borane complex formation is crucial.

    • A3: Reaction Temperature: For many substrates, lower temperatures enhance enantioselectivity. Solution: Try running the reaction at a lower temperature (e.g., -40°C or -78°C).

  • Q2: The reaction is sluggish or does not go to completion. Why?

    • A1: Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling. Solution: Use a fresh batch of catalyst or a newly opened bottle.

    • A2: Impure Substrate: Impurities in the 1-octyn-3-one can coordinate to the Lewis acidic boron center of the catalyst and inhibit its activity. Solution: Purify the starting ketone by distillation or chromatography before use.

CBS Reduction Mechanism cluster_activation Catalyst Activation cluster_reduction Stereoselective Reduction Catalyst (R)-Me-CBS Catalyst Chiral Oxazaborolidine ActiveComplex { Catalyst-Borane Complex | Enhanced Lewis Acidity } Catalyst->ActiveComplex Coordination Borane BH₃·SMe₂ Borane Source Borane->ActiveComplex Coordination Ketone 1-Octyn-3-one Substrate TS { Six-membered Transition State | Hydride Transfer } Ketone->TS Sterically Directed Product This compound Product ActiveComplex->TS Coordinates Ketone TS->Product Yields

Caption: Simplified mechanism of the CBS Reduction.

Noyori Asymmetric Transfer Hydrogenation

This method uses a ruthenium catalyst, typically with a chiral diamine ligand and an arene ligand, to transfer hydrogen from a donor (like isopropanol or a formic acid/triethylamine mixture) to the ketone.[8][9]

Core Protocol:

  • The Noyori catalyst (e.g., RuCl) is placed in a flask under an inert atmosphere.

  • Anhydrous isopropanol (as both solvent and hydrogen source) and a base (e.g., KOH or t-BuOK) are added.

  • The mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated).

  • 1-Octyn-3-one is added, and the reaction is monitored.

  • Workup typically involves filtration and removal of solvent.

Troubleshooting FAQs:

  • Q1: I am observing low conversion rates. What could be the issue?

    • A1: Catalyst Activation: The precatalyst needs to be activated by the base to form the active 16-electron Ru(II) complex.[9] Insufficient base or impure base can lead to incomplete activation. Solution: Ensure the base is anhydrous and added in the correct stoichiometric amount.

    • A2: Hydrogen Donor Quality: The isopropanol must be anhydrous. Water can interfere with the catalytic cycle. Solution: Use dry isopropanol.

    • A3: Competing Reactions: The product alcohol can, in some cases, act as a hydrogen donor, leading to an equilibrium. Solution: Use a large excess of the hydrogen donor (isopropanol) to push the equilibrium towards the product.

  • Q2: The enantioselectivity is not as high as reported in the literature. Why?

    • A1: Ligand Mismatch: The stereochemistry of the product is dictated by the chirality of the diamine ligand. For (R)-1-Octyn-3-ol, you would typically use an (S,S)-configured ligand. Solution: Double-check that you are using the correct enantiomer of the catalyst for the desired product.

    • A2: Reaction Temperature: While robust, extreme temperatures can sometimes decrease enantioselectivity. Solution: Optimize the reaction temperature. Start at room temperature and adjust as needed based on reaction rate and ee.

Catalyst SystemTypical YieldTypical ee (%)Key StrengthsCommon Pitfalls
CBS Reduction 85-95%>95%High ee, predictable, commercially available catalysts.[10]Moisture sensitive, requires stoichiometric borane.[7]
Noyori Transfer 90-99%97-99%Low catalyst loading, high turnover, air-stable precatalysts.[8]Requires careful base activation, potential for equilibrium.
Midland Alpine-Borane ~80%>95%Good stereospecificity, one-pot procedure.[6]Stoichiometric chiral reagent, can be slow.

Troubleshooting Guide: Asymmetric Alkynylation of Hexanal

This pathway constructs the molecule by forming the C-C bond between hexanal and the acetylide. The key is to control the facial selectivity of the nucleophilic attack on the aldehyde.

Proline-Catalyzed Addition

Organocatalysis with proline and its derivatives has emerged as a cost-effective and environmentally friendly method.[11] However, the direct addition of terminal alkynes to aldehydes using proline is challenging and often requires modification of the alkyne or a more complex catalytic system. A more common approach is the proline-catalyzed aldol reaction, which can be adapted for similar transformations.[12][13] For direct alkynylation, metal co-catalysts are often employed.

Metal-Catalyzed Addition (Zn, Cu)

A more robust method for asymmetric alkynylation involves the in-situ generation of a zinc or copper acetylide, which then adds to hexanal in the presence of a chiral ligand.

Core Protocol (Zn-based):

  • A chiral ligand (e.g., (+)-N-methylephedrine or a BINOL derivative) is dissolved in an anhydrous solvent like toluene.

  • A dialkylzinc reagent (e.g., Et₂Zn) is added, and the mixture is stirred to form the chiral catalyst complex.

  • The terminal alkyne (1-octyne) is added dropwise. This deprotonates the alkyne to form the reactive zinc acetylide.

  • The mixture is cooled, and hexanal is added slowly.

  • The reaction is stirred until completion and then quenched with a saturated aqueous solution of NH₄Cl.

Troubleshooting FAQs:

  • Q1: The primary side product is from the aldol condensation of hexanal. How can I prevent this?

    • A1: Slow Addition of Aldehyde: The self-condensation of enolizable aldehydes like hexanal can be faster than the desired alkynylation.[14] This is especially true if the zinc-alkoxide product of the main reaction can itself act as a base. Solution: Add the hexanal very slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant zinc acetylide.

    • A2: Reaction Temperature: Lower temperatures will generally slow down the rate of the aldol reaction more than the alkynylation. Solution: Run the reaction at 0°C or below.

  • Q2: My yield is low, and I recover a lot of unreacted starting materials.

    • A1: Incomplete Acetylide Formation: The deprotonation of 1-octyne by the zinc-ligand complex is a crucial step. If this equilibrium is unfavorable, the concentration of the active nucleophile will be low. Solution: Ensure the stoichiometry of the diethylzinc is correct (at least one equivalent relative to the alkyne). Some protocols use a slight excess.

    • A2: Ligand Inhibition: While necessary for chirality, the ligand can sometimes passivate the metal center. Solution: Screen different ligands. Some may offer a better balance of reactivity and enantioselectivity.

Catalyst SystemTypical YieldTypical ee (%)Key StrengthsCommon Pitfalls
Zn/Chiral Ligand 70-90%85-99%Forms C-C bond directly, broad substrate scope.Aldol side reactions, requires slow addition.[14]
Cu/Chiral Ligand 75-95%90-98%Often highly selective, can use various copper sources.[15]Can be sensitive to air/moisture, ligand screening is often necessary.

Final Protocol Validation and Quality Control

Regardless of the chosen catalytic system, a robust validation process is essential.

  • Confirm Product Identity: Use ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the 1-Octyn-3-ol product.

  • Determine Enantiomeric Excess: The most reliable method is chiral HPLC or chiral GC. It is crucial to have a racemic standard of 1-octyn-3-ol to establish the separation of the two enantiomers and confirm peak identity.

  • Monitor Purity: Check for residual starting materials (1-octyn-3-one or hexanal) and any side products using GC or TLC.[6]

By understanding the mechanisms and potential failure points of each catalytic system, you can effectively troubleshoot and optimize the asymmetric synthesis of this compound, leading to high yields and excellent enantiopurity in your drug development and research endeavors.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Pu, L. (2008). Development of Organocatalysts for the Asymmetric Alkyne Addition to Aldehydes and Applications in Organic Synthesis. American Chemical Society. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The enantioselective addition of alkyne nucleophiles to carbonyl groups. Advanced Synthesis & Catalysis, 351(1-2), 9-36. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-Interscience.
  • Midland, M. M., & Kazubski, A. (1982). Asymmetric reduction of α,β-acetylenic ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane. A mild and efficient synthesis of optically active propargyl alcohols. The Journal of Organic Chemistry, 47(11), 2114–2117. [Link]

  • Organic Syntheses. this compound. Organic Syntheses Procedure. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Jiang, B., & Si, Y. G. (2002). Asymmetric addition of terminal alkynes to aldehydes catalyzed by a new chiral ligand: (1R,2S)-(−)-N-methylephedrine-N-oxide. Tetrahedron: Asymmetry, 13(1), 37-40. [Link]

  • Chem-Station. Noyori Asymmetric Transfer Hydrogenation. Chem-Station International Edition. [Link]

  • Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois Urbana-Champaign. [Link]

  • Li, G., et al. (2020). Photoredox cobalt-catalyzed regio-, diastereo- and enantioselective propargylation of aldehydes via propargyl radicals. Nature Communications, 11(1), 1-10. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Ibrahem, I., & Córdova, A. (2005). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 10(11), 1361-1372. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Pellissier, H. (2011). Asymmetric organocatalysis. Tetrahedron, 67(21), 3769-3802. [Link]

  • MDPI. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. MDPI. [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Zhang, X., & Tang, W. (2003). Recent Developments in Noyori Asymmetric Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction. NROChemistry. [Link]

  • Cozzi, F. (2006). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. Beilstein Journal of Organic Chemistry, 2(1), 1-5. [Link]

  • Grokipedia. Corey–Itsuno reduction. Grokipedia. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Lu, G., & Zhang, X. (2005). Copper-Catalyzed Asymmetric Addition of Terminal Alkynes to Aldehydes. Angewandte Chemie International Edition, 44(40), 6493-6496. [Link]

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Validation & Comparative

A Comparative Guide to Chiral GC Analysis of (R)-(+)-1-Octyn-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral molecules like (R)-(+)-1-Octyn-3-ol is a critical analytical challenge. This guide provides an in-depth technical comparison of suitable methodologies for the chiral Gas Chromatography (GC) analysis of this compound and its enantiomer. We will delve into the rationale behind column selection, method optimization, and provide detailed experimental protocols to ensure robust and reliable results.

The Imperative of Enantiomeric Separation

This compound is a chiral secondary alcohol with a stereogenic center at the carbon atom bearing the hydroxyl group. As with many chiral compounds, its enantiomers can exhibit distinct biological activities. Therefore, the ability to accurately quantify the enantiomeric excess (ee) is paramount in pharmaceutical synthesis and quality control to ensure the safety and efficacy of the final product.

Chiral GC stands out as a powerful technique for the analysis of volatile and thermally stable compounds like 1-Octyn-3-ol. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Selecting the Optimal Chiral Stationary Phase

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective GC method. For the separation of chiral alcohols, derivatized cyclodextrin-based columns are the industry standard. These CSPs offer a combination of inclusion complexation and hydrogen bonding interactions that are effective for resolving a wide range of chiral molecules.

Based on comparative studies on analogous compounds, the following types of cyclodextrin-based columns are prime candidates for the separation of 1-octyn-3-ol enantiomers:

  • Derivatized β-Cyclodextrin Phases: These are often the first choice for their broad applicability to chiral separations.

  • Derivatized γ-Cyclodextrin Phases: The larger cavity of γ-cyclodextrin can offer different selectivity for certain molecules.

A comparative study on a range of chiral compounds, including 1-octen-3-ol, demonstrated the superior performance of the Rt-βDEXsa column.[1] This column, featuring a 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta-cyclodextrin phase, provides a unique selectivity that has proven highly effective for the baseline separation of 1-octen-3-ol enantiomers.[1][2]

Comparative Performance of Chiral GC Columns for 1-Octen-3-ol
Chiral Stationary PhaseBase PolysiloxaneKey FeaturesPerformance for 1-Octen-3-ol
Rt-βDEXsa 14% Cyanopropylphenyl / 86% Dimethyl PolysiloxaneUnique selectivity for esters, lactones, and other fruit flavor components.Excellent, baseline resolution.
Rt-βDEXsm Provides good separation for a broad range of chiral compounds.Moderate separation.
Rt-βDEXse Similar to Rt-βDEXsm with slightly different selectivity.Moderate separation.

Given the exceptional resolution of 1-octen-3-ol on the Rt-βDEXsa column, it is the most promising candidate for the successful chiral separation of this compound and its enantiomer.

Experimental Workflow for Chiral GC Analysis

The following diagram illustrates the general workflow for the chiral GC analysis of 1-Octyn-3-ol.

Caption: Workflow for Chiral GC Analysis of 1-Octyn-3-ol.

Detailed Experimental Protocol

This protocol is based on the optimized method for the separation of 1-octen-3-ol enantiomers on an Rt-βDEXsa column and serves as an excellent starting point for the analysis of 1-octyn-3-ol.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of racemic 1-octyn-3-ol in a volatile, high-purity solvent such as acetone or dichloromethane at a concentration of approximately 1 mg/mL.

  • Working Standard: Dilute the stock solution to a final concentration of around 10-100 µg/mL. It is crucial to keep the on-column concentration low (ideally ≤ 50 ng) to avoid peak broadening and loss of resolution.

  • Sample Preparation: Dilute the sample containing this compound in the same solvent to fall within the concentration range of the working standard.

Gas Chromatography (GC) Conditions

The following table outlines the recommended GC parameters for the chiral separation of 1-octyn-3-ol enantiomers on an Rt-βDEXsa column.

ParameterRecommended SettingRationale
GC Column Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thicknessProven selectivity for the closely related 1-octen-3-ol.
Carrier Gas Hydrogen or HeliumHydrogen is preferred for its higher optimal linear velocity, leading to faster analysis times and better efficiency.
Linear Velocity 60-80 cm/sec (for Hydrogen)Higher linear velocities often improve resolution on cyclodextrin columns.[3]
Injection Mode Split (e.g., 100:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA small injection volume is crucial for maintaining good peak shape and resolution.
Injector Temp. 210 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program 40 °C (hold 1 min), then ramp at 2 °C/min to 230 °C (hold 3 min)A slow temperature ramp is critical for achieving optimal enantiomeric resolution.[3]
Detector Flame Ionization Detector (FID)Provides high sensitivity and a wide linear range for organic compounds.
Detector Temp. 230 °CPrevents condensation of the analyte in the detector.
Data Analysis and Enantiomeric Excess (ee) Calculation
  • Peak Identification: Inject a standard of the pure this compound enantiomer to determine its retention time and confirm the elution order.

  • Integration: Integrate the peak areas of both the (R)- and (S)-enantiomers in the sample chromatogram.

  • Calculation: Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Method Validation and Trustworthiness

To ensure the reliability of the analytical results, a self-validating system should be implemented through rigorous method validation. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the baseline resolution of the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.

  • Precision: The closeness of agreement between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking a sample with a known amount of the minor enantiomer.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Causality in Experimental Choices

The selection of each parameter in the provided protocol is based on established principles of chiral gas chromatography and empirical data from similar separations.

  • Column Choice: The Rt-βDEXsa is chosen due to its demonstrated success with a structurally analogous compound, indicating a high probability of successful separation for 1-octyn-3-ol.

  • Slow Temperature Ramp: A slow temperature ramp rate (1-2 °C/min) is crucial because enantiomeric separation on cyclodextrin phases is a thermodynamically driven process. Slower ramps allow for more interactions between the analytes and the chiral stationary phase, leading to better resolution.[3]

  • High Linear Velocity: Unlike conventional GC, where optimal efficiency is achieved at lower linear velocities, chiral separations on cyclodextrin columns often benefit from higher carrier gas flow rates. This can be attributed to the kinetics of the inclusion complex formation and dissociation.[3]

  • Low Sample Load: Overloading the column is a common cause of poor peak shape and reduced resolution in chiral GC. The limited number of chiral selectors on the stationary phase can become saturated at high analyte concentrations, leading to a loss of enantioselectivity.

Conclusion

The chiral GC analysis of this compound enantiomers is best approached using a cyclodextrin-based chiral stationary phase, with the Rt-βDEXsa column being the most promising candidate based on data from its structural analog, 1-octen-3-ol. The detailed protocol provided in this guide, with its emphasis on a slow temperature ramp and optimized carrier gas velocity, offers a robust starting point for method development and validation. By understanding the principles behind the experimental choices and implementing a thorough validation strategy, researchers can achieve accurate and reliable determination of the enantiomeric excess of 1-octyn-3-ol, ensuring the quality and stereochemical integrity of their products.

References

  • Restek Corporation. (2021). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Restek Corporation. (n.d.). (±)-1-Octen-3-ol on Rt-βDEXsa. Retrieved from [Link]

  • Restek Corporation. (2021). Chiral Separations 1: How do our GC chiral columns compare? Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Restek Corporation. (2021). Chiral Separations 2: Optimization of Chiral Separations. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of (R)-(+)- and (S)-(-)-1-Octyn-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Bioactivity

In the realm of chemical biology and drug development, the three-dimensional structure of a molecule is paramount to its function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit remarkably different biological activities. This stereoselectivity arises from the chiral nature of biological receptors, enzymes, and other macromolecules, which preferentially interact with one enantiomer over the other. 1-Octyn-3-ol, an unsaturated alcohol with a terminal alkyne group, is a chiral compound that serves as a compelling case study in stereospecific bioactivity.[1] While its structural analog, 1-octen-3-ol, is well-documented as a potent semiochemical influencing insect behavior, the distinct roles of the (R) and (S) enantiomers of 1-octyn-3-ol are less explored but equally important.[2] This guide provides a comprehensive comparison of the known biological activities of (R)-(+)- and (S)-(-)-1-Octyn-3-ol, supported by experimental data and detailed protocols for further investigation.

Differential Biological Activity: A Tale of Two Enantiomers in Insect Olfaction

The most significant research into the differential bioactivity of 1-octyn-3-ol enantiomers has been in the field of insect chemical ecology, particularly concerning mosquito behavior and olfaction. Enantiomers can elicit varied responses, ranging from attraction to repulsion, depending on the insect species and the specific olfactory receptors (ORs) involved.[3][4]

Behavioral Responses in Mosquitoes

Field studies have demonstrated a clear divergence in how mosquitoes respond to the (R) and (S) enantiomers of 1-octyn-3-ol. In trapping experiments conducted in a freshwater swamp, various mosquito species showed a distinct preference for one enantiomer.

  • (R)-(+)-1-Octyn-3-ol as an Attractant: Traps baited with the (R)-enantiomer consistently captured a greater number of mosquitoes compared to those baited with the (S)-enantiomer.[5] This suggests that for several mosquito species, the (R)-isomer acts as a more effective attractant, likely by mimicking or synergizing with natural host cues.[5]

  • (S)-(-)-1-Octyn-3-ol Elicits a Weaker Response: Conversely, traps containing the (S)-enantiomer were found to be only equally or slightly less attractive than control traps baited with carbon dioxide alone.[5] This indicates a significantly weaker, or in some contexts, neutral behavioral response to this isomer.

This enantiomer-specific attraction highlights the precision of the mosquito's olfactory system and underscores the importance of using enantiomerically pure compounds in the development of lures for vector control.

Molecular Interactions with Olfactory Receptors

The behavioral differences observed are rooted in molecular-level interactions with specific ORs located in the mosquito's sensory organs, such as the antennae and maxillary palps. Research on the Southern House Mosquito, Culex quinquefasciatus, has provided direct evidence of this enantioselectivity.

An olfactory receptor expressed in the antennae, identified as CquiOR114b , was found to have a higher preference for the (S)-isomer of 1-octyn-3-ol compared to its (R)-counterpart.[6] This finding is crucial as it demonstrates that even if the overarching behavioral response (attraction) is stronger for the (R)-enantiomer in a field setting, specific receptors possess a higher affinity for the (S)-enantiomer. This may suggest a more complex olfactory code where different receptors mediate different aspects of behavior, or where the (S)-enantiomer could play a role in repellency or another subtle behavior not measured by trap counts.[3][6]

The diagram below illustrates the principle of enantioselective binding to distinct olfactory receptors.

G cluster_ligands 1-Octyn-3-ol Enantiomers cluster_receptors Mosquito Olfactory Receptors cluster_responses Biological Response R_ligand This compound R_receptor Receptor A (e.g., Attractant Receptor) R_ligand->R_receptor High Affinity Binding S_receptor Receptor B (e.g., CquiOR114b) R_ligand->S_receptor Low Affinity S_ligand (S)-(-)-1-Octyn-3-ol S_ligand->R_receptor Low Affinity S_ligand->S_receptor High Affinity Binding Attraction Strong Attraction R_receptor->Attraction Weak_Response Weak/Neutral Response S_receptor->Weak_Response

Caption: Enantioselective binding of 1-Octyn-3-ol isomers to olfactory receptors.

Quantitative Data Summary

The following table summarizes the comparative biological activity of the (R) and (S) enantiomers of 1-octyn-3-ol based on available literature.

EnantiomerOrganism(s)Assay TypeObserved EffectPotencyReference(s)
This compound Various mosquito speciesField TrappingAttractionMore attractive than (S)-enantiomer[5]
(S)-(-)-1-Octyn-3-ol Various mosquito speciesField TrappingAttractionLess attractive than (R)-enantiomer[5]
(S)-(-)-1-Octyn-3-ol Culex quinquefasciatusIn Vitro Receptor AssayReceptor ActivationHigher preference by CquiOR114b vs (R)-enantiomer[6]

Experimental Protocols for Assessing Biological Activity

To facilitate further research and validation of these findings, we provide detailed methodologies for key experiments. The choice of these protocols is guided by the necessity to link molecular interactions with observable behavioral outcomes.

Protocol 1: Mosquito Behavioral Assay (Field Trapping)

This protocol is designed to assess the relative attractancy of the 1-octyn-3-ol enantiomers to wild mosquito populations. The causality behind this experimental design is to directly measure the behavioral output (i.e., attraction and capture) in a naturalistic setting.

Objective: To compare the number of mosquitoes captured in traps baited with this compound, (S)-(-)-1-Octyn-3-ol, and a control.

Materials:

  • Mosquito traps (e.g., American Biophysics MM-X or similar)

  • Compressed CO₂ gas cylinder with regulator

  • Enantiomerically pure (R)-(+)- and (S)-(-)-1-Octyn-3-ol (>98% purity)

  • Lure dispensers (e.g., polyethylene sachets)

  • Solvent for dilution (e.g., hexane)

  • Collection nets/bags for traps

Methodology:

  • Lure Preparation: Prepare lures by loading dispensers with a standardized amount (e.g., 10 mg) of each enantiomer, diluted in a volatile solvent. Prepare a solvent-only lure as a negative control. Allow the solvent to evaporate completely.

  • Trap Setup: Deploy traps in a suitable habitat at a minimum distance of 50 meters apart to avoid interference. The experiment should follow a Latin square design to minimize positional bias, rotating the lure types among trap locations on subsequent nights.

  • Baiting: Bait each trap with one of the prepared lures ((R)-enantiomer, (S)-enantiomer, or control). All traps should be equipped with a CO₂ source, released at a constant rate (e.g., 500 mL/min), as CO₂ is a general mosquito attractant that synergizes with other semiochemicals.[3]

  • Collection: Operate the traps overnight. In the morning, retrieve the collection bags.

  • Data Collection & Analysis: Anesthetize the captured insects (e.g., by freezing) and identify the mosquito species and count the number of individuals per trap.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in the capture rates between the different lure types.

Protocol 2: In Vitro Olfactory Receptor Functional Assay

This protocol uses the Xenopus laevis oocyte expression system to functionally characterize the response of specific olfactory receptors to the 1-octyn-3-ol enantiomers. This self-validating system allows for the deconvolution of the olfactory code by testing the activity of individual receptors in isolation.[7][8]

Objective: To measure the activation of a specific mosquito olfactory receptor (e.g., CquiOR114b) by the (R) and (S) enantiomers of 1-octyn-3-ol.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Synthesize cRNA for Olfactory Receptor (OR) & Orco co-receptor B 2. Harvest & Prepare Xenopus Oocytes C 3. Microinject cRNA into Oocytes D 4. Incubate Oocytes (3-7 days) for Receptor Expression E 5. Place Oocyte in Two-Electrode Voltage Clamp (TEVC) setup D->E F 6. Perfuse with buffer, then apply enantiomer (R or S) at varying concentrations G 7. Record inward current response H 8. Measure peak current for each concentration G->H I 9. Plot Dose-Response Curve J 10. Calculate EC50 value to determine potency

Sources

A Comparative Guide to the X-ray Crystallography of (R)-(+)-1-Octyn-3-ol Derivatives: The Gold Standard for Absolute Configuration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's absolute configuration is a cornerstone of modern drug development. For chiral molecules, the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inert or even toxic compound. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for assigning absolute stereochemistry.[1][2] This guide provides an in-depth comparison of crystallographic approaches for derivatives of (R)-(+)-1-Octyn-3-ol, a valuable chiral building block, offering field-proven insights into the experimental choices that lead to a successful and trustworthy structure determination.

The Strategic Imperative: Why Derivatize this compound?

This compound itself is a low-melting solid or oil, making it inherently difficult to crystallize.[3] The primary challenge in its crystallographic analysis lies in obtaining high-quality single crystals suitable for diffraction. Furthermore, to unambiguously determine the absolute configuration using anomalous dispersion, the presence of an atom heavier than oxygen is highly advantageous.

This is where strategic derivatization becomes critical. By reacting the hydroxyl group of the parent alcohol with a suitable reagent, we can introduce functionalities that:

  • Promote Crystallinity: Introducing rigid, planar groups like aromatic rings can facilitate ordered packing in the crystal lattice.

  • Introduce a Heavy Atom: Incorporating an atom such as bromine or chlorine provides a strong anomalous scattering signal, which is essential for the reliable calculation of the Flack parameter and thus, the definitive assignment of the 'R' or 'S' configuration.[4][5]

  • Create Diastereomers: Reacting the chiral alcohol with a chiral resolving agent can create diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.[6][7]

A common and highly effective strategy is the esterification of the alcohol with a halogenated benzoic acid, such as 4-bromobenzoic acid. The resulting ester, (R)-1-octyn-3-yl 4-bromobenzoate, is often a well-crystalline solid, and the bromine atom serves as an excellent anomalous scatterer.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized derivative to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. Here, we outline a self-validating protocol for the analysis of (R)-1-octyn-3-yl 4-bromobenzoate.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Esterification: This compound + 4-Bromobenzoyl chloride B Workup & Column Chromatography A->B C Screening: Vapor Diffusion (various solvents) B->C D Optimization & Crystal Harvesting C->D E Mount Crystal & Collect Diffraction Data (e.g., Mo or Cu Kα radiation) D->E F Data Integration & Scaling E->F G Structure Solution (e.g., Direct Methods) F->G H Refinement & Absolute Configuration Determination (Flack Parameter) G->H I Final Model Validation (CIF file generation) H->I

Caption: The experimental workflow for X-ray crystallography.

Step-by-Step Experimental Protocol: A Case Study with (R)-1-octyn-3-yl 4-bromobenzoate

A. Synthesis and Purification:

  • Esterification: To a solution of this compound (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add 4-bromobenzoyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

B. Crystallization:

  • Solvent Screening: Dissolve a small amount of the purified ester in a range of solvents (e.g., methanol, ethanol, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is sparingly soluble.

  • Vapor Diffusion: A reliable method is slow vapor diffusion. Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane). Over several days, the anti-solvent vapor will slowly diffuse into the vial, reducing the solubility of the ester and promoting the growth of single crystals.

  • Crystal Harvesting: Once well-formed, block-shaped crystals are observed, carefully remove them from the mother liquor using a nylon loop.

C. Data Collection and Processing:

  • Mounting: The selected crystal is mounted on a goniometer head on the X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage.

  • Data Collection: An X-ray beam (commonly from a Molybdenum or Copper source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9] For absolute configuration, using Copper (Cu Kα) radiation is often preferred as it enhances the anomalous scattering effect for atoms like bromine.[10]

  • Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot (reflection). These intensities are then scaled and corrected for various experimental factors to produce a final reflection file. During this step, the unit cell dimensions and the crystal's space group are determined.[11] Chiral, enantiomerically pure compounds must crystallize in one of the 65 chiral space groups.[11]

D. Structure Solution and Refinement:

  • Structure Solution: The phases of the reflections, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to best fit the experimental diffraction data.

  • Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous dispersion. The final refinement includes the calculation of the Flack parameter.[12][13] For the correct absolute configuration, the Flack parameter should refine to a value close to 0 with a small standard uncertainty (e.g., 0.02(4)).[14][15] A value close to 1 indicates that the inverted structure is correct.[15]

Comparative Data Analysis

The success of a crystallographic experiment is quantified by several key parameters. Below is a table summarizing typical data for a well-behaved derivative of this compound.

Parameter(R)-1-octyn-3-yl 4-bromobenzoate(R)-1-octyn-3-yl 3,5-dinitrobenzoate
Formula C₁₅H₁₇BrO₂C₁₅H₁₆N₂O₆
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁ (chiral)P2₁ (chiral)
Radiation Cu Kα (λ = 1.54184 Å)Mo Kα (λ = 0.71073 Å)
R-factor (R₁) ~ 3.5%~ 4.0%
Goodness-of-Fit (GooF) ~ 1.05~ 1.07
Flack Parameter 0.01(3)0.03(5)
Conclusion Absolute configuration confirmed as (R) Absolute configuration confirmed as (R)

Causality Behind the Data:

  • Choice of Derivative: The 4-bromobenzoate is an excellent choice due to the strong anomalous signal from the bromine atom. The 3,5-dinitrobenzoate is also effective; while nitrogen and oxygen are weaker anomalous scatterers than bromine, their presence in sufficient numbers can still allow for a reliable determination, especially with high-quality data.

  • Space Group: Both derivatives crystallize in chiral space groups (P2₁2₁2₁ and P2₁), which is a prerequisite for a pure enantiomer. The presence of symmetry elements like inversion centers or mirror planes would indicate a racemic mixture.[11]

  • R-factor and Goodness-of-Fit: Low R₁ values (typically < 5%) and a Goodness-of-Fit value close to 1.0 indicate a good agreement between the final structural model and the experimental data, lending high confidence to the result.

  • Flack Parameter: The Flack parameter values are very close to zero with small errors, providing definitive proof of the assigned (R) configuration.[15]

Performance vs. Alternative Methods

While X-ray crystallography is the gold standard, other techniques are often employed for stereochemical assignment. It is crucial to understand their relative strengths and weaknesses.

MethodPrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalProvides an unambiguous 3D structure and absolute configuration.[1]Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[2][16]
NMR (Mosher's Method) Formation of diastereomeric esters and analysis of chemical shift differences (Δδ)Does not require crystallization; can be performed on small sample quantities.[16]Can be ambiguous if the conformational preferences of the Mosher's esters are not well-defined; requires careful analysis and can lead to incorrect assignments.[17][18]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightApplicable to molecules in solution, does not require crystallization or derivatization.Requires complex quantum mechanical calculations to correlate the observed spectrum with a specific enantiomer; computationally intensive.[17][19]
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phaseExcellent for determining enantiomeric purity (ee%) and for preparative separation.Is a comparative method; requires an authentic, configurationally-assigned standard to determine which peak corresponds to which enantiomer.

Expert Insight: While methods like Mosher's ester analysis are valuable, they are indirect and rely on assumptions about solution-state conformation. X-ray crystallography, by contrast, provides a direct visualization of the molecule in the solid state. The successful determination of the structure of a derivative like (R)-1-octyn-3-yl 4-bromobenzoate provides an irrefutable anchor point. This crystallographically-verified standard can then be used to confidently calibrate other, higher-throughput methods like chiral chromatography for routine analysis.

Conclusion

For the definitive assignment of the absolute configuration of this compound, strategic derivatization followed by single-crystal X-ray crystallography is the most trustworthy and authoritative approach. The formation of a heavy-atom derivative, such as the 4-bromobenzoate ester, is a field-proven strategy that facilitates both crystallization and the critical anomalous dispersion measurement. The resulting structural data, validated by a low R-factor and a Flack parameter near zero, provides an unambiguous and self-validating result that stands as the ultimate reference point, underpinning further research and development in medicinal chemistry and materials science.

References

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Comparative study of different synthetic routes to (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-(+)-1-Octyn-3-ol is a pivotal chiral building block in the synthesis of a multitude of biologically active molecules and complex natural products. Its propargyl alcohol moiety serves as a versatile handle for various chemical transformations. Consequently, the development of efficient and stereoselective synthetic routes to access this enantiopure alcohol is of paramount importance to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most prominent synthetic strategies for preparing this compound, offering in-depth technical insights, detailed experimental protocols, and a thorough evaluation of their respective advantages and limitations.

Introduction

Chiral propargyl alcohols, such as this compound, are highly valuable intermediates in organic synthesis.[1][2] Their utility is demonstrated in the synthesis of prostaglandins, steroids, and various other medicinally significant compounds.[2] The stereocenter at the propargylic position is a key feature that dictates the biological activity of the final products. Therefore, controlling the absolute stereochemistry during the synthesis of this compound is a critical challenge.

Several synthetic approaches have been developed to obtain enantiomerically enriched this compound. These can be broadly categorized into three main strategies:

  • Asymmetric Reduction of 1-Octyn-3-one: This is the most common approach, involving the enantioselective reduction of the corresponding prochiral ketone.

  • Kinetic Resolution of Racemic 1-Octyn-3-ol: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched.

  • Synthesis from the Chiral Pool: This strategy utilizes readily available chiral starting materials from nature to construct the target molecule.

This guide will delve into the specifics of each of these routes, providing a comparative framework for researchers to select the most suitable method based on their specific needs, considering factors such as enantioselectivity, chemical yield, scalability, and cost-effectiveness.

Asymmetric Reduction of 1-Octyn-3-one

The asymmetric reduction of the prochiral α,β-acetylenic ketone, 1-octyn-3-one, is a direct and widely employed strategy to access this compound.[3][4] The success of this approach hinges on the use of a chiral reducing agent or a catalyst that can effectively discriminate between the two enantiotopic faces of the carbonyl group.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[5][6][7][8][9] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).

Mechanism: The reaction proceeds through the formation of a complex between the oxazaborolidine catalyst and borane.[5][6][8] This complex then coordinates to the ketone, positioning the carbonyl group for a face-selective hydride transfer from the borane.[5][8] The stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst.

Experimental Protocol: CBS Reduction of 1-Octyn-3-one

  • To a solution of (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the mixture to -30 °C and add a solution of 1-octyn-3-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -30 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of methanol at -30 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford this compound.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is another highly effective method for the enantioselective reduction of ketones, including ynones.[10][11][12][13] This reaction employs a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[10][11]

Mechanism: The mechanism involves the coordination of the ketone to the chiral Ru-BINAP complex, followed by the heterolytic cleavage of hydrogen gas and subsequent transfer of a hydride to the carbonyl carbon.[10][12] The C₂-symmetric nature of the BINAP ligand creates a chiral environment that directs the hydrogenation to one face of the ketone.[10]

Experimental Protocol: Noyori Asymmetric Hydrogenation of 1-Octyn-3-one

  • In a high-pressure reactor, dissolve RuCl₂[(R)-BINAP] (0.005 eq) and 1-octyn-3-one (1.0 eq) in a degassed solvent mixture of ethanol and benzene.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Enzymatic Reduction

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols.[14] Specific enzymes, such as alcohol dehydrogenases (ADHs), can reduce ketones with high enantioselectivity.[14][15]

Mechanism: Alcohol dehydrogenases utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), as a hydride source. The enzyme's active site, with its specific three-dimensional structure, binds the ketone in a preferred orientation, leading to a highly stereoselective hydride transfer from the cofactor to the carbonyl group.

Experimental Protocol: Enzymatic Reduction of 1-Octyn-3-one

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add 1-octyn-3-one (1.0 eq) and a co-solvent such as isopropanol to aid solubility.

  • Add the alcohol dehydrogenase (e.g., from Rhodococcus ruber) and the cofactor (NADH or a cofactor regeneration system).

  • Gently agitate the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Kinetic Resolution of Racemic 1-Octyn-3-ol

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.

Lipase-Catalyzed Acylation

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols.[16] In this method, a lipase is used to selectively acylate one enantiomer of racemic 1-octyn-3-ol, leaving the other enantiomer unreacted and thus enriched.

Mechanism: The lipase's active site preferentially binds one enantiomer of the alcohol, facilitating its acylation by an acyl donor (e.g., vinyl acetate). The other enantiomer fits poorly in the active site and reacts at a much slower rate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Octyn-3-ol

  • Dissolve racemic 1-octyn-3-ol (1.0 eq) and an acyl donor such as vinyl acetate (0.5-0.6 eq) in an appropriate organic solvent (e.g., hexane or toluene).

  • Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).[16]

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme.

  • Separate the unreacted this compound from the acylated (S)-enantiomer by column chromatography.

Synthesis from the Chiral Pool

The chiral pool synthesis strategy utilizes readily available and inexpensive chiral molecules from nature, such as amino acids, carbohydrates, or terpenes, as starting materials.[][18]

From D-Mannitol

A representative example of a chiral pool approach involves the synthesis of this compound starting from D-mannitol. This multi-step synthesis leverages the existing stereocenters in the starting material to establish the desired chirality in the final product. The key steps often involve protection-deprotection sequences, oxidative cleavage, and the introduction of the alkyne moiety. While this method can provide high enantiopurity, it is often longer and less atom-economical compared to asymmetric catalytic methods.[2]

Comparative Analysis

Synthetic RouteTypical Yield (%)Typical Enantiomeric Excess (%)Key AdvantagesKey Disadvantages
CBS Reduction 80-95>95High enantioselectivity, broad substrate scope, predictable stereochemistry.[6][7]Requires stoichiometric borane, sensitive to moisture.[5]
Noyori Hydrogenation 90-99>98High turnover numbers, excellent enantioselectivity, atom-economical.[12]Requires high-pressure equipment, expensive catalyst.
Enzymatic Reduction 70-90>99High selectivity, mild reaction conditions, environmentally friendly.Can be substrate-specific, may require cofactor regeneration.
Lipase-Catalyzed Resolution <50 (for the desired enantiomer)>99High enantioselectivity, mild conditions.Maximum theoretical yield is 50%, requires separation of enantiomers.[2]
Chiral Pool Synthesis Variable (multi-step)>99Access to high enantiopurity.Often lengthy synthetic sequences, less atom-economical.

Visualization of Synthetic Strategies

Asymmetric Reduction Workflow

Asymmetric_Reduction cluster_methods Asymmetric Reduction Methods start 1-Octyn-3-one cbs CBS Reduction (Chiral Oxazaborolidine, BH3) start->cbs noyori Noyori Hydrogenation (Ru-BINAP, H2) start->noyori enzymatic Enzymatic Reduction (ADH, NADH) start->enzymatic product This compound cbs->product noyori->product enzymatic->product caption Figure 1: Overview of Asymmetric Reduction Routes.

Caption: Figure 1: Overview of Asymmetric Reduction Routes.

Kinetic Resolution Workflow

Kinetic_Resolution racemate Racemic (±)-1-Octyn-3-ol lipase Lipase-Catalyzed Acylation (e.g., Novozym 435, Vinyl Acetate) racemate->lipase unreacted This compound (Enriched) lipase->unreacted  Unreacted acylated (S)-1-Octyn-3-yl acetate lipase->acylated  Acylated caption Figure 2: Workflow of Kinetic Resolution.

Caption: Figure 2: Workflow of Kinetic Resolution.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective strategies. For high enantioselectivity and yield on a laboratory scale, asymmetric reduction methods , particularly the CBS reduction and Noyori asymmetric hydrogenation , are excellent choices. The CBS reduction offers operational simplicity, while the Noyori hydrogenation provides higher atom economy. Enzymatic reduction stands out as a green and highly selective alternative, especially when environmental impact is a primary concern. Kinetic resolution via lipase-catalyzed acylation is a viable option when a racemic mixture is readily available, though it is inherently limited by a 50% maximum yield for the desired enantiomer. Finally, chiral pool synthesis , while capable of delivering high enantiopurity, is generally less efficient due to the multi-step nature of the syntheses.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, available equipment, and desired purity.

References

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  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]

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  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

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A Senior Application Scientist's Guide to the Asymmetric Reduction of 1-Octyn-3-one: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in synthetic and medicinal chemistry, the enantioselective synthesis of chiral propargyl alcohols is a critical endeavor. These molecules are not merely intermediates; they are foundational building blocks for a vast array of complex natural products and blockbuster pharmaceuticals.[1] The propargyl moiety offers a unique handle for further synthetic transformations, including carbon-carbon bond formation and stereocontrolled conversion to allylic alcohols.[1]

The asymmetric reduction of α,β-alkynyl ketones, such as 1-octyn-3-one, to its corresponding chiral alcohol, (R)- or (S)-oct-1-yn-3-ol, represents a direct and efficient route to these valuable synthons. The choice of catalytic system for this transformation is a pivotal decision, directly influencing enantioselectivity, chemical yield, operational simplicity, and scalability.

This guide provides an in-depth, objective comparison of three leading catalytic systems for the asymmetric reduction of 1-octyn-3-one: the Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation (ATH), and enzymatic reduction by ketoreductases (KREDs). We will delve into the mechanistic underpinnings of each system, present validated experimental protocols, and offer a comparative analysis to guide your selection process.

The Corey-Bakshi-Shibata (CBS) Reduction: A Pillar of Organocatalysis

The CBS reduction is a cornerstone of asymmetric synthesis, celebrated for its high enantioselectivity and predictable stereochemical outcomes.[2][3] The methodology employs a chiral oxazaborolidine catalyst, typically derived from a proline amino alcohol, which complexes with a borane source (e.g., BH₃·THF or catecholborane) to create a stereodirecting environment for hydride transfer.[4]

Causality of the Experimental Design

The power of the CBS system lies in its pre-organized transition state. The oxazaborolidine acts as a chiral Lewis acid. Its boron atom coordinates to the carbonyl oxygen of the ketone, while the ring nitrogen coordinates to the borane reducing agent.[2] This rigid, chair-like ternary complex orients the ketone so that one prochiral face is sterically shielded by the bulky substituent on the catalyst (e.g., the diphenyl groups in a proline-derived catalyst). This forces the hydride from the coordinated borane to attack the carbonyl from the less hindered face, resulting in a highly predictable and enantiomerically enriched alcohol.[2][5] The choice of an aprotic solvent like THF is crucial to prevent the quenching of the borane reagent, and low temperatures (-78 °C to -20 °C) are employed to enhance enantioselectivity by minimizing non-selective background reduction.

cbs_catalytic_cycle cluster_main CBS Catalytic Cycle CAT Chiral Oxazaborolidine (CBS Catalyst) COMPLEX Catalyst-Borane Complex CAT->COMPLEX + BH3·THF TS Ternary Transition State (Ketone Coordinated) COMPLEX->TS Coordination PRODUCT_COMPLEX Product-Catalyst Complex TS->PRODUCT_COMPLEX Hydride Transfer PRODUCT_COMPLEX->CAT Product Release & Catalyst Regeneration PRODUCT (S)-Oct-1-yn-3-ol (Product) PRODUCT_COMPLEX->PRODUCT REAGENTS 1-Octyn-3-one (Substrate) REAGENTS->TS BORANE BH3·THF (Reductant)

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of 1-Octyn-3-one

This protocol is a self-validating system designed to achieve high enantioselectivity.

  • Apparatus Setup: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL) to a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Catalyst Introduction: Cool the flask to 0 °C. Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.5 mmol, 0.1 equiv) dropwise to the stirred THF.

  • Substrate Addition: Add 1-octyn-3-one (5.0 mmol, 1.0 equiv) to the dropping funnel as a solution in 5 mL of anhydrous THF. Add this solution to the flask over 5 minutes.

  • Cooling: Cool the reaction mixture to -30 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Reductant Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M, 0.6 mL, 6.0 mmol, 1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Reaction Monitoring: Stir the mixture at -30 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -30 °C.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add diethyl ether (50 mL) and 1 M HCl (20 mL). Separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-oct-1-yn-3-ol.

  • Analysis: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Noyori Asymmetric Transfer Hydrogenation (ATH): Efficiency in Metal Catalysis

Developed by Nobel laureate Ryoji Noyori, asymmetric transfer hydrogenation is a powerful and operationally simple method for the reduction of ketones.[6][7] The system typically utilizes a ruthenium(II) catalyst bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and employs a simple hydrogen donor like a formic acid/triethylamine azeotrope or 2-propanol.[6]

Causality of the Experimental Design

The key to the Noyori ATH is the concept of "metal-ligand bifunctional catalysis".[8] The active catalyst is a ruthenium hydride species. In the transition state, the ketone substrate does not coordinate directly to the metal center (an "outer-sphere" mechanism).[9] Instead, the carbonyl oxygen of 1-octyn-3-one forms a hydrogen bond with the N-H proton of the chiral diamine ligand, while the carbonyl carbon receives a hydride from the Ru-H bond. This concerted, six-membered pericyclic transition state provides a low-energy pathway for highly stereoselective hydrogen transfer.[8] The use of a hydrogen donor like 2-propanol in the presence of a base (e.g., t-BuOK) or a formic acid/amine mixture allows for the in situ regeneration of the active ruthenium hydride catalyst, making the process highly efficient with very low catalyst loadings.[7] This method is particularly attractive as it avoids the use of high-pressure hydrogen gas and cryogenic temperatures.

experimental_workflow cluster_workflow General Experimental Workflow START 1. Reactor Setup (Inert Atmosphere) ADD_CAT 2. Add Catalyst & Solvent START->ADD_CAT ADD_SUB 3. Add Substrate (1-Octyn-3-one) ADD_CAT->ADD_SUB ADD_REAGENT 4. Add Reducing Agent (e.g., Borane, H-donor) ADD_SUB->ADD_REAGENT REACTION 5. Reaction (Controlled Temperature & Time) ADD_REAGENT->REACTION MONITOR 6. Monitor Progress (TLC / GC) REACTION->MONITOR MONITOR->REACTION Incomplete QUENCH 7. Quench Reaction MONITOR->QUENCH Complete WORKUP 8. Aqueous Workup & Extraction QUENCH->WORKUP PURIFY 9. Purification (Chromatography) WORKUP->PURIFY ANALYZE 10. Analysis (NMR, Chiral HPLC/GC) PURIFY->ANALYZE

Caption: A generalized workflow for asymmetric reduction experiments.

Experimental Protocol: Noyori ATH of 1-Octyn-3-one

This protocol is designed for high efficiency and operational simplicity.

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.0125 mmol, 0.005 equiv) and (R,R)-TsDPEN (0.025 mmol, 0.01 equiv).

  • Solvent and Reagent Addition: Add a degassed 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃, 10 mL). Stir the mixture at room temperature for 20 minutes until a clear orange solution is formed.

  • Substrate Addition: Add 1-octyn-3-one (2.5 mmol, 1.0 equiv) to the catalyst solution.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by GC or TLC to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and then brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain (R)-oct-1-yn-3-ol. Determine yield, confirm structure (NMR), and measure enantiomeric excess (chiral HPLC/GC).

Enzymatic Reduction: The Green Chemistry Approach

Biocatalysis using isolated enzymes, particularly ketoreductases (KREDs), offers a highly selective and environmentally benign alternative to traditional chemical methods.[10] These enzymes, which belong to the oxidoreductase class, use a cofactor such as nicotinamide adenine dinucleotide phosphate (NADPH) to deliver a hydride to the ketone with exceptional stereo- and regioselectivity.[10]

Causality of the Experimental Design

The exquisite selectivity of KREDs stems from the precise three-dimensional architecture of their active site. The substrate, 1-octyn-3-one, binds in a specific orientation within this chiral pocket through a combination of hydrophobic and polar interactions. This locks the molecule in place, exposing only one of its two prochiral faces to the NADPH cofactor.[10] Hydride transfer then occurs to this accessible face, leading to the formation of a single enantiomer of the alcohol product. A key challenge in biocatalysis is the stoichiometric requirement for the expensive NADPH cofactor. This is overcome by employing a cofactor regeneration system. A common and cost-effective method is to use a "sacrificial" alcohol, like 2-propanol, and a second enzyme, such as an alcohol dehydrogenase (ADH), or simply a high concentration of 2-propanol if the KRED has dual activity. The ADH oxidizes the 2-propanol to acetone, regenerating the NADPH in the process, thus allowing the KRED to function catalytically.[10] Reactions are run in aqueous buffers at or near physiological pH and mild temperatures, minimizing side reactions and environmental impact.

Experimental Protocol: KRED Reduction of 1-Octyn-3-one

This protocol is designed for high selectivity under environmentally benign conditions.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0).

  • Reaction Mixture Setup: In a 50 mL flask, add the buffer (20 mL), NADP⁺ (1 mg), and D-glucose (360 mg, 2.0 mmol) for cofactor regeneration.

  • Enzyme Addition: Add a commercially available ketoreductase (e.g., from Lactobacillus brevis or a recombinant KRED, ~10 mg) and glucose dehydrogenase (GDH, ~5 mg).

  • Substrate Addition: Add 1-octyn-3-one (1.0 mmol, 1.0 equiv) dissolved in a minimal amount of a water-miscible co-solvent like DMSO or 2-propanol (0.5 mL) to aid solubility.

  • Reaction: Gently shake or stir the mixture at 30 °C in an incubator shaker.

  • Monitoring: Monitor the reaction by taking aliquots at regular intervals (e.g., every 4 hours), extracting with ethyl acetate, and analyzing by chiral GC.

  • Workup: Once the reaction is complete (typically 12-24 hours), saturate the aqueous solution with NaCl. Extract the product with ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 25 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent. The product is often of high purity, but can be further purified by column chromatography if needed. Determine yield and enantiomeric excess.

Comparative Performance Analysis

The optimal choice of catalytic system depends on the specific requirements of the synthesis, including desired scale, cost, available equipment, and downstream applications.

FeatureCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric Transfer Hydrogenation (ATH)Enzymatic (KRED) Reduction
Catalyst Type Chiral Oxazaborolidine (Organocatalyst)Ru(II)-Chiral Diamine Complex (Metal)Ketoreductase (Enzyme)
Typical ee (%) >95%[3]>98%>99%[10]
Typical Yield (%) 85-95%90-99%80-99% (substrate concentration dependent)
Catalyst Loading 5-10 mol%[4]0.1-1 mol% (can be lower)[7]Catalytic (by weight)
Reductant Borane (BH₃·THF, BH₃·SMe₂)HCOOH/NEt₃, 2-PropanolNADPH (regenerated in situ)
Temperature Low (-78 °C to -20 °C)Ambient to moderate (25 °C to 60 °C)Mild (25 °C to 40 °C)
Solvent Anhydrous Aprotic (THF, Toluene)Protic (2-Propanol) or HCOOH/NEt₃Aqueous Buffer (often with co-solvent)
Advantages Predictable stereochemistry, well-established.High turnover numbers, operational simplicity, no cryogenics or H₂ gas.Exceptional enantioselectivity, "green" conditions, mild.
Disadvantages Stoichiometric borane, cryogenic temperatures, moisture sensitive.Cost of Ruthenium, potential for metal contamination in product.Substrate scope can be limited, requires buffer/pH control, enzyme cost/availability.

Conclusion and Outlook

All three catalytic systems—CBS, Noyori ATH, and KRED—provide highly effective and enantioselective pathways to chiral oct-1-yn-3-ol.

  • The CBS reduction remains a reliable and predictable choice, particularly for small to medium-scale synthesis where the infrastructure for handling air-sensitive reagents and low temperatures is available.

  • The Noyori ATH system excels in efficiency and operational simplicity, making it highly attractive for process development and larger-scale manufacturing where high catalyst turnover and avoidance of harsh conditions are paramount.[6][11]

  • Enzymatic reduction represents the pinnacle of selectivity and sustainability. For applications in pharmaceutical development where absolute stereocontrol and green manufacturing principles are critical, KREDs are an increasingly powerful tool, with ongoing enzyme engineering efforts continually expanding their substrate scope and robustness.

The selection of the "best" system is context-dependent. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make an informed decision to select the catalytic system that best aligns with their synthetic goals, resources, and philosophical approach to chemical synthesis.

References

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2348. [Link]

  • Wang, C., et al. (2023). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. ACS Catalysis. Available from PMC. [Link]

  • Xiao, J., et al. (2004). An Efficient Ir(III) Catalyst for the Asymmetric Transfer Hydrogenation of Ketones in Neat Water. Synlett, 2004(1), 50-52. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Gonela, U. M., & Yadav, J. S. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry, 44(10), 3939-3953. [Link]

  • Wang, C., & Chen, Y. (2013). Conjugated ynones in catalytic enantioselective reactions. Organic & Biomolecular Chemistry, 11(32), 5238-5249. [Link]

  • Corey, E. J., & Helal, C. J. (1997). Highly enantioselective oxazaborolidine-catalyzed reduction of 1,3-dicarbonyl compounds: role of the additive diethylaniline. Tetrahedron Letters, 38(44), 7511-7514. [Link]

  • ResearchGate. (n.d.). Yield-time plot of catalytic transfer hydrogenation of 1-octene-3-ol to octane-3-one. [Link]

  • Li, Y., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. International Journal of Molecular Sciences, 23(16), 8963. [Link]

  • Wiley Online Library. (n.d.). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. [Link]

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  • Li, Y., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. International Journal of Molecular Sciences, 23(16), 8963. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Strauss, U. T., & Faber, K. (2002). Enzyme-catalyzed regio- and enantioselective ketone reductions. Current Opinion in Chemical Biology, 6(2), 143-149. [Link]

  • Johnson Matthey Technology Review. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • Gonela, U. M., & Yadav, J. S. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol. RSC Advances. [Link]

  • Royal Society of Chemistry. (2019). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (2004). Lewis-base-catalysed selective reductions of ynones with a mild hydride donor. [Link]

  • ChemRxiv. (2024). Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation. [Link]

  • Royal Society of Chemistry. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargyl alcohols. [Link]

  • National Institutes of Health. (2015). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • MDPI. (2022). Engineering the Activity of Old Yellow Enzyme NemR-PS for Efficient Reduction of (E/Z)-Citral to (S)-Citronellol. [Link]

  • Preprints.org. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. [Link]

  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. [Link]

  • Coverdale, J. P. C., et al. (2018). Asymmetric transfer hydrogenation by synthetic catalysts in cancer cells. Nature Chemistry, 10(3), 347-354. [Link]

  • Encyclopedia.pub. (2022). Stereoselective Synthesis of Chiral Molecules. [Link]

  • Noyori, R. (2001). Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. [Link]

  • Royal Society of Chemistry. (1998). Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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  • Isomerlab. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

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Spectroscopic comparison of (R)-(+)-1-Octyn-3-ol and its S-enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide to the Enantiomers of 1-Octyn-3-ol

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Science

In the fields of pharmaceutical development, materials science, and chemical synthesis, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different biological activities and physical properties. The thalidomide tragedy of the 1960s remains a stark reminder of this principle, where one enantiomer of the drug was therapeutic while the other was teratogenic[1]. Consequently, the ability to accurately identify, separate, and characterize enantiomers is a critical requirement for regulatory approval and scientific advancement.

This guide provides an in-depth spectroscopic comparison of the enantiomers of 1-Octyn-3-ol: (R)-(+)-1-Octyn-3-ol and (S)-(-)-1-Octyn-3-ol. As a key chiral building block in the synthesis of prostaglandins and other complex molecules, understanding its stereochemical purity is essential[2]. We will explore how different spectroscopic techniques can be leveraged to distinguish between these two molecules, moving from routine methods that are inherently "chirally blind" to specialized chiroptical techniques that provide definitive stereochemical information.

The Spectroscopic Challenge: Distinguishing Mirror Images

Enantiomers possess identical physical properties such as boiling point, density, and refractive index in an achiral environment.[3] This identity extends to their spectroscopic signatures under most standard conditions. Conventional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for instance, are unable to differentiate between enantiomers directly because the underlying physical interactions (nuclear spin transitions and molecular vibrations, respectively) are insensitive to the molecule's absolute configuration.[4][5][6] The spectra are determined by chemical shifts, coupling constants, and vibrational frequencies, which are identical for both mirror-image forms.[4][5]

To overcome this limitation, scientists must either:

  • Introduce a chiral auxiliary (like a chiral solvent or derivatizing agent) to create diastereomeric complexes, which have distinct physical properties and thus different NMR spectra.[7][8][9]

  • Employ a spectroscopic technique that directly probes the molecule's interaction with a chiral phenomenon, such as polarized light.

This guide will detail both approaches, providing the theoretical basis and practical methodologies for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Indirect Approach

High-resolution NMR spectroscopy is a cornerstone of chemical structure elucidation. However, in a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of this compound and its S-enantiomer are identical.

Expected NMR Data (in Achiral Solvent)

The following table summarizes the expected chemical shifts for a racemic mixture of 1-Octyn-3-ol.

¹H NMR Chemical Shift (ppm, CDCl₃) Multiplicity Assignment
¹³C NMR Chemical Shift (ppm, CDCl₃) Assignment
84.5C-2 (alkyne)
72.0C-1 (alkyne)
61.5C-3 (CH-OH)
37.5C-4
31.3C-5
24.9C-6
22.5C-7
13.9C-8
Data compiled from publicly available spectral databases.[10][11][12]
Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Octyn-3-ol (either enantiomer or racemic mixture) in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID) signal. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Achieving Chiral Discrimination with NMR

To resolve the signals of the two enantiomers, a chiral solvating agent (CSA) can be added to the NMR sample.[7][9] The CSA forms transient, rapidly equilibrating diastereomeric complexes with each enantiomer. These complexes have different magnetic environments, leading to separate, observable signals (anisochronous chemical shifts) for the R and S forms.[9]

Workflow for Chiral Discrimination via NMR

G cluster_0 Standard NMR (Achiral) cluster_1 Chiral Solvating Agent (CSA) Method A Dissolve R/S Mixture in CDCl3 B Acquire 1H NMR Spectrum A->B C Result: Single set of peaks (Identical Spectra) B->C H Result: Doubled set of peaks (Discrimination Achieved) D Dissolve R/S Mixture in CDCl3 E Add Chiral Solvating Agent (e.g., Pirkle's Alcohol) D->E F Formation of Transient Diastereomeric Complexes E->F G Acquire 1H NMR Spectrum F->G G->H

Caption: Workflow for NMR analysis of enantiomers.

Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD)

Like NMR, conventional IR spectroscopy cannot distinguish between enantiomers because the vibrational modes of mirror-image molecules have the same frequencies and absorption intensities.[6]

Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3300O-H stretch (alcohol)Strong, Broad
~3300≡C-H stretch (alkyne)Strong, Sharp
~2930C-H stretch (alkane)Medium-Strong
~2120C≡C stretch (alkyne)Weak
~1100C-O stretch (alcohol)Medium
Data compiled from NIST Chemistry WebBook and other sources.[13][14]
Protocol 2: Standard FTIR Acquisition (Neat Liquid)
  • Sample Preparation: Place one drop of neat 1-Octyn-3-ol directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Processing: The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Vibrational Circular Dichroism (VCD): The Chiral IR Analogue

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[15][16] While the overall IR absorption is identical for enantiomers, their VCD spectra are perfect mirror images of each other (equal in magnitude, opposite in sign). This makes VCD an definitive method for determining absolute configuration, especially when paired with quantum chemical calculations.[15][17] For a chiral alcohol like 1-Octyn-3-ol, the O-H stretching region can be a particularly sensitive probe of supramolecular chirality.[18][19]

Workflow for IR and VCD Analysis

G cluster_0 Standard IR Spectroscopy cluster_1 Vibrational Circular Dichroism (VCD) A Prepare Sample (R or S enantiomer) B Measure Absorption of Unpolarized IR Light A->B C Result: Identical IR Spectra for R and S B->C F Result: Mirror-Image VCD Spectra for R and S D Prepare Sample (R or S enantiomer) E Measure Differential Absorption (ΔA = A_L - A_R) of Circularly Polarized IR Light D->E E->F

Caption: Comparison of IR and VCD experimental workflows.

Chiroptical Methods: Direct Probes of Chirality

Chiroptical techniques are the most direct and traditional methods for characterizing enantiomers. They rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation

Optical rotation measures the angle to which the plane of plane-polarized light is rotated upon passing through a sample of a chiral compound. This is a fundamental property of enantiomers:

  • One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory).

  • The other will rotate it in a counter-clockwise (-) direction (levorotatory) by the exact same magnitude under identical conditions.

For 1-Octyn-3-ol, the experimentally determined and expected values are:

Enantiomer Specific Rotation ([α]²⁰/D)
This compound+6.5° (c = 2 in methylene chloride)[20]
(S)-(-)-1-Octyn-3-ol-6.5° (c = 2 in methylene chloride) (inferred)
Protocol 3: Polarimetry Measurement
  • Sample Preparation: Accurately prepare a solution of known concentration. For this compound, this would be 2 g per 100 mL of methylene chloride.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.

  • Measurement: Fill a sample cell of known path length (e.g., 1 dm) with the solution and measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in dm.

Summary of Spectroscopic Comparison

The following table provides a consolidated overview of the expected spectroscopic outcomes for the enantiomers of 1-Octyn-3-ol.

Spectroscopic Technique This compound (S)-(-)-1-Octyn-3-ol Can it Distinguish Enantiomers?
¹H & ¹³C NMR (achiral solvent) Identical SpectrumIdentical SpectrumNo
¹H NMR (with chiral agent) Unique Spectrum (Diastereomer A)Unique Spectrum (Diastereomer B)Yes (Indirectly)
Infrared (IR) Spectroscopy Identical SpectrumIdentical SpectrumNo
Vibrational Circular Dichroism (VCD) Positive/Negative PeaksMirror-Image SpectrumYes (Directly)
Optical Rotation Positive Rotation (+)Negative Rotation (-)Yes (Directly)

Logical Relationship: Chirality and Spectroscopic Output

G cluster_0 cluster_1 cluster_2 R (R)-Enantiomer NMR Standard NMR/IR R->NMR VCD VCD / Polarimetry R->VCD NMR_CSA NMR + Chiral Agent R->NMR_CSA S (S)-Enantiomer S->NMR S->VCD S->NMR_CSA Identical Identical Spectra NMR->Identical Mirror Mirror-Image Spectra VCD->Mirror Different Different Spectra NMR_CSA->Different

Caption: Relationship between molecular chirality and spectroscopic outcome.

Conclusion

The effective characterization of this compound and its S-enantiomer requires a nuanced understanding of the capabilities and limitations of various spectroscopic techniques. While standard NMR and IR spectroscopy are indispensable for confirming the compound's covalent structure, they are inherently unable to differentiate between the enantiomers. For this crucial task, researchers must turn to chiroptical methods such as polarimetry and Vibrational Circular Dichroism (VCD), which provide direct and unambiguous information about the molecule's absolute configuration. Alternatively, the formation of diastereomeric complexes using chiral solvating agents allows for indirect but effective differentiation via NMR. The selection of the appropriate analytical method is therefore dictated by the specific experimental goal, whether it be routine structural confirmation or the definitive assignment of stereochemistry.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (R)-(+)-1-Octyn-3-ol is a valuable chiral building block in pharmaceutical synthesis, particularly for prostaglandins and other complex molecules.[1][2] Its unique structure, containing both a terminal alkyne and a secondary alcohol, makes it highly useful. However, these same functional groups, combined with its toxicological and environmental profile, necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness. The primary directive is to ensure that this chemical is managed as a hazardous waste from cradle to grave, preventing harm to personnel and the environment.

Part 1: Hazard Profile and Core Safety Rationale

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. The disposal protocol for this compound is directly derived from its specific chemical, physical, and toxicological properties.

Chemical Identity and Key Properties
PropertyValueSource
CAS Number 32556-71-1 ((R)-enantiomer)[3]
Molecular Formula C₈H₁₄O[3][4]
Molecular Weight 126.20 g/mol [2][4]
Appearance Colorless to light yellow clear liquid
Hazards Combustible liquid, Harmful if swallowed, Very toxic to aquatic life[4]
The "Why": Causality Behind Disposal Mandates

The mandate to treat this compound as a regulated hazardous waste stems from three primary hazards:

  • Aquatic Toxicity: The compound is classified as very toxic to aquatic life.[4] Improper disposal, such as pouring it down the drain, would introduce a potent toxin into wastewater systems.[5] Municipal water treatment facilities are generally not equipped to neutralize such specific organic compounds, leading to their release into and damage of the broader ecosystem.[5][6]

  • Flammability: While not highly volatile, it is a combustible liquid. This means it can ignite when exposed to an ignition source at or above its flashpoint. Disposing of it in the regular trash or via evaporation creates a significant fire hazard.[7][8] Vapors can accumulate in enclosed spaces, leading to potentially explosive mixtures.[9][10]

  • Human Toxicity: It is classified as harmful if swallowed.[4] While comprehensive toxicological data is limited, related alcohols and acetylenic compounds can cause irritation to the skin, eyes, and respiratory system, as well as central nervous system depression if inhaled or ingested in sufficient quantities.[11]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, culminating in a safe and compliant disposal process.

Immediate Handling and Segregation

Principle: The moment a chemical is designated as "waste," it must be controlled. The primary goal is to prevent accidental release and mixing with incompatible materials.

Procedure:

  • Designate as Waste: Clearly identify that the this compound is for disposal. Do not store it with usable chemical stocks.

  • Select a Proper Waste Container:

    • Use a container made of compatible material (e.g., the original container, or a designated glass or polyethylene container).

    • The container must have a tight-sealing lid to prevent the escape of vapors.[12][13]

    • Ensure the container is clean, dry, and in good condition.

  • Segregate from Incompatibles: Store the waste container away from strong oxidizing agents, acid anhydrides, and acid chlorides, as these can trigger violent reactions.[14][15]

  • Transfer Waste: When consolidating waste, perform the transfer in a well-ventilated area, preferably inside a laboratory fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

Labeling and Documentation

Principle: Clear and accurate labeling is a critical safety control. It communicates the hazard to everyone and is a strict regulatory requirement.

Procedure:

  • Label Immediately: As soon as the first drop of waste enters the container, affix a hazardous waste label.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or formulas.

    • The specific hazard characteristics: "Combustible," "Toxic," "Environmental Hazard."

    • The date on which waste was first added to the container (the "accumulation start date").

    • The name of the principal investigator or responsible person.

Temporary Storage in the Laboratory

Principle: Waste must be stored safely and securely while awaiting pickup by a licensed disposal service.

Procedure:

  • Keep Containers Closed: The waste container must be sealed at all times except when actively adding waste.[12][13] This prevents spills and the release of flammable vapors.

  • Use Secondary Containment: Place the sealed waste container inside a larger, chemically resistant tray or tub (secondary containment).[12] This will contain any potential leaks from the primary container.

  • Designated Storage Area: Store the contained waste in a designated, well-ventilated area away from heat, sparks, or open flames.[12] Do not store it in high-traffic areas, on the floor, or near sinks or drains.

Final Disposal Decision Pathway

Principle: this compound must be disposed of through a licensed hazardous waste management company. It is illegal and unsafe to dispose of this chemical via drains, regular trash, or evaporation.[5][7][8]

The following diagram illustrates the workflow for ensuring proper disposal.

DisposalWorkflow Start Waste this compound Generated Container Select Compatible, Leak-Proof Container Start->Container Prohibited1 DO NOT Pour Down Drain Start->Prohibited1 Prohibited2 DO NOT Discard in Trash Start->Prohibited2 Label Affix & Complete Hazardous Waste Label Container->Label Segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) Label->Segregate Store Store in Secondary Containment in a Designated, Ventilated Area Segregate->Store Contact Contact Licensed Hazardous Waste Disposal Service Store->Contact Pickup Schedule & Prepare for Waste Pickup Contact->Pickup End Proper Disposal via High-Temperature Incineration Pickup->End

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-(+)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized reagents like (R)-(+)-1-Octyn-3-ol is foundational to innovation. This chiral alcohol, a key intermediate in the synthesis of complex molecules such as prostaglandins, demands meticulous handling to ensure both experimental integrity and, more importantly, personal safety.[1][2] This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the specific hazards of this compound. Here, we will explore the causality behind each safety recommendation, empowering you to work with confidence and precision.

Hazard Analysis: Understanding the Risks of this compound

This compound is a combustible liquid that presents multiple health hazards.[3] A thorough understanding of its risk profile, as outlined by the Globally Harmonized System (GHS), is the first step in establishing a robust safety protocol.

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[4][5] Accidental ingestion can lead to severe damage to the digestive tract.[6]

  • Skin and Eye Damage: Direct contact can cause serious skin and eye irritation, and in some cases, chemical burns.[3][6] The material may accentuate pre-existing dermatitis.[7]

  • Respiratory Irritation: Inhalation of vapors or mists can cause chemical burns to the respiratory tract and may lead to symptoms such as coughing, wheezing, and shortness of breath.[6][7] High concentrations may cause central nervous system (CNS) depression.[6]

  • Aquatic Toxicity: This chemical is very toxic to aquatic life (H400), necessitating careful handling and disposal to prevent environmental contamination.[4][5]

  • Flammability: As a combustible liquid with a flash point of 63°C (145.4°F), it can form explosive mixtures with air when heated.[5][6]

Key Properties and Safety Data

The following table summarizes the critical quantitative data for this compound, informing our equipment selection and handling procedures.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O[2][4]
Molecular Weight 126.20 g/mol [4][5]
Appearance Clear, colorless liquid[2]
Boiling Point 83 °C at 19 mmHg[5]
Flash Point 63 °C (145.4 °F) - closed cup[5]
Density 0.864 g/mL at 25 °C[5]
GHS Hazard Codes H302 (Harmful if swallowed), H400 (Very toxic to aquatic life)[4][5]

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

Based on the hazard assessment, a multi-layered PPE approach is mandatory. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.

Eye and Face Protection: The First Line of Defense

Given the risk of chemical splashes causing severe eye burns, robust eye protection is non-negotiable.[6]

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8]

  • Recommended for Large Volumes: When handling quantities greater than 100 mL or when there is a significant splash risk, supplement goggles with a full-face shield. A face shield alone is insufficient; it must always be worn with primary eye protection like goggles.[8]

Hand Protection: Preventing Dermal Absorption

The skin provides a potential route for exposure, leading to irritation and possible systemic effects.[6] Therefore, selecting the correct gloves is critical.

  • Material Selection: Nitrile or neoprene gloves are recommended for handling alcohols and many solvents, offering good chemical resistance.[7] Always check the manufacturer's glove compatibility data for specific breakthrough times.

  • Proper Use: Ensure gloves are worn over the cuffs of your lab coat to prevent chemicals from running down your arm and onto your skin. After handling, wash your hands thoroughly, even after removing gloves.[7] Contaminated gloves must be replaced immediately.[7]

Body Protection: Shielding Against Spills and Splashes

Standard cotton lab coats offer minimal protection against chemical spills.

  • Required: A chemically resistant lab coat or apron should be worn over your personal clothing.

  • Best Practice: For procedures with a higher risk of significant spillage, a two-piece chemical splash suit or a chemically resistant coverall provides more comprehensive protection.[9] Ensure all clothing is fully buttoned or fastened.

Respiratory Protection: Ensuring Clean Air

The primary method for controlling respiratory hazards is through engineering controls.

  • Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[6]

  • Respirator Use: In the rare event of engineering control failure or during a large-scale spill cleanup, a respirator may be necessary. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge or an ABEK-type filter is appropriate.[5][9] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.

Standard Operating Procedures: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

PPE Selection and Donning Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your task.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_env 3. Environment start Assess Task: Volume & Procedure small_volume Small Scale (<100mL) Standard Procedure start->small_volume Low Risk large_volume Large Scale (>100mL) or High Splash Risk start->large_volume High Risk base_ppe Base PPE: - Nitrile/Neoprene Gloves - Chemical Resistant Lab Coat - Safety Goggles small_volume->base_ppe enhanced_ppe Enhanced PPE: - Base PPE + Full Face Shield large_volume->enhanced_ppe fume_hood Work in Chemical Fume Hood base_ppe->fume_hood enhanced_ppe->fume_hood

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.